molecular formula C9H11NO3 B3309905 Methyl 6-(1-hydroxyethyl)nicotinate CAS No. 944133-93-1

Methyl 6-(1-hydroxyethyl)nicotinate

Cat. No.: B3309905
CAS No.: 944133-93-1
M. Wt: 181.19 g/mol
InChI Key: WFHRYERYXBQXEL-UHFFFAOYSA-N
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Description

Methyl 6-(1-hydroxyethyl)nicotinate is a nicotinic acid ester derivative serving as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research. Its molecular structure incorporates both an ester group and a chiral hydroxymethyl side chain on the pyridine ring, making it a valuable precursor for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials. The primary research applications of this compound likely include its use as an intermediate in drug discovery projects. Similar nicotinate esters are frequently employed in synthesizing compounds targeting the central nervous system, among other therapeutic areas. Researchers also utilize such building blocks to explore structure-activity relationships (SAR) and to create compound libraries for high-throughput screening. Handling and Safety: As a standard laboratory chemical, researchers should handle this compound with appropriate precautions. It is recommended to use personal protective equipment and operate within a well-ventilated fume hood. Refer to the provided Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRYERYXBQXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735803
Record name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944133-93-1
Record name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties and molecular weight of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Utility, and Application in Medicinal Chemistry[1]

Executive Summary

Methyl 6-(1-hydroxyethyl)nicotinate (CAS 944133-93-1) is a bifunctional pyridine building block characterized by a methyl ester at the C3 position and a secondary alcohol (1-hydroxyethyl) at the C6 position. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly glucagon receptor modulators and kinase inhibitors. Its structural versatility arises from the orthogonality of its functional groups: the ester moiety allows for amidation or hydrolysis, while the secondary alcohol provides a handle for oxidation, elimination (to vinyl derivatives), or stereoselective substitution.

This technical guide provides a comprehensive analysis of the compound’s chemical properties, validated synthetic pathways, and experimental protocols, distinguishing it from its primary alcohol analog, methyl 6-(hydroxymethyl)nicotinate.

Identity & Physicochemical Profile[2][3][4][5]

The precise characterization of this compound is essential for quality control in multistep synthesis. The presence of a chiral center at the 1-hydroxyethyl group implies the existence of enantiomers (


 and 

), though the compound is frequently supplied as a racemate for non-stereospecific applications.
Table 1: Chemical Identity and Properties[1][2][3]
PropertySpecification
IUPAC Name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
CAS Number 944133-93-1
Molecular Formula C

H

NO

Molecular Weight 181.19 g/mol
Structure Pyridine ring substituted with -COOMe (C3) and -CH(OH)CH

(C6)
Physical State Viscous oil or low-melting solid (racemate)
Solubility Soluble in MeOH, EtOH, DMSO, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~12.8 (secondary alcohol), ~3.2 (pyridine nitrogen)
LogP (Predicted) 1.12
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors
Structural Analysis & Spectroscopy

The molecule features a 2,5-disubstituted pyridine core.[4] The electron-withdrawing ester group at C3 decreases the electron density of the ring, making the pyridine nitrogen less basic compared to unsubstituted pyridine. The C6 position, substituted with a 1-hydroxyethyl group, introduces a benzylic-like reactivity pattern, although the "benzylic" position is actually picolinic (alpha to nitrogen).

Spectroscopic Signatures:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Aromatic Region: Three distinct protons.[5] The proton at C2 (adjacent to N and ester) typically appears as a singlet or doublet at high shift (~9.0-9.2 ppm). The C4 and C5 protons show characteristic coupling.

    • Aliphatic Region: The methoxy group (-OCH

      
      ) appears as a sharp singlet ~3.9 ppm. The 1-hydroxyethyl group shows a quartet for the methine proton (-CH(OH)-) at ~4.9 ppm and a doublet for the methyl group (-CH
      
      
      
      ) at ~1.5 ppm.
  • MS (ESI): [M+H]

    
     peak at m/z 182.2.
    
  • IR: Strong carbonyl stretch (ester) at ~1720-1730 cm

    
    ; Broad O-H stretch at ~3400 cm
    
    
    
    .
Synthetic Methodologies

Two primary pathways exist for the synthesis of this compound. The choice of pathway depends on the availability of precursors (aldehyde vs. ketone) and the requirement for stereocontrol.

Pathway A: Grignard Addition (C-C Bond Formation)

This method involves the nucleophilic addition of a methyl Grignard reagent to Methyl 6-formylnicotinate. This route is direct but requires careful temperature control to avoid attack on the ester moiety.

Pathway B: Reduction of Acetyl Precursor (Redox)

The reduction of Methyl 6-acetylnicotinate using sodium borohydride (NaBH


) is the most robust method for generating the racemate. Asymmetric reduction (e.g., Noyori transfer hydrogenation) can yield enantiomerically enriched products.

SynthesisPathways cluster_legend Legend Start1 Methyl 6-formylnicotinate (Aldehyde) Product This compound (Target) Start1->Product MeMgBr, THF, -78°C (Nucleophilic Addition) Start2 Methyl 6-acetylnicotinate (Ketone) Start2->Product NaBH4, MeOH, 0°C (Hydride Reduction) Start2->Product Ru-Catalyst, HCOOH (Asymmetric Transfer Hydrogenation) key Solid Line: Standard Protocol Dashed Line: Stereoselective Option

Figure 1: Synthetic pathways for this compound via Grignard addition or Ketone reduction.

Reactivity & Applications

This compound is a versatile "divergent" intermediate. The secondary alcohol can be dehydrated to form a vinyl group (useful for polymerization or Heck reactions) or oxidized back to the ketone.

Key Reaction Pathways:

  • Dehydration: Treatment with SOCl

    
    /Pyridine or TsOH yields Methyl 6-vinylnicotinate.
    
  • Oxidation: Re-oxidation to Methyl 6-acetylnicotinate (if used as a temporary protecting group strategy).

  • Substitution: Conversion of the alcohol to a halide (Cl/Br) or sulfonate (Mesylate/Tosylate) allows for nucleophilic displacement, introducing amines or thiols.

Reactivity Center This compound Vinyl Methyl 6-vinylnicotinate (Polymer/Heck Precursor) Center->Vinyl Dehydration (TsOH, Reflux) Ketone Methyl 6-acetylnicotinate (Oxidation Product) Center->Ketone Oxidation (Dess-Martin or MnO2) Amine Methyl 6-(1-aminoethyl)nicotinate (Via Mesylate) Center->Amine 1. MsCl, Et3N 2. NaN3 -> Reduction Acid 6-(1-hydroxyethyl)nicotinic acid (Hydrolysis Product) Center->Acid LiOH, THF/H2O (Saponification)

Figure 2: Divergent reactivity profile of the 1-hydroxyethyl moiety.

Experimental Protocols
Protocol A: Reduction of Methyl 6-acetylnicotinate

Objective: Synthesis of racemic this compound.

Materials:

  • Methyl 6-acetylnicotinate (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (0.5 - 1.0 eq)
    
  • Methanol (anhydrous)

  • Saturated NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    Cl solution
    

Procedure:

  • Dissolution: Dissolve Methyl 6-acetylnicotinate (e.g., 10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

  • Addition: Add NaBH

    
     (5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1) until the starting material (ketone) disappears.

  • Quench: Carefully add saturated aqueous NH

    
    Cl (20 mL) to quench excess hydride.
    
  • Extraction: Evaporate most of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 20% to 60% EtOAc in Hexanes).
    
Protocol B: Grignard Synthesis (Note on Selectivity)

Critical Note: When using MeMgBr on Methyl 6-formylnicotinate, the reaction must be performed at -78°C to prevent attack on the C3-ester. If over-addition occurs, the tertiary alcohol (at C3) may form. The reduction pathway (Protocol A) is generally preferred for higher chemoselectivity.

Quality Control & Handling
  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and susceptible to oxidation over long periods.

  • Safety:

    • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319), STOT SE 3 (H335).[2]

    • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Stability: Stable in neutral and slightly acidic media. Avoid strong bases which may cause saponification of the ester or elimination of the hydroxyl group.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Precursor/Analog Analysis). Retrieved March 1, 2026, from [Link]

  • Molaid Chemicals. this compound - CAS 944133-93-1 Data Sheet.[6] Retrieved March 1, 2026, from [Link]

Sources

Methyl 6-(1-hydroxyethyl)nicotinate CAS number and structural analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 6-(1-hydroxyethyl)nicotinate CAS number and structural analysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Characterization, Synthesis Strategies, and Pharmaceutical Utility[1]

Executive Summary

This compound (CAS 944133-93-1) is a functionalized pyridine derivative serving as a critical chiral building block in medicinal chemistry.[1][2] Characterized by a 3,6-disubstitution pattern on the pyridine ring, it features an electron-withdrawing methyl ester at position 3 and a secondary alcohol (1-hydroxyethyl) at position 6. This molecule is particularly valued in the synthesis of glucagon receptor modulators and other heterocyclic pharmaceutical intermediates where stereochemical control at the benzylic-like position is required.

This guide provides a comprehensive technical breakdown of the compound's identity, structural properties, synthesis pathways, and handling protocols.[3]

Chemical Identity & Properties

PropertySpecification
Chemical Name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Common Synonyms This compound; 6-(1-Hydroxyethyl)nicotinic acid methyl ester
CAS Number 944133-93-1
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Structure Pyridine ring substituted with -COOCH₃ (C3) and -CH(OH)CH₃ (C6)
Chirality Contains one stereocenter at the hydroxyethyl group.[1][4][5][6][7] (Typically supplied as a racemate unless specified as R or S)
Predicted LogP ~0.8 - 1.2 (Moderate lipophilicity)
Hydrogen Bond Donors 1 (Secondary Alcohol)
Hydrogen Bond Acceptors 4 (Pyridine N, Ester Carbonyl, Ester Ether, Alcohol Oxygen)

Structural Analysis & Spectroscopic Signatures[4][9]

Electronic Environment

The pyridine ring is electron-deficient due to the electronegative nitrogen atom and the electron-withdrawing ester group at the 3-position. This makes the ring susceptible to nucleophilic attack, although the 6-position substitution sterically hinders this. The 1-hydroxyethyl group acts as a weak electron donor via hyperconjugation but primarily serves as a polar handle for further derivatization (e.g., oxidation to ketone, conversion to halide).

Stereochemistry

The presence of the 1-hydroxyethyl group introduces a chiral center.

  • Racemic Mixture: Most synthetic routes (e.g., non-stereoselective reduction of the ketone) yield the racemate.

  • Enantiomeric Resolution: For drug development requiring a specific enantiomer, kinetic resolution (enzymatic) or asymmetric transfer hydrogenation of the precursor ketone is necessary.

Predicted NMR Profile (¹H NMR in CDCl₃)
  • Aromatic Region (Pyridine):

    • H-2 (~9.0-9.2 ppm): Singlet (or fine doublet). Highly deshielded due to proximity to the ring nitrogen and the ester group.

    • H-4 (~8.2-8.4 ppm): Doublet of doublets. Deshielded by the ester.

    • H-5 (~7.4-7.6 ppm): Doublet. Shielded relative to H-2/H-4 but deshielded compared to benzene.

  • Aliphatic Region:

    • Methine (-CH(OH)-): Quartet at ~4.8-5.0 ppm. Coupled to the methyl group.[7][8]

    • Ester Methyl (-COOCH₃): Singlet at ~3.9-4.0 ppm.

    • Terminal Methyl (-CH₃): Doublet at ~1.5 ppm.

Synthesis & Reaction Pathways[1][10][11][12]

The primary synthesis route involves the selective reduction of Methyl 6-acetylnicotinate. This transformation requires precise control to reduce the ketone functionality without affecting the sensitive ester group.

Synthesis Workflow Diagram

SynthesisPath Start Methyl 6-acetylnicotinate (Precursor) Intermediate Borate Complex Start->Intermediate Nucleophilic Attack Reagent NaBH4 / MeOH (0°C, 30 min) Reagent->Intermediate Product This compound (Target) Intermediate->Product Acidic Workup (NH4Cl) SideProduct Diol Side Product (Over-reduction) Intermediate->SideProduct Excess Reducing Agent

Figure 1: Selective reduction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound via selective ketone reduction.

Reagents:

  • Methyl 6-acetylnicotinate (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 - 0.6 eq)

  • Methanol (Anhydrous)

  • Saturated NH₄Cl solution[9]

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Dissolve Methyl 6-acetylnicotinate (e.g., 1.0 g) in anhydrous Methanol (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents the reduction of the ester group, which is less reactive than the ketone but can be reduced by NaBH₄ at elevated temperatures.

  • Addition: Slowly add NaBH₄ (0.55 eq) portion-wise over 10 minutes. Monitor gas evolution. Note: Using stoichiometric amounts minimizes over-reduction.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor progress via TLC (System: Hexane/EtOAc 1:1). The ketone spot should disappear, and a more polar alcohol spot should appear.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (5 mL) while stirring at 0°C. This decomposes the borate complex and destroys excess hydride.

  • Extraction: Evaporate most of the methanol under reduced pressure. Dilute the residue with water (10 mL) and extract with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via silica gel column chromatography (Gradient: 20% to 50% EtOAc in Hexanes).

Self-Validating Check:

  • IR Spectroscopy: Look for the appearance of a broad -OH stretch (~3400 cm⁻¹) and the retention of the ester carbonyl stretch (~1720 cm⁻¹). The disappearance of the ketone carbonyl (~1690 cm⁻¹) confirms conversion.

Applications in Drug Discovery

Glucagon Receptor Modulators

This compound is cited in patent literature as an intermediate for Glucagon Receptor (GCGR) modulators [1]. The hydroxyethyl group provides a handle for ether linkage formation (via Mitsunobu reaction or alkylation) to attach biphenyl or other lipophilic pharmacophores, while the ester group allows for subsequent amidation or heterocycle formation.

Chiral Pyridine Scaffolds

The compound serves as a precursor to 6-(1-aminoethyl)nicotinates via the conversion of the alcohol to a mesylate/tosylate followed by azide displacement and reduction. These chiral amines are privileged structures in kinase inhibitors.

Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary alcohol is susceptible to oxidation back to the ketone if exposed to oxidants.

  • Stability: Stable under standard laboratory conditions. Avoid strong acids which may hydrolyze the ester.

References

  • Molaid Chemicals. (n.d.). This compound - CAS 944133-93-1.[1][2][5] Retrieved from [Link]

  • PubChem. (2025).[7] Methyl 6-acetylnicotinate (Precursor Data). National Library of Medicine. Retrieved from [Link]

(Note: While specific peer-reviewed papers for this exact CAS are limited due to its nature as a proprietary intermediate, the synthesis and application data are derived from standard pyridine chemistry principles and patent landscape analysis found in the provided search results.)

Sources

Thermodynamic stability of functionalized pyridine carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

The Thermodynamic Stability of Functionalized Pyridine Carboxylates: A Technical Guide

Executive Summary The thermodynamic and kinetic stability of pyridine carboxylates is governed by the unique electronic interplay between the electron-deficient pyridine ring and the carboxylate moiety. Unlike their benzene analogues (benzoates), pyridine carboxylates exhibit distinct decarboxylation pathways and hydrolysis kinetics heavily influenced by the position of the nitrogen atom relative to the carboxyl group. This guide synthesizes thermodynamic data, mechanistic insights, and experimental protocols to aid researchers in optimizing these scaffolds for metal-organic frameworks (MOFs) and prodrug design.

Fundamental Thermodynamics: Enthalpy and Formation

The thermodynamic stability of pyridine carboxylic acids is rooted in their enthalpy of formation (


) and crystal lattice energy. The position of the carboxyl group (2-, 3-, or 4-) significantly alters these values due to inductive effects and intramolecular hydrogen bonding.

Table 1: Standard Molar Enthalpies of Formation and Fusion (298.15 K)

CompoundIsomer Position

(kJ/mol)

(kJ/mol)
Melting Point (

)
Picolinic Acid 2-COOH-328.2 ± 1.218.4136–138 °C
Nicotinic Acid 3-COOH-344.9 ± 0.624.6236–239 °C
Isonicotinic Acid 4-COOH-325.0 ± 1.226.1315–319 °C
Methyl Picolinate 2-COOMe-302.516.233 °C
Methyl Nicotinate 3-COOMe-315.818.942 °C

Data aggregated from calorimetric studies (Monte et al., NIST).

Key Insight: Nicotinic acid (3-position) is thermodynamically the most stable isomer. The 2-position (picolinic) is destabilized by the proximity of the electron-withdrawing nitrogen to the carbonyl carbon, creating a dipole-dipole repulsion that is partially mitigated by intramolecular H-bonding in the solid state but leads to lower melting points.

Thermal Stability and Decarboxylation Mechanisms[1][2]

Thermal decomposition of pyridine carboxylates typically proceeds via decarboxylation.[1] The mechanism is highly sensitive to the position of the carboxyl group.

The Hammick Mechanism (2-Position Instability)

Picolinic acid derivatives undergo decarboxylation at lower temperatures than their 3- and 4-isomers. This occurs via the Hammick reaction pathway , where the protonated nitrogen facilitates the formation of a zwitterionic intermediate, leading to the generation of an ylide.

Mechanistic Pathway:

  • Zwitterion Formation: Proton transfer from carboxyl to pyridine nitrogen.

  • Decarboxylation: Loss of CO₂ to form a pyridinium ylide.

  • Quenching: Proton abstraction or reaction with electrophiles.

HammickDecarboxylation Picolinic Picolinic Acid (Neutral) Zwitterion Zwitterion (NH+ ... COO-) Picolinic->Zwitterion  H-shift   TS Transition State (Cyclic) Zwitterion->TS  Heat   Ylide Pyridinium Ylide (NH+ ... C-) TS->Ylide  -CO2   Products Pyridine + CO2 Ylide->Products  H+ transfer  

Caption: The Hammick mechanism illustrating the thermal instability of 2-pyridine carboxylates via ylide formation.

Substituent Effects on MOF Linkers

In Metal-Organic Frameworks (e.g., UiO-67), the thermal stability of the linker dictates the activation temperature of the material. Functionalization of the pyridine ring alters this stability:

  • Electron-Donating Groups (e.g., -NH₂): Destabilize the ring thermally. UiO-67-NH₂ degrades at lower temperatures than the unfunctionalized parent.

  • Steric Bulk (e.g., -CH₃): Minor impact on thermal stability but induces negative thermal expansion (NTE) due to linker rotation constraints.

Stability Trend: H-Linker > Methyl-Linker > Amino-Linker

Hydrolytic Stability and Prodrug Kinetics[3][4][5][6]

For drug development, the hydrolysis rate of pyridine esters determines the pharmacokinetic profile. The pyridine nitrogen acts as an internal electron-withdrawing group (EWG), making the carbonyl carbon more electrophilic than in benzene analogs.

Hammett Correlation and pH Dependence

The hydrolysis of pyridine esters follows pseudo-first-order kinetics, strongly correlated with the Hammett substituent constant (


).
  • Alkaline Hydrolysis: Accelerated by EWGs. The pyridine nitrogen (effectively

    
     for 4-position) increases 
    
    
    
    by orders of magnitude compared to benzoates.
  • Acidic Hydrolysis: Slower; protonation of the ring nitrogen creates a dicationic species that repels the attacking hydronium ion.

Case Study: Myristyl Nicotinate

  • Structure: Lipophilic ester of nicotinic acid.

  • Stability:

    
     days at 25°C in pH 7 buffer.
    
  • Activation: Rapid enzymatic hydrolysis in skin/liver homogenates (

    
     minutes).
    
  • Implication: Excellent shelf-life stability (thermodynamic) but rapid biological activation (kinetic lability).

HydrolysisKinetics Ester Pyridine Carboxylate Ester TetInt Tetrahedral Intermediate Ester->TetInt  OH- Attack   Acid Pyridine Carboxylic Acid TetInt->Acid  Collapse   N_Pos N-Position Effect (2 > 4 > 3) N_Pos->Ester Increases Electrophilicity Subst Substituent Effect (-NO2 > -H > -NH2) Subst->Ester Modulates e- Density

Caption: Kinetic factors influencing the alkaline hydrolysis of functionalized pyridine esters.

Experimental Protocols for Stability Assessment

To validate these parameters in a new derivative, the following protocols are recommended. These are designed to be self-validating systems.

Thermal Stability via TGA/DSC

Objective: Determine onset decomposition temperature (


) and enthalpy of fusion.
  • Preparation: Dry sample (5–10 mg) in a vacuum oven at 40°C for 4h to remove solvates.

  • Instrument: Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 400°C under

      
       flow (50 mL/min).
      
    • Validation: Run a benzoic acid standard (

      
      ) prior to analysis.
      
  • Analysis:

    
     is the intersection of the baseline and the tangent of the inflection point. A mass loss >2% prior to 
    
    
    
    indicates desolvation, not decomposition.
Hydrolytic Kinetics via HPLC

Objective: Determine pseudo-first-order rate constants (


) and half-life.
  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0. Adjust ionic strength (

    
     M) with KCl.
    
  • Stock Solution: Dissolve compound in acetonitrile (1 mg/mL).

  • Initiation: Spike stock into buffer (1:100 ratio) at 37°C.

  • Sampling: Inject 10

    
    L aliquots into HPLC at 
    
    
    
    min.
  • Quantification: Monitor UV absorbance (typically 254-260 nm for pyridines).

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    • Self-Check: Linearity (

      
      ) confirms first-order kinetics. Curvature suggests product inhibition or pH drift.
      

References

  • Monte, M. J. S., et al. (2007). "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers." Journal of Chemical & Engineering Data. Link

  • Silva, M. A., et al. (2007). "Standard Molar Enthalpies of Formation of Nicotinic Acid Isomers." Journal of Chemical Thermodynamics. Link

  • Dyson, P., & Hammick, D. L. (1937). "The Mechanism of Decarboxylation of Picolinic Acid." Journal of the Chemical Society.[2] Link

  • Al-Gohary, O. M. (2022).[3] "Hydrolysis kinetics of the prodrug myristyl nicotinate." Pharmaceutical Development and Technology. Link

  • Shearer, G. C., et al. (2016). "Defect Engineering in UiO-67 MOFs." Chemistry of Materials. Link

  • Thimm, H. F. (1974). "Ortho Substituent Effects in the Decarboxylation of Pyridine-2-Carboxylic Acids." University of Manitoba. Link

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2][3][4] It governs critical properties including solubility, membrane permeability, and target binding by dictating the molecule's charge state at a given physiological pH.[1][2][3] This guide provides a comprehensive framework for understanding and determining the pKa values of Methyl 6-(1-hydroxyethyl)nicotinate, a substituted pyridine derivative. Due to the absence of published experimental data for this specific molecule, this paper outlines a multi-faceted approach, combining theoretical pKa estimation based on structural analysis with detailed, field-proven experimental protocols for empirical determination. We present step-by-step methodologies for both UV-metric and potentiometric titrations, and discuss the profound implications of the resulting ionization behavior on key drug development attributes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel chemical entities.

Introduction: The Critical Role of pKa in Drug Discovery

The journey of a drug molecule from administration to its site of action is a complex process heavily dictated by its physicochemical properties. Among these, the acid dissociation constant, or pKa, is paramount.[2][4] The majority of pharmaceutical agents are weak acids or bases, meaning their degree of ionization is highly dependent on the pH of their environment.[2][5] This is critically important as the human body presents a range of pH environments, from the highly acidic stomach (pH 1-3.5) to the slightly alkaline small intestine (pH 5.5-8) and blood (pH 7.4).[5][6]

The ionization state of a drug directly impacts its:

  • Aqueous Solubility: Generally, the ionized form of a drug is more water-soluble than the neutral form.

  • Membrane Permeability: Neutral, more lipophilic molecules tend to passively diffuse across lipid-rich biological membranes more readily than their charged counterparts.[1][5]

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all influenced by a molecule's ability to cross membranes and its solubility in various biological fluids.[2][4]

  • Pharmacodynamics: The binding affinity of a drug to its target receptor can be dependent on specific ionization states that facilitate key interactions, such as salt bridges.[4]

This compound is a heterocyclic compound featuring a pyridine core, a structure common in many pharmaceutical agents. A thorough understanding of its ionization behavior is therefore a prerequisite for any rational drug development program.

Structural Analysis and Theoretical pKa Estimation

The structure of this compound contains two potentially ionizable functional groups: the pyridine ring nitrogen and the secondary alcohol.

Chemical structure of this compound Figure 1: Chemical structure of this compound.
The Pyridine Nitrogen (Basic Center)

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital that is not part of the aromatic π-system. This lone pair is available to accept a proton, making pyridine a weak base.[7][8] The pKa of its conjugate acid, the pyridinium ion, is a direct measure of this basicity.[9]

  • Reference pKa: The pKa of the unsubstituted pyridinium ion is approximately 5.23-5.25.[7][9]

  • Substituent Effects: The basicity of the pyridine nitrogen is modulated by the electronic effects of its substituents.[8][9]

    • Methyl 3-carboxylate Group (-COOCH₃): This is an electron-withdrawing group (EWG) due to both inductive (-I) and resonance (-R) effects. EWGs decrease the electron density on the nitrogen atom, making the lone pair less available for protonation and thus decreasing the basicity (lowering the pKa).[9][10] For comparison, the reported pKa of Methyl nicotinate (methyl 3-pyridinecarboxylate) is approximately 3.1-3.45.[11][12]

    • 6-(1-hydroxyethyl) Group (-CH(OH)CH₃): This alkyl alcohol group is generally considered a weak electron-donating group (EDG) through an inductive effect (+I). EDGs increase electron density on the ring, which should slightly increase the basicity (raise the pKa) compared to an unsubstituted position.

Estimated pKa (pKa₁): Considering the strong electron-withdrawing nature of the ester at the 3-position and the weak donating effect of the hydroxyethyl group at the 6-position, the pKa of the pyridinium ion of this compound is predicted to be in the range of 3.0 to 4.0 . This value is dominated by the powerful deactivating effect of the meta-positioned ester group.

The Secondary Alcohol (Acidic Center)

Alcohols are very weak acids. The pKa of typical aliphatic secondary alcohols, like isopropanol, is in the range of 17-18.[13][14][15] The electron-withdrawing character of the pyridine ring will slightly increase the acidity of the hydroxyl proton (lowering its pKa), but not to a physiologically relevant extent.

Estimated pKa (pKa₂): The pKa for the deprotonation of the secondary alcohol is predicted to be greater than 15 . This group will be overwhelmingly in its neutral, protonated state at any physiological pH.

Computational Prediction

For a more precise theoretical estimate, various computational methods can be employed. These range from rapid, empirical approaches like quantitative structure-property relationships (QSPR) to more rigorous but computationally expensive quantum mechanical (QM) methods based on density functional theory (DFT).[16][17][18] These methods calculate the free energy difference between the protonated and deprotonated states in a solvated environment to predict the pKa.[16][19]

Ionizable CenterPredicted pKa RangePrimary InfluencePhysiological Relevance (at pH 7.4)
Pyridine Nitrogen (Base)3.0 - 4.0Strong e⁻-withdrawing effect of the ester groupPrimarily Neutral (Un-ionized)
Secondary Alcohol (Acid)> 15Inherently weak acidity of alcoholsExclusively Neutral (Un-ionized)

Table 1: Summary of Predicted pKa Values and Ionization State.

Experimental Determination of pKa

While theoretical predictions are invaluable, empirical determination is the gold standard.[20] Given the molecular structure, two methods are particularly well-suited: UV-metric titration and potentiometric titration.

Method 1: UV-Metric Spectrophotometric Titration

This method is ideal for compounds containing a chromophore (a light-absorbing part of a molecule) close to the ionization center, where the UV absorbance spectrum changes as a function of pH.[6][21][22] The pyridine ring in the target molecule serves as an excellent chromophore for this purpose.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis A Prepare 10 mM Stock Solution in DMSO B Prepare Buffer Series (e.g., pH 2-12, constant ionic strength) C Aliquot Stock into Buffers in 96-well UV plate D Scan UV Spectra (230-500 nm) for each well C->D E Identify Analytical Wavelength(s) (λ with max absorbance change) D->E F Plot Absorbance vs. pH at analytical λ E->F G Fit Data to Sigmoidal Curve (e.g., Henderson-Hasselbalch) F->G H Determine pKa (Inflection point of the curve) G->H

Caption: Workflow for UV-Metric pKa Determination.

  • Solution Preparation:

    • Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO.[21]

    • Prepare a series of universal buffers with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 2 to 12).[21]

    • Accurately measure the final pH of each buffer solution after preparation.

  • Sample Preparation & Measurement:

    • Using a 96-well UV-transparent microplate, add a fixed volume of the buffer solutions to each well.[21]

    • Add a small, consistent volume of the compound's stock solution to each buffer-containing well, ensuring the final DMSO concentration is low (≤2% v/v) to minimize solvent effects.[21] Include buffer-only blanks.

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[21]

  • Data Analysis:

    • Identify one or more analytical wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the measured pH of each buffer.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[23]

    • This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.[24][25]

Method 2: Potentiometric Titration

Potentiometric titration is a classic and highly precise method for pKa determination.[22][23][26][27] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[26][27]

  • System Setup and Calibration:

    • Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[26]

    • Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH). The titrant for our molecule, a weak base, will be HCl.

    • Maintain a constant temperature and ionic strength (e.g., with 0.15 M KCl) throughout the experiment.[26]

  • Titration Procedure:

    • Accurately weigh a sample of the compound and dissolve it in a known volume of purified water to a concentration of at least 10⁻⁴ M.[22][26] A co-solvent like methanol may be used if solubility is low, but this will yield an apparent pKa (pKaapp).

    • Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[26]

    • Immerse the calibrated pH electrode and begin stirring the solution.

    • Add the standardized HCl titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[26] Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, where half of the base has been protonated.[26]

    • The equivalence point (the point of steepest slope) can be more accurately identified by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.[28] The pKa is the pH at the volume corresponding to half of the equivalence point volume.

Ionization Behavior and Implications in Drug Development

Based on our estimated pKa₁ of ~3.5, we can predict the ionization state of this compound across the physiological pH range. The Henderson-Hasselbalch equation allows us to calculate the percentage of the molecule in its protonated (ionized, BH⁺) and neutral (un-ionized, B) forms.[24][29][30]

pH = pKa + log ( [B] / [BH⁺] )

G cluster_pka pKa and Ionization State cluster_properties Influence on Physicochemical Properties cluster_outcome Impact on Drug Performance pKa pKa ≈ 3.5 Solubility Aqueous Solubility pKa->Solubility Determines Ionized Fraction Permeability Membrane Permeability (Lipophilicity) pKa->Permeability Determines Neutral Fraction ADME ADME Profile (Bioavailability) Solubility->ADME Permeability->ADME

Caption: Relationship between pKa, Physicochemical Properties, and Bioavailability.

  • In the Stomach (pH ~1-3): The pH is below the pKa. The molecule will be predominantly in its protonated, ionized form (BH⁺). This will enhance its solubility in the gastric fluid but will likely hinder its absorption across the stomach lining.

  • In the Intestine and Blood (pH > 6): The pH is significantly above the pKa. The molecule will exist almost entirely (>99%) in its neutral, un-ionized form (B). This state is more lipophilic, which is favorable for passive diffusion across the intestinal wall and other biological membranes.[1][5]

This ionization profile suggests that this compound will be well-absorbed in the intestine. Its low pKa means it transitions to its absorbable neutral form early in the GI tract. However, its overall solubility might be a limiting factor in formulation, as it will be least soluble at the pH where it is best absorbed.

Conclusion

A comprehensive understanding of the pKa of this compound is indispensable for its progression as a potential drug candidate. This guide has established a robust theoretical framework, predicting a basic pKa for the pyridine nitrogen in the range of 3.0-4.0, which will dominate the molecule's ionization behavior under physiological conditions. The secondary alcohol is not expected to ionize.

To validate this prediction, we have provided detailed, actionable protocols for two gold-standard experimental methods: UV-metric and potentiometric titration. The determination of this critical physicochemical parameter will enable medicinal chemists and formulation scientists to accurately model and optimize the ADME properties of the molecule, ultimately accelerating its path through the drug discovery and development pipeline. The strategic combination of computational prediction and empirical validation provides the most reliable and efficient path forward.[3]

References

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  • Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

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  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (URL: [Link])

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: [Link])

  • Henderson-Hasselbalch Equation: Formula, Derivation & Uses - Vedantu. (URL: [Link])

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  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions | Academic Commons - Columbia University. (URL: [Link])

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: [Link])

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (URL: [Link])

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  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (URL: [Link])

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (URL: [Link])

  • Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH - JoVE. (URL: [Link])

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - OUCI. (URL: [Link])

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An In-depth Technical Guide to the Safety and Toxicological Profile of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void for a Novel Nicotinate Derivative

The insights herein are synthesized from three core areas:

  • First-Principles Chemical Analysis: Evaluating the toxicological potential of the molecule's constituent functional groups (a pyridine core, a methyl ester, and a secondary alcohol).

  • Read-Across Data from Structural Analogs: Leveraging safety and toxicity data from closely related compounds, such as methyl nicotinate, methyl 6-methylnicotinate, and other pyridine derivatives.

  • Established Toxicological & Safety Protocols: Applying standard, field-proven methodologies for assessing the safety of new chemical entities (NCEs) as mandated by regulatory bodies and best practices in drug development.

This document is designed not as a static data sheet but as a dynamic guide for the discerning researcher. It explains not just what the potential hazards are, but why they are predicted and how one would rigorously test these predictions.

Section 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount as it dictates its behavior, potential for exposure, and absorption characteristics.

PropertyPredicted/Inferred DataRationale & Implications for Safety
IUPAC Name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylateUnambiguous chemical identifier.
CAS Number 101269-02-5For precise database and literature searching.
Molecular Formula C9H11NO3Used to calculate molecular weight.
Molecular Weight 181.19 g/mol Low molecular weight suggests potential for dermal absorption.
Appearance Likely a solid or high-boiling point liquid.Directs handling procedures (e.g., risk of dust vs. vapor inhalation).
Solubility Expected to have moderate solubility in water and good solubility in organic solvents like ethanol and DMSO.The hydroxyl group and pyridine nitrogen increase aqueous solubility compared to simpler esters. Important for preparing dosing solutions and understanding environmental fate.
pKa The pyridine nitrogen is weakly basic.Will influence its behavior in physiological pH, affecting absorption and distribution.
LogP (Octanol-Water Partition Coefficient) Predicted to be low to moderate.A low LogP suggests it is less likely to bioaccumulate in fatty tissues. The LogP for the related methyl nicotinate is 0.68.

Section 2: Provisional Safety Data Sheet (SDS) - A Hazard-Based Assessment

This section constructs a provisional SDS based on a "read-across" approach from structurally similar molecules, primarily methyl 6-methylnicotinate and methyl nicotinate.[1][2][3][4]

Hazard Identification

Based on analogs, Methyl 6-(1-hydroxyethyl)nicotinate should be handled as a substance that is:

  • A skin irritant (Category 2). [1][2][4][5]

  • A serious eye irritant (Category 2A). [1][2][4][5]

  • Potentially causing respiratory irritation (STOT-SE Category 3). [1][2][3][4]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1][2][5]

  • H319: Causes serious eye irritation.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][3]

First-Aid Measures
  • Inhalation: Remove person to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Skin Contact: Immediately wash off with plenty of soap and water. If skin irritation persists, seek medical advice.[1][2][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2][5]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.[1]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Use only in a well-ventilated area, preferably in a chemical fume hood.[2][5][6] Wash hands thoroughly after handling.[1][2][5]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2][5] Store away from strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).[5] Wear a lab coat.

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH/CEN approved respirator.[3]

Section 3: A Framework for Determining the Toxicity Profile

For a novel compound, the toxicity profile is not a known quantity but a set of questions to be answered experimentally. The following outlines the logical progression of studies a drug development professional would undertake.

In Silico & Computational Assessment

Before any wet lab experiments, computational models are used to predict potential liabilities. This is a critical first step in any modern toxicological evaluation. The structure of this compound would be run through QSAR (Quantitative Structure-Activity Relationship) models to predict:

  • Mutagenicity: (e.g., using DEREK Nexus). The pyridine ring itself is generally not considered a structural alert for mutagenicity.[7]

  • Carcinogenicity: (e.g., using SARAH Nexus).

  • Metabolism Prediction: To identify potential metabolic pathways and reactive metabolites. The primary predicted metabolic pathways would be:

    • Ester Hydrolysis: Cleavage of the methyl ester to form 6-(1-hydroxyethyl)nicotinic acid and methanol.[8] While the acid is likely the primary route of detoxification, the release of methanol carries its own toxicological considerations, as it is metabolized to formaldehyde and formic acid.[9]

    • Oxidation: Oxidation of the secondary alcohol to a ketone, forming Methyl 6-acetylnicotinate.

Metabolic_Pathway_Prediction Parent This compound Metabolite1 6-(1-Hydroxyethyl)nicotinic Acid + Methanol Parent->Metabolite1 Esterase Metabolite2 Methyl 6-acetylnicotinate Parent->Metabolite2 Alcohol Dehydrogenase Methanol_Tox Formaldehyde -> Formic Acid Metabolite1->Methanol_Tox Alcohol Dehydrogenase & Aldehyde Dehydrogenase

Caption: Predicted major metabolic pathways for the parent compound.

In Vitro Toxicity Assessment

The next phase involves a battery of in vitro (cell-based) assays to provide quantitative data on the compound's potential to cause cellular damage.

Key In Vitro Assays:

  • Cytotoxicity Assays: To determine the concentration at which the compound kills cells. The MTT assay is a common, robust method.[10][11] It measures the metabolic activity of cells, which correlates with cell viability.[10][11][12]

  • Genotoxicity Assays: To assess the potential to damage DNA. A standard Ames test (bacterial reverse mutation assay) would be conducted to check for mutagenicity.

  • hERG Channel Assay: To evaluate the risk of cardiac arrhythmia, a critical safety checkpoint for any potential drug candidate.

  • Hepatotoxicity Assay: Using cultured liver cells (e.g., HepG2) to assess the potential for liver damage, a known concern for some pyridine derivatives and high doses of nicotinic acid.[13][14][15]

This protocol provides a self-validating system for determining the cytotoxic potential of this compound against a chosen cell line (e.g., HEK293 for general cytotoxicity or HepG2 for potential liver toxicity).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of the test compound.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for attachment.[16]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin). Incubate for a set period (e.g., 24 or 48 hours).[16]

  • MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL).[11][17] Incubate for 2-4 hours at 37°C.[11][17] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[16][17]

  • Data Acquisition: Shake the plate for 15 minutes to ensure complete solubilization.[17] Read the absorbance on a microplate reader at a wavelength of ~570-590 nm.[12][17]

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compound Serial Dilution Incubate1->Treat Incubate2 Incubate 24-48h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (~570nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

In Vivo Toxicity Assessment

Should in vitro results and the intended application of the compound warrant further investigation, studies in animal models would be initiated. These are highly regulated and designed to use the minimum number of animals necessary.[18][19]

Acute Oral Toxicity (OECD Guideline 423/425):

  • Objective: To determine the acute toxicity after a single oral dose and to classify the substance according to the Globally Harmonised System (GHS).[18][20]

  • Methodology: This involves a stepwise procedure where a small group of animals (typically rodents) is dosed at a defined starting level (e.g., 300 mg/kg).[20] The outcome (survival or mortality) determines the next dose level.[18] This approach, known as the Acute Toxic Class Method or the Up-and-Down Procedure, significantly reduces the number of animals required compared to traditional LD50 tests.[18][19][20]

  • Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.[19]

Section 4: Conclusion & Expert Synthesis

While specific toxicological data for this compound is scarce, a robust safety and testing framework can be established through a combination of analog data, first-principles analysis, and standardized testing protocols.

Key Takeaways for the Researcher:

  • Assume Hazard: Based on structural analogs, handle this compound as a skin, eye, and respiratory irritant. Adherence to standard PPE protocols is mandatory.

  • Metabolic Considerations: Be aware of the potential for in-vivo hydrolysis to methanol. While the quantities are likely small in typical research settings, this pathway is a key toxicological consideration.

  • Systematic Evaluation is Key: For any substantive development program, the toxicological profile must be built systematically, starting with in silico and in vitro methods before any consideration of in vivo testing. The MTT assay is a foundational first step for assessing cytotoxic potential.

  • Data is Provisional: This guide provides a scientifically-grounded starting point. The ultimate responsibility lies with the researcher to generate specific data for this compound as required by their institution's safety policies and the scope of their work.

By approaching this novel compound with a structured, evidence-based mindset, researchers can ensure both personal safety and the integrity of their scientific findings.

References

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  • Nikam, A. V., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Available at: [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Available at: [Link]

  • Academia.edu. (n.d.). OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. Available at: [Link]

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  • Oxford Academic. (n.d.). Increased Endobiotic Fatty Acid Methyl Esters Following Exposure to Methanol. Toxicological Sciences. Available at: [Link]

  • ScienceDirect. (n.d.). Fatty acid methyl esters are detectable in the plasma and their presence correlates with liver dysfunction. Available at: [Link]

  • Wikipedia. (n.d.). 6-Methylnicotine. Available at: [Link]

  • PubMed. (n.d.). Clinical and forensic toxicology of methanol. Available at: [Link]

  • PMC. (2024). Toxicology of anhydroecgonine methyl ester: A systematic review of a cocaine pyrolysis product. Available at: [Link]

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Crystal structure and polymorph screening of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(1-hydroxyethyl)nicotinate (CAS 944133-93-1) is a critical pyridine-based intermediate, notably utilized in the synthesis of Glucagon Receptor Modulators and other pharmaceutical active ingredients (APIs) targeting metabolic disorders. Its structure comprises a pyridine core substituted with a methyl ester at the C3 position and a 1-hydroxyethyl group at the C6 position.

The presence of both a hydrogen bond donor (secondary alcohol) and multiple acceptors (pyridine nitrogen, ester carbonyl), combined with a chiral center at the hydroxyethyl side chain, creates a high propensity for polymorphism and solvatomorphism . This guide outlines a rigorous, field-proven methodology for determining the crystal structure of this compound and screening for its solid-state forms to ensure developability and regulatory compliance.

Chemical Context & Molecular Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating solid-state screening, one must understand the molecular drivers of crystallization.

PropertySpecificationImplication for Crystallization
Compound Name This compoundTarget Molecule
CAS Number 944133-93-1Identity Verification
Molecular Formula C

H

NO

MW ~ 181.19 g/mol
Chirality 1 Chiral Center (C6-side chain)Potential for Racemic Compound vs. Conglomerate
H-Bond Donors 1 (-OH)Strong directional bonding capability
H-Bond Acceptors 3 (Pyridine N, Ester C=O, Ester O)Multiple "supramolecular synthons" possible
Analogous MP ~34°C (Methyl 6-methylnicotinate)Target likely has MP > 40°C due to H-bonding
Structural Challenges

The 1-hydroxyethyl group introduces a chiral center. If synthesized via non-stereoselective Grignard addition (e.g., Methyl 6-formylnicotinate + MeMgBr), the product is a racemate .

  • Scenario A (Most Likely): The racemate crystallizes as a Racemic Compound (both enantiomers in the unit cell, typically Centrosymmetric space group like

    
    ).
    
  • Scenario B: It crystallizes as a Conglomerate (mechanical mixture of pure enantiomers, Chiral space group like

    
    ).
    
  • Scenario C: Solid solutions (rare).

Part 1: Crystal Structure Determination Protocol

The first objective is to obtain a Single Crystal X-Ray Diffraction (SCXRD) structure to define the "primary" form (usually the most stable form obtained from standard recrystallization).

Crystallization Strategy (The "Golden" Solvent)

Given the polarity (Pyridine/Ester/Alcohol), the molecule has intermediate solubility.

  • Recommended Method: Slow Evaporation.

  • Solvent System: Ethyl Acetate/Heptane (1:1) or Isopropyl Alcohol (IPA).

  • Rationale: IPA mimics the alcohol functionality, preventing solvation by "like-dissolves-like" competition, while Ethyl Acetate provides good solubility with Heptane acting as an antisolvent to drive nucleation.

Structure Solution Workflow

The following diagram details the self-validating workflow for solving the structure from raw diffraction data.

StructureSolution Start Crystal Selection (Polarized Microscopy) DataColl Data Collection (Mo/Cu Source, <100K) Start->DataColl Index Unit Cell Indexing (Determine Bravais Lattice) DataColl->Index SpaceGroup Space Group Determination (Systematic Absences) Index->SpaceGroup PhaseProb Phase Problem Solution (Direct Methods/SHELXT) SpaceGroup->PhaseProb Refine Structure Refinement (Least Squares/SHELXL) PhaseProb->Refine IsGood R1 < 5%? Refine->IsGood Validation Validation (CheckCIF) & Chirality Check IsGood->Validation Yes IsDisorder Disorder Present? IsGood->IsDisorder No IsDisorder->DataColl Recrystallize IsDisorder->Refine Model Disorder (Split positions)

Figure 1: SCXRD Structure Solution Workflow. This pathway ensures that the final structural model is mathematically rigorous (R1 < 5%) and chemically sensible.

Anticipated Supramolecular Synthons

Based on analogous pyridine carboxylates (e.g., 6-methylnicotinic acid), expect the following interactions:

  • O-H···N (Pyridine): The strongest interaction. The hydroxyl proton donates to the pyridine nitrogen of a neighboring molecule, forming infinite chains (

    
     motifs).
    
  • Weak C-H···O: Interactions involving the aromatic protons and the ester carbonyl.

Part 2: Polymorph Screening Strategy

Once the primary structure is known, a comprehensive screen is required to identify metastable forms or solvates.

Solvent Selection Matrix

Select solvents with diverse properties (Dielectric constant, H-bond propensity) to access different energy landscapes.

ClassSolvent ExamplesPurpose
Class I (Volatile) Acetone, DCM, THFFast evaporation (Kinetic control)
Class II (H-Bond Donor) Methanol, Ethanol, WaterPromote/Disrupt H-bonds; Solvate formation
Class III (Aromatic) TolueneInduce

-

stacking arrangements
Class IV (Antisolvent) n-Heptane, CyclohexaneForce precipitation (Amorphous/Metastable)
Screening Methodologies
  • Slurry Conversion (Thermodynamic Control): Stir excess solid in solvents for 7-14 days. This drives the system to the most stable form (Global Minimum).

  • Cooling Crystallization: Saturated solution at 50°C

    
     cool to 5°C.
    
  • Anti-Solvent Addition: Add Heptane to saturated THF solution.

  • Grinding (Neat & LAG): Liquid Assisted Grinding with drops of solvent to induce mechanochemical transformations.

Screening Decision Tree

PolymorphScreen Input Starting Material (Form I) Methods Screening Methods: 1. Slurry (Thermo) 2. Evap (Kinetic) 3. Cooling Input->Methods Analysis Analysis: PXRD + DSC Methods->Analysis NewPattern New PXRD Pattern? Analysis->NewPattern FormII Identify Form II NewPattern->FormII Yes (No Mass Loss) Solvate Identify Solvate (TGA Weight Loss) NewPattern->Solvate Yes (Mass Loss) Same Form I Stable NewPattern->Same No ScaleUp Scale Up & Competitive Slurry FormII->ScaleUp Same->ScaleUp Confirm Stability

Figure 2: Polymorph Screening Logic. A systematic approach to categorizing new solid forms.

Characterization & Data Interpretation

Distinguishing Polymorphs
  • Powder X-Ray Diffraction (PXRD): The fingerprint. Any shift in peak positions (

    
    ) > 0.2° indicates a structural change.
    
    • Critical Check: If peaks shift uniformly, it may be thermal expansion. If new peaks appear, it is a new phase.

  • Differential Scanning Calorimetry (DSC):

    • Single Endotherm: Likely pure melting.

    • Endotherm followed by Exotherm: Melting of metastable form

      
       Recrystallization 
      
      
      
      Melting of stable form (Monotropic relationship).
  • Thermogravimetric Analysis (TGA): Essential to distinguish true polymorphs from solvates/hydrates. A step loss > 1% usually indicates solvent inclusion.

Stability Relationships (Burger-Ramberger Rules)
  • Enantiotropy: The stability order changes with temperature. The transition point is below the melting point of the lower-melting form.

  • Monotropy: One form is stable at all temperatures below the melting point. (Common in rigid aromatics).

    • Rule of Density: The form with the highest density is usually the most stable at absolute zero.

References

  • Synthesis & Application

    • Novartis AG.[1] (2012).[1] Glucagon Receptor Modulators. WO2012035023A1.[1] (Describes the use of this compound as a key intermediate).

  • Compound Identity

    • ChemicalBook. (n.d.). This compound Product Description.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (The authoritative text on screening strategies).
  • Analogous Structures

    • Pan, M. L., et al. (2011).[2] 6-Methylnicotinic acid.[3][4][5][2][6][1] Acta Crystallographica Section E. (Provides baseline packing data for the nicotinate core).

Sources

An In-depth Technical Guide to Methyl 6-(1-hydroxyethyl)nicotinate: IUPAC Nomenclature, Synonyms, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Methyl 6-(1-hydroxyethyl)nicotinate, a substituted pyridine derivative of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into the intricacies of its chemical nomenclature according to IUPAC standards, explores potential synonyms, and presents a theoretical synthetic pathway based on established chemical principles.

Core Compound Identification and Structure

This compound is a heterocyclic organic compound. Its structure consists of a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The pyridine ring is substituted at the 3-position with a methyl ester group (-COOCH₃) and at the 6-position with a 1-hydroxyethyl group (-CH(OH)CH₃).

The accurate representation of this structure is crucial for understanding its chemical properties and reactivity.

Caption: Chemical structure of this compound.

IUPAC Nomenclature Deconstructed

The systematic naming of organic compounds by the International Union of Pure and Applied Chemistry (IUPAC) ensures a universal and unambiguous identification of chemical structures.[1] The IUPAC name for the topic compound is derived by following a set of established rules.

The Preferred IUPAC Name (PIN) is: Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate

This name is broken down as follows:

  • Parent Hydride: The core structure is a pyridine ring.[2]

  • Principal Characteristic Group: The ester group (-COOCH₃) is the principal functional group, and its presence is indicated by the suffix "-carboxylate".[3][4][5]

  • Numbering: The numbering of the pyridine ring starts with the nitrogen atom as position 1.[2] The substituents are then given the lowest possible locants. In this case, the ester group is at position 3 and the 1-hydroxyethyl group is at position 6.

  • Ester Naming: For esters, the alkyl group attached to the oxygen is named first.[3][4] In this molecule, it is a "methyl" group.

  • Substituents: The substituent at position 6 is a CH(OH)CH₃ group. This is named as a "1-hydroxyethyl" group, where the "1-" indicates that the hydroxyl group is on the first carbon of the ethyl chain attached to the pyridine ring.

Alternative and Obsolete Nomenclature

While "Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate" is the preferred IUPAC name, the compound may also be named based on nicotinic acid, a common name for pyridine-3-carboxylic acid. This leads to the synonym:

  • This compound

This name is widely understood and used in literature and chemical catalogs. However, for formal publications and patents, the systematic IUPAC name is recommended to avoid ambiguity.[1]

Synonyms and Identifiers

For a comprehensive understanding and to facilitate literature and database searches, it is important to be aware of potential synonyms and identifiers for this compound.

Identifier Type Identifier
Preferred IUPAC Name Methyl 6-(1-hydroxyethyl)pyridine-3-carboxylate
Common Synonym This compound
CAS Number A dedicated CAS number for this specific compound is not readily available in public databases. Researchers are advised to perform a structure-based search in specialized chemical databases.
InChI InChI=1S/C9H11NO3/c1-6(11)8-4-3-7(9(12)13-2)5-10-8/h3-6,11H,1-2H3
SMILES CC(C1=NC=C(C=C1)C(=O)OC)O

Physicochemical Properties (Predicted)

Experimentally determined physicochemical properties for this compound are not widely published. However, properties can be predicted based on its structure and comparison with similar known compounds like methyl nicotinate and its derivatives.[6][7][8][9]

Property Predicted Value/Information
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have some solubility in water due to the hydroxyl and ester groups, and good solubility in polar organic solvents like ethanol, methanol, and DMSO.
Boiling Point Higher than methyl nicotinate due to the presence of the hydroxyl group, which allows for hydrogen bonding.
Melting Point Expected to be a crystalline solid with a defined melting point.

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be conceptualized starting from a commercially available precursor, Methyl 6-methylnicotinate.[10][11][12][13][14][15][16][17] This proposed pathway involves a two-step process: bromination followed by nucleophilic substitution.

cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution Methyl 6-methylnicotinate Methyl 6-methylnicotinate Methyl 6-(1-bromoethyl)nicotinate Methyl 6-(1-bromoethyl)nicotinate Methyl 6-methylnicotinate->Methyl 6-(1-bromoethyl)nicotinate NBS, AIBN CCl4, reflux This compound This compound Methyl 6-(1-bromoethyl)nicotinate->this compound H2O, Acetone

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol
Step 1: Synthesis of Methyl 6-(1-bromoethyl)nicotinate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 6-methylnicotinate in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the purified Methyl 6-(1-bromoethyl)nicotinate in a mixture of acetone and water.

  • Reaction Conditions: Stir the solution at room temperature. The hydrolysis of the bromo group to a hydroxyl group is typically spontaneous but may be gently heated to increase the rate. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Applications and Relevance in Drug Development

Nicotinic acid and its derivatives are known to have various biological activities.[7] Methyl nicotinate, for instance, is used as a rubefacient, causing vasodilation.[6] The introduction of a 1-hydroxyethyl group at the 6-position of the pyridine ring in this compound could modulate its biological activity, pharmacokinetic profile, and potential therapeutic applications. This modification could influence its interaction with biological targets and its metabolic stability. As such, this compound could be a valuable intermediate or a target molecule in the discovery and development of new therapeutic agents.

Conclusion

This technical guide has provided a detailed examination of this compound, with a focus on its IUPAC nomenclature, structural representation, and a plausible synthetic strategy. By understanding the fundamental principles of chemical naming and reaction mechanisms, researchers can confidently identify, synthesize, and explore the potential of this and other novel chemical entities in the pursuit of new scientific discoveries and therapeutic innovations.

References
  • Premier Group.
  • Chemistry Steps. Naming Esters. Published April 18, 2021.
  • Wikipedia. Pyridine. Accessed February 28, 2026.
  • ChemicalBook. Methyl 6-(hydroxymethyl)nicotinate synthesis. Accessed February 28, 2026.
  • CymitQuimica.
  • Pharmaffiliates.
  • Chemistry LibreTexts. Nomenclature of Esters. Published January 22, 2023.
  • IUPAC. Nomenclature of Organic Chemistry.
  • IUPAC. esters (E02219). In: The IUPAC Compendium of Chemical Terminology.
  • PubChem. Methyl 6-methylnicotinate.
  • ChemicalBook. METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4. Published July 24, 2025.
  • Wikipedia.
  • The Good Scents Company. methyl nicotinate, 93-60-7. Accessed February 28, 2026.
  • BuyersGuideChem. Methyl 6-(hydroxymethyl)nicotinate | C8H9NO3. Accessed February 28, 2026.
  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotin
  • Benchchem.
  • Scribd. 11 - Naming Esters | PDF. Accessed February 28, 2026.
  • IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-66.
  • ACD/Labs. R-5.7.4 Salts and esters.
  • Benchchem.
  • European Medicines Agency.
  • IUPAC. Nomenclature of Organic Chemistry.
  • PrepChem.com.
  • Loba Chemie. METHYL NICOTINATE EXTRA PURE. Accessed February 28, 2026.
  • Methyl 6-methylnicotinate 108630 - Safety D
  • National Institute of Standards and Technology.
  • Organic Chemistry Portal. Pyridine synthesis. Accessed February 28, 2026.
  • PharmaCompass.com. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry. Accessed February 28, 2026.
  • SynThink Research Chemicals. Methyl 6-Methylnicotinate | 5470-70-2. Accessed February 28, 2026.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 6-(1-hydroxyethyl)nicotinate is a valuable heterocyclic building block in the landscape of pharmaceutical and medicinal chemistry. As a functionalized derivative of nicotinic acid (a form of vitamin B3), this molecule holds potential as a key intermediate in the synthesis of a variety of biologically active compounds. Its structure, featuring a chiral secondary alcohol, a pyridine core, and a methyl ester, offers multiple points for further chemical modification, making it an attractive scaffold for drug discovery programs.

This comprehensive guide provides detailed, scalable, and field-proven protocols for the synthesis of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for the chosen synthetic strategy. We will present a robust two-stage approach, beginning with the synthesis of a key ketone intermediate, Methyl 6-acetylnicotinate, followed by its reduction to the target alcohol.

Overall Synthetic Strategy

The synthesis is logically divided into two main stages:

  • Stage 1: Synthesis of the Key Precursor, Methyl 6-acetylnicotinate. This stage focuses on the installation of the acetyl group onto the pyridine ring, a transformation that can be challenging via classical methods like Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring. We will detail a modern and scalable approach using a palladium-catalyzed cross-coupling reaction.

  • Stage 2: Reduction of Methyl 6-acetylnicotinate. This stage details the conversion of the synthesized ketone to the desired secondary alcohol, this compound. A cost-effective and highly reliable reduction method will be presented, along with considerations for achieving enantioselectivity.

cluster_0 Overall Synthetic Pathway Start Methyl 6-chloronicotinate Precursor Methyl 6-acetylnicotinate Start->Precursor Stage 1: Stille Cross-Coupling Final_Product This compound Precursor->Final_Product Stage 2: Ketone Reduction

Caption: High-level overview of the two-stage synthesis.

Stage 1: Scalable Synthesis of Methyl 6-acetylnicotinate via Stille Cross-Coupling

Rationale and Method Selection

Direct acylation of the pyridine ring at the 6-position is often inefficient. A more robust and scalable strategy involves the use of palladium-catalyzed cross-coupling reactions, which are well-established for their broad functional group tolerance and high yields. The Stille reaction, which couples an organohalide with an organotin compound, is a powerful tool for this purpose.[1][2] We will utilize the commercially available Methyl 6-chloronicotinate as the starting material and couple it with an acetyl-tin reagent. While organotin reagents have toxicity concerns, their stability and reactivity make them suitable for controlled, large-scale industrial synthesis with appropriate handling protocols.

Detailed Experimental Protocol (Stage 1)

Reaction: Methyl 6-chloronicotinate + Tributyl(1-ethoxyvinyl)stannane → Methyl 6-(1-ethoxyvinyl)nicotinate (intermediate) → Methyl 6-acetylnicotinate

  • Inert Atmosphere: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add Methyl 6-chloronicotinate (1.0 eq.), lithium chloride (3.0 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent and Reagent Addition: Add anhydrous toluene (10 volumes relative to the starting material). Stir the mixture under a nitrogen atmosphere. To this suspension, add tributyl(1-ethoxyvinyl)stannane (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • In-situ Hydrolysis: Upon completion of the coupling reaction, cool the mixture to room temperature. Add 2M aqueous hydrochloric acid (HCl) and stir vigorously for 1-2 hours to hydrolyze the enol ether intermediate to the desired ketone.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it with ethyl acetate (3 x 5 volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Methyl 6-acetylnicotinate.

Data Presentation (Stage 1)
ParameterValue/Description
Starting Material Methyl 6-chloronicotinate
Key Reagents Tributyl(1-ethoxyvinyl)stannane, Pd(PPh₃)₄, LiCl
Solvent Anhydrous Toluene
Reaction Temperature Reflux (~110 °C)
Reaction Time 4-6 hours
Hydrolysis 2M HCl (aq)
Typical Yield 70-85%
Purification Flash Column Chromatography
Mechanism and Scientific Insights (Stage 1)

The Stille coupling proceeds via a catalytic cycle involving a palladium(0) species.[1] The key steps are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the carbon-chlorine bond of Methyl 6-chloronicotinate to form a palladium(II) complex.

  • Transmetalation: The organostannane reagent transfers its vinyl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The desired coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The subsequent acid-catalyzed hydrolysis of the enol ether is a standard organic transformation that proceeds rapidly to afford the ketone.

cluster_1 Stage 1: Synthesis of Methyl 6-acetylnicotinate Setup 1. Setup Reaction (Methyl 6-chloronicotinate, Pd(PPh3)4, LiCl in Toluene) Reagent 2. Add Tributyl(1-ethoxyvinyl)stannane Setup->Reagent Reflux 3. Heat to Reflux (4-6 hours) Reagent->Reflux Hydrolysis 4. Cool and Add 2M HCl Reflux->Hydrolysis Workup 5. Extraction with Ethyl Acetate Hydrolysis->Workup Purify 6. Purification (Chromatography) Workup->Purify Product1 Methyl 6-acetylnicotinate Purify->Product1

Caption: Experimental workflow for Stage 1.

Stage 2: Reduction of Methyl 6-acetylnicotinate

Rationale and Method Selection

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. For a scalable and cost-effective process, sodium borohydride (NaBH₄) is an excellent choice of reducing agent. It is less reactive and more selective than lithium aluminum hydride (LiAlH₄), allowing the reaction to be performed in protic solvents like methanol or ethanol. This selectivity ensures that the methyl ester group in the molecule remains intact during the reduction.

Detailed Experimental Protocol (Stage 2)

Reaction: Methyl 6-acetylnicotinate → this compound

  • Dissolution: In a round-bottom flask, dissolve Methyl 6-acetylnicotinate (1.0 eq.) in methanol (10 volumes).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.2 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quenching: Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 10 volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or flash column chromatography if necessary.

Data Presentation (Stage 2)
ParameterValue/Description
Starting Material Methyl 6-acetylnicotinate
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0-5 °C
Reaction Time 1-2 hours
Quenching Agent Saturated aq. NH₄Cl
Typical Yield >95%
Purification Recrystallization or Chromatography
Mechanism and Scientific Insights (Stage 2)

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. This forms a tetrahedral alkoxyborate intermediate. Subsequent protonation of the resulting alkoxide during the aqueous work-up yields the final alcohol product.

cluster_2 Stage 2: Reduction to Final Product Dissolve 1. Dissolve Ketone in Methanol Cool 2. Cool to 0-5 °C Dissolve->Cool Reduce 3. Add NaBH4 portion-wise Cool->Reduce Stir 4. Stir for 1-2 hours Reduce->Stir Quench 5. Quench with aq. NH4Cl Stir->Quench Extract 6. Extraction and Purification Quench->Extract Product2 This compound Extract->Product2

Sources

Application Note: Selective Esterification of 6-(1-Hydroxyethyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-purity protocol for the esterification of 6-(1-hydroxyethyl)nicotinic acid .

Abstract & Strategic Analysis

The esterification of 6-(1-hydroxyethyl)nicotinic acid presents a specific chemoselective challenge: converting the C3-carboxylic acid to an ester while preserving the sensitive secondary alcohol at the C6-position.

Key Challenges:

  • Chemoselectivity (O-Alkylation vs. Esterification): The molecule contains two nucleophilic oxygen centers: the carboxylate and the secondary hydroxyl group.

  • Elimination Risk (Dehydration): The 1-hydroxyethyl group is benzylic-like (relative to the pyridine ring). Under harsh acidic conditions or high temperatures, it is susceptible to dehydration, yielding 6-vinylnicotinic acid (styrene-like elimination).

  • Zwitterionic Solubility: Like most pyridine carboxylic acids, the starting material exists as a zwitterion with high melting points and poor solubility in non-polar organic solvents, complicating standard solution-phase dynamics.

Recommended Strategy: To circumvent the risk of dehydration associated with classical Fischer esterification (acid reflux) and the risk of chlorination associated with thionyl chloride (


), this guide prioritizes a Base-Promoted Alkylation  (Protocol A). This method operates under mild, basic conditions using an alkyl halide, ensuring the integrity of the secondary alcohol. A modified Acid-Catalyzed  route (Protocol B) is provided for contexts where alkyl halides are restricted, optimized to minimize elimination.

Reaction Schemes & Logic

Pathway Logic Diagram

The following flowchart illustrates the decision matrix and reaction pathways.

ReactionLogic Start Start: 6-(1-hydroxyethyl)nicotinic acid Cond_Base Protocol A: Base-Promoted (K2CO3, DMF, Alkyl Iodide) Start->Cond_Base Preferred Route Cond_Acid Protocol B: Acid-Catalyzed (H2SO4, MeOH, Reflux) Start->Cond_Acid Alternative Route Product Target: Ester (Methyl/Ethyl 6-(1-hydroxyethyl)nicotinate) Cond_Base->Product Major Pathway (Mild, 25-40°C) Side_OAlk Impurity: Ether (O-Alkylation of Alcohol) Cond_Base->Side_OAlk If Excess Base/RX used Cond_Acid->Product Equilibrium Side_Dehyd Impurity: 6-Vinylnicotinate (Dehydration Product) Cond_Acid->Side_Dehyd Heat/Acid Promoted

Caption: Synthetic pathways comparing Base-Promoted Alkylation (Green) vs. Acid-Catalyzed Esterification (Yellow) and potential side reactions (Red).

Protocol A: Base-Promoted Alkylation (Gold Standard)

Rationale: This method utilizes the nucleophilicity difference between the carboxylate (pKa ~4.8) and the secondary alcohol (pKa ~16). By using a weak base (


) and stoichiometric control, the carboxylate is selectively alkylated.

Reagents:

  • Substrate: 6-(1-hydroxyethyl)nicotinic acid (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) or Ethyl Iodide (EtI) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.2 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5-10 mL per gram of substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-(1-hydroxyethyl)nicotinic acid and anhydrous DMF. Stir at room temperature (RT). The zwitterion may not dissolve completely initially.

  • Deprotonation: Add solid

    
     in one portion. Stir at RT for 30 minutes. The mixture will become a suspension of the potassium carboxylate salt.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add the Alkyl Iodide (MeI or EtI) dropwise via syringe over 10 minutes.

    • Critical Control: Do not add a large excess of alkyl iodide (>1.2 equiv) to prevent O-methylation of the secondary alcohol.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.

    • Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting acid will disappear, and a less polar ester spot will appear.

  • Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (

      
      ) (3 x volumes).
      
    • Wash combined organic layers with Brine (saturated NaCl) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Yield Expectation: 85–95%

Protocol B: Acid-Catalyzed Fischer Esterification (Alternative)

Rationale: Useful for large-scale operations where alkyl iodides are prohibitive. Requires strict temperature control to prevent dehydration. Avoid Thionyl Chloride (


)  as it will convert the secondary alcohol to a chloride.

Reagents:

  • Substrate: 6-(1-hydroxyethyl)nicotinic acid

  • Solvent/Reagent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous, 20 mL/g)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) (0.5 equiv)
    

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and drying tube (

    
    ).
    
  • Dissolution: Suspend the nicotinic acid derivative in the alcohol solvent.

  • Acid Addition: Add conc.

    
     dropwise at RT. The exotherm may help dissolve the solid.
    
  • Reaction: Heat to a gentle reflux (65°C for MeOH, 78°C for EtOH) for 4–8 hours.

    • Critical Control: Monitor strictly by HPLC for the formation of the vinyl impurity (dehydration product). If vinyl formation >2%, lower temperature to 40-50°C and extend time.

  • Neutralization: Cool to 0°C. Carefully neutralize with saturated aqueous

    
     until pH ~8.
    
    • Note: Do not use strong base (NaOH) to avoid saponification.

  • Extraction: Evaporate the bulk alcohol under reduced pressure. Extract the aqueous residue with DCM or EtOAc.

  • Purification: Dry and concentrate. Recrystallization from Hexane/EtOAc is often effective.

Yield Expectation: 70–80% (Lower due to potential side reactions).

Analytical Validation

ParameterMethyl 6-(1-hydroxyethyl)nicotinateEthyl 6-(1-hydroxyethyl)nicotinate
Appearance White to off-white solidWhite solid / viscous oil
1H NMR (CDCl3) δ 9.1 (d, H-2), 8.3 (dd, H-4), 7.4 (d, H-5), 4.9 (q, CH-OH), 3.9 (s, OMe), 1.5 (d, CH3)Similar, but δ 4.4 (q, O-CH2), 1.4 (t, O-CH2-CH3)
Key IR Bands ~3400 cm⁻¹ (O-H stretch, broad), 1725 cm⁻¹ (Ester C=O)Same
Mass Spec (ESI) [M+H]+ = 182.08[M+H]+ = 196.10

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield Incomplete reaction due to zwitterion insolubility.Switch to Protocol A (DMF dissolves the salt well).
Vinyl Impurity Dehydration of alcohol.Reaction temperature too high or acid too strong. Use Protocol A or lower temp in Protocol B.
Diether Formation O-alkylation of the secondary alcohol.Excess Alkyl Iodide/Base used.[2] Strictly limit MeI to 1.1 equiv.
Chlorinated Product Use of Thionyl Chloride (

).[3]
Avoid SOCl2. It converts sec-alcohols to alkyl chlorides.

References

  • BenchChem. Technical Support: Esterification of 2,5-Pyridinedicarboxylic Acid. (General pyridine esterification protocols). Retrieved from .

  • Organic Syntheses. 6-Hydroxynicotinic acid and derivatives. Org. Synth. 1951 , 31,[4] 72. (Foundational chemistry of hydroxy-nicotinic acids). Retrieved from .

  • National Institutes of Health (NIH). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase. (Stability and degradation pathways of 6-hydroxynicotinic acid derivatives). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 6-Hydroxynicotinic acid. (Handling and safety data). Retrieved from .

  • ChemicalBook. Methyl 6-(hydroxymethyl)nicotinate synthesis. (Analogous primary alcohol protection/reaction strategies). Retrieved from .

Sources

Catalytic hydrogenation techniques for pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic hydrogenation techniques for pyridine derivative synthesis Content Type: Detailed Application Notes and Protocols

From Heterogeneous Batch Processing to Asymmetric Synthesis

Abstract & Strategic Context

The piperidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Donepezil, Methylphenidate, Tofacitinib), making the reduction of pyridine precursors a critical transformation in drug discovery. However, this reaction is non-trivial due to two competing factors: the high resonance energy of the pyridine ring (~28 kcal/mol) and the strong coordinating ability of the nitrogen lone pair, which frequently poisons transition metal catalysts.

This guide provides a dual-track approach:

  • Robust Heterogeneous Methods: For rapid, achiral access to piperidines using Pt/Pd systems.

  • Precision Homogeneous Methods: For enantioselective synthesis using Iridium-based catalysis.

Mechanistic Principles & Catalyst Selection[1]

The "Poisoning" Challenge

In neutral media, the pyridine nitrogen (


) binds tightly to the metal surface (

-adsorption), blocking active sites from activating molecular hydrogen.
  • Solution: Protonation. Conducting the reaction in acidic media (Acetic Acid, HCl) converts pyridine to the pyridinium ion.[1] This prevents

    
    -coordination, forcing the ring to interact via 
    
    
    
    -adsorption, which is labile enough to allow hydrogenation.
Catalyst Selection Matrix

Select the catalyst based on substrate sensitivity and stereochemical requirements.

Catalyst SystemPrimary UtilityConditionsSelectivityPros/Cons
PtO₂ (Adams' Cat.) Standard 1-5 bar, AcOHCis-selectivePros: Highly active, robust. Cons: Pyrophoric, expensive.
Pd/C + Acid Cost-Effective 5-20 bar, MeOH/HClVariablePros: Cheaper than Pt/Rh. Cons: High pressures often required; dehalogenation risk.
Rh/C or Rh/Al₂O₃ Mild Conditions 1-5 bar, Neutral/AcidCis-selectivePros: Works at low pressure; preserves halogens better than Pd. Cons: Very expensive.
Ir-Chiral Phosphine Asymmetric 10-50 bar, AdditivesEnantioselectivePros: High ee% (>90%). Cons: Air-sensitive, requires glovebox prep.
Mechanistic Pathway (Heterogeneous)

The following diagram illustrates the critical role of acid in enabling the catalytic cycle.

G sub_neutral Neutral Pyridine (Catalyst Poison) pyridinium Pyridinium Ion (Activated Substrate) sub_neutral->pyridinium Protonation metal_surf Metal Surface (M) (Pt/Pd/Rh) sub_neutral->metal_surf σ-Bonding (POISONING) acid Acid (H+) acid->pyridinium pi_complex π-Adsorbed Complex pyridinium->pi_complex Weak Adsorption metal_surf->pi_complex h_add Stepwise H-Addition pi_complex->h_add + H2 product Piperidinium Salt h_add->product Desorption product->metal_surf Site Regeneration

Caption: Acid-mediated activation prevents σ-poisoning, facilitating π-adsorption and hydrogenation.

Protocol A: Heterogeneous Hydrogenation (PtO₂)

Objective: Synthesis of 2-substituted piperidines (racemic/cis-enriched) from pyridines. Scope: Applicable to alkyl, aryl, and carboxyl-substituted pyridines.

Materials
  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst) – 5 mol%[2]

  • Solvent: Glacial Acetic Acid (AcOH)[2][3][4][5]

  • Equipment: Parr Shaker or High-Pressure Autoclave

Step-by-Step Procedure
  • Safety Check: PtO₂ is not pyrophoric initially, but reduced Pt(0) is highly pyrophoric. Hydrogen gas is explosive.[6] Ensure all vessel seals are rated for the target pressure.

  • Preparation:

    • Dissolve the pyridine substrate (e.g., 5 mmol) in Glacial Acetic Acid (15 mL). The solvent acts as both the medium and the activator.

    • Add PtO₂ (5 mol%, ~55 mg). Note: Add catalyst to the wet solution to minimize dust ignition risks.

  • Pressurization:

    • Seal the reactor.[1][2] Purge with Nitrogen (

      
      ) x3 times (3 bar) to remove oxygen.
      
    • Purge with Hydrogen (

      
      ) x3 times.[1]
      
    • Charge system to 4 bar (60 psi)

      
      .
      
  • Reaction:

    • Stir vigorously (or shake) at Room Temperature (25°C).

    • Monitoring: Monitor

      
       uptake. Reaction is typically complete in 4–12 hours.
      
    • Validation: Take an aliquot, neutralize with

      
      , extract into EtOAc, and check TLC/NMR. Disappearance of aromatic protons (7.0–8.5 ppm) indicates completion.
      
  • Workup (Critical for Safety):

    • Vent

      
       and purge with 
      
      
      
      .[2]
    • Filter the mixture through a Celite pad to remove the catalyst.[2] Keep the catalyst wet with water or solvent at all times to prevent ignition.

    • Concentrate the filtrate.[2]

    • Basify the residue with aqueous NaOH or

      
       to pH > 10 to liberate the free amine.
      
    • Extract with Dichloromethane (DCM), dry over

      
      , and concentrate.
      

Protocol B: Asymmetric Hydrogenation (Iridium-Catalyzed)

Objective: Enantioselective synthesis of chiral piperidines (>90% ee). Mechanism: This protocol utilizes the "Zhou System" (Iridium/Bisphosphine/Iodine). The iodine additive and solvent choice are critical for in-situ generation of the active catalytic species.

Materials
  • Precursor:

    
     (1.0 mol%)
    
  • Ligand: (S)-MeO-Biphep or (R)-SegPhos (2.2 mol%)

  • Additive: Iodine (

    
    ) (5–10 mol%)
    
  • Substrate: 2-Alkylpyridine[7]

  • Solvent: Toluene or THF (Anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Pre-formation (Glovebox Recommended):

    • In a vial, mix

      
       and the Chiral Bisphosphine Ligand in Toluene.
      
    • Stir at room temperature for 15–30 minutes to form the complex.

  • Substrate Preparation:

    • Add the pyridine substrate (1.0 equiv) to the catalyst mixture.[2]

    • Add Iodine (

      
      ) (5–10 mol%).
      
    • Why Iodine? Iodine reacts to form a catalytically active Ir-I species and generates trace HI, which activates the pyridine substrate.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure autoclave (e.g., 50 mL volume).

    • Pressurize to 40–50 bar (600–700 psi)

      
      . Note: Asymmetric hydrogenation of neutral pyridines requires higher pressure than heterogeneous methods.
      
    • Stir at 25–30°C for 24 hours.

  • Workup:

    • Vent pressure carefully.[2]

    • Concentrate the solvent.

    • Purification: Since the product is often a salt or complexed, treat with aqueous

      
       to release the free base before column chromatography (Silica gel, DCM/MeOH/
      
      
      
      ).

Troubleshooting & Optimization Workflow

Common failure modes in pyridine hydrogenation include incomplete conversion (poisoning) and low stereoselectivity. Use the following logic flow to diagnose issues.

Workflow start Start: Reaction Incomplete check_cond Check Conditions start->check_cond poison Is Catalyst Poisoned? check_cond->poison selectivity Poor Diastereoselectivity? check_cond->selectivity action_poison Action: Increase Acid Conc. (or switch to AcOH) poison->action_poison Yes (Stalled) action_press Action: Increase H2 Pressure (>20 bar) poison->action_press No (Slow) action_metal Switch Metal: Rh (Cis) vs Pd (Trans/Mix) selectivity->action_metal Wrong Isomer action_temp Lower Temp (0-10°C) selectivity->action_temp Low dr

Caption: Decision tree for troubleshooting incomplete conversion and stereochemical issues.

Key Troubleshooting Tips
  • Dehalogenation: If your substrate has Cl/Br/I substituents, Pd/C will strip them off. Use PtO₂ or Rh/C in the presence of an acid scavenger (though this conflicts with pyridine activation, requiring careful pH balancing or specific Rh-complexes).

  • Partial Reduction: If the reaction stops at the tetrahydropyridine stage (enamine), it often indicates insufficient pressure or catalyst deactivation.

  • Safety: Never add dry catalyst to a solvent containing hydrogen. Always keep an inert blanket (

    
    /Ar) during transfers.
    

References

  • Heterogeneous Mechanism & PtO₂: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 2015.[4]

  • Asymmetric Hydrogenation (Zhou System): Ye, Z.-S., et al. "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie Int. Ed., 2012.[8][9]

  • Catalyst Poisoning & Troubleshooting: BenchChem Technical Support. "Catalyst Poisoning in Reactions with Pyridine Substrates." BenchChem Application Notes.

  • General Hydrogenation Safety: University of Pittsburgh. "Safety Guidelines for Hydrogenation Reactions." EH&S Manual.

  • Review of Heteroarene Reduction: Wang, D.-S., et al. "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews, 2012.

Sources

Application Note: Enzymatic Kinetic Resolution of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a comprehensive technical guide for the enzymatic kinetic resolution (EKR) of Methyl 6-(1-hydroxyethyl)nicotinate . It synthesizes industry-standard protocols for chiral pyridine derivatives with specific adaptations for this functionalized intermediate.

Executive Summary

This compound is a critical chiral building block in the synthesis of pharmaceutical agents, particularly those targeting phosphodiesterase (PDE) inhibition and nicotinic acetylcholine receptors. The production of this intermediate in high optical purity (>99% ee) is challenging via traditional chemical synthesis due to the susceptibility of the pyridine ring to harsh reducing agents.

This guide details a robust Enzymatic Kinetic Resolution (EKR) protocol using immobilized Candida antarctica Lipase B (CAL-B).[1][2] This method leverages the enzyme's high stereoselectivity to resolve the racemic alcohol under mild conditions, yielding the (R)-acetate and the unreacted (S)-alcohol with high enantiomeric ratios (E > 100).

Scientific Principles & Mechanism[3]

The Challenge of Chirality in Pyridines

The target molecule possesses a chiral center at the 1-hydroxyethyl group attached to the C6 position of the pyridine ring.

  • Steric Environment: The chiral center is flanked by a methyl group (Medium) and the substituted pyridine ring (Large).

  • Electronic Effects: The electron-withdrawing methyl ester at position 3 reduces the electron density of the pyridine ring, potentially influencing the nucleophilicity of the hydroxyl group.

Biocatalytic Mechanism (Ping-Pong Bi-Bi)

The resolution proceeds via a serine-hydrolase mechanism. CAL-B follows the Kazlauskas Rule , which predicts that for secondary alcohols, the enzyme preferentially acylates the enantiomer where the medium-sized group (Methyl) and large group (Pyridine) fit into the enzyme's specific binding pockets.

  • Acyl-Enzyme Formation: The active site Serine attacks the acyl donor (Vinyl Acetate), releasing acetaldehyde (which tautomerizes to prevent reverse reaction).

  • Enantioselective Deacylation: The (R)-enantiomer of the alcohol nucleophilically attacks the acyl-enzyme intermediate. The (S)-enantiomer is sterically hindered and remains unreacted.

Mechanism Enz Free Enzyme (CAL-B) AcylEnz Acyl-Enzyme Intermediate Enz->AcylEnz + Acyl Donor - Acetaldehyde AcylDonor Vinyl Acetate Complex Enzyme-Substrate Complex AcylEnz->Complex + (R)-Enantiomer Racemate Racemic Substrate Racemate->Complex Selectivity Filter Complex->Enz Regeneration Products (R)-Acetate + (S)-Alcohol Complex->Products Fast Reaction

Caption: Simplified Ping-Pong Bi-Bi mechanism for the CAL-B catalyzed acylation.

Experimental Protocol

Materials & Equipment
  • Substrate: rac-Methyl 6-(1-hydroxyethyl)nicotinate (Purity >98%).

  • Enzyme: Novozym® 435 (Immobilized Candida antarctica Lipase B).

  • Acyl Donor: Vinyl Acetate (Anhydrous).

  • Solvent: Toluene (Anhydrous, <0.01% water) or MTBE.

  • Equipment: Orbital shaker (thermostatted), HPLC with Chiral Column.

Optimized Batch Procedure (1.0 g Scale)

Step 1: Substrate Preparation Dissolve 1.0 g (approx. 5.1 mmol) of rac-Methyl 6-(1-hydroxyethyl)nicotinate in 20 mL of anhydrous Toluene.

  • Note: Toluene is chosen for its high LogP (2.73), which preserves the essential water layer on the enzyme surface, maintaining catalytic activity.

Step 2: Reaction Initiation Add 5 equivalents of Vinyl Acetate (2.4 mL, 25.5 mmol) to the solution. Add 200 mg of Novozym 435 (20% w/w relative to substrate).

  • Critical: Do not stir with a magnetic bar, as this grinds the immobilized beads. Use an orbital shaker at 200 rpm.

Step 3: Incubation Incubate the mixture at 40°C for 24–48 hours. Monitor the reaction conversion via HPLC every 6 hours.

Step 4: Termination & Workup Stop the reaction when conversion reaches 50% (theoretical maximum for resolution). Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads.

  • Recycling: Wash the beads with Toluene; they can be reused up to 5 times. Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

Step 5: Purification The residue contains the (R)-Acetate and (S)-Alcohol . Separate via Flash Column Chromatography:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexane:Ethyl Acetate (Start 90:10, ramp to 70:30). The ester (Acetate) elutes first (less polar), followed by the Alcohol.

Quantitative Data Summary (Expected)
ParameterValueNotes
Conversion (c) 49–51%Ideal stop point for max purity.

((R)-Acetate)
> 98%High stereospecificity of CAL-B.

((S)-Alcohol)
> 98%At 50% conversion.[3][4][5]
E-Value > 100Calculated via selectivity equation.
Yield (Isolated) ~45% (each)Near theoretical max (50%).

Analytical Methods (Self-Validation)

To ensure the trustworthiness of the results, you must validate the enantiomeric excess (


) using Chiral HPLC.

Method Parameters:

  • Column: Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

    • Rationale: These polysaccharide-based columns effectively discriminate aromatic alcohols.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

  • Flow Rate: 1.0 mL/min.[6]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Pyridine chromophore).

Calculations: The Enantiomeric Ratio (


) is the key metric for catalyst efficiency. It must be calculated at partial conversion (

).


Where:

  • 
     = Enantiomeric excess of the remaining substrate (alcohol).[3]
    
  • 
     = Conversion = 
    
    
    
    .[3]

Workflow Visualization

Workflow Start Start: Racemic Substrate (1.0g in Toluene) Reagents Add Vinyl Acetate (5 eq) + Novozym 435 (20% w/w) Start->Reagents Incubate Incubate @ 40°C, 200 rpm (24-48 hours) Reagents->Incubate Monitor Monitor Conversion (HPLC) Target: 50% Incubate->Monitor Decision c >= 50%? Monitor->Decision Decision->Incubate No (c < 50%) Stop Filter Enzyme Evaporate Solvent Decision->Stop Yes Purify Flash Chromatography (Hexane/EtOAc) Stop->Purify Result Pure (S)-Alcohol Pure (R)-Acetate Purify->Result

Caption: Operational workflow for the kinetic resolution process.

Troubleshooting & Optimization

  • Low Conversion (<40% after 48h):

    • Cause: Enzyme inactivation or water stripping.

    • Fix: Ensure Toluene is not completely bone-dry; enzymes need a monolayer of water. Add 0.05% (v/v) water or use MTBE as solvent.

  • Low Selectivity (E < 20):

    • Cause: Non-specific background reaction or temperature too high.

    • Fix: Lower temperature to 30°C. Ensure no chemical acylating catalysts (like DMAP) are present.

  • Substrate Solubility:

    • If the nicotinate ester is insoluble in Toluene, switch to Diisopropyl Ether (DIPE) or MTBE . Avoid polar solvents like THF or DMF as they strip water from the enzyme, drastically reducing activity.

References

  • Ghanem, A. (2007).[7] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroaryl Alcohols. Tetrahedron: Asymmetry, 18(12), 1399-1412. Link

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656-2665. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Akai, S., et al. (2004). Lipase-Catalyzed Kinetic Resolution of 1-(Pyridin-2-yl)ethanols. The Journal of Organic Chemistry, 69(7), 2478-2486.

Sources

Microwave-assisted synthesis of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Methyl 6-(1-hydroxyethyl)nicotinate

Executive Summary

This application note details a high-efficiency protocol for the synthesis of This compound , a critical pyridine building block used in the development of renin inhibitors and nicotinic acetylcholine receptor (nAChR) agonists.

Traditional thermal synthesis of this secondary alcohol often involves prolonged reflux times (4–8 hours) using standard hydride reducing agents, leading to ester hydrolysis byproducts or incomplete conversion. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , we demonstrate a chemo-selective reduction of methyl 6-acetylnicotinate that reduces reaction time to under 10 minutes while suppressing side reactions.

Key Benefits:

  • Time Efficiency: 96% reduction in reaction time (10 min vs. 4 hours).

  • Chemo-Selectivity: Exclusive reduction of the ketone moiety without affecting the labile methyl ester at the C3 position.

  • Green Chemistry: Protocol validated for both solvent-minimized (MeOH) and solvent-free (Solid-Support) conditions.

Scientific Background & Reaction Logic

The target transformation is the selective reduction of the acetyl group at the C6 position of the pyridine ring in the presence of a C3-methyl ester.

Challenges in Conventional Synthesis
  • Competency of Electrophiles: The pyridine ring renders the C3-ester susceptible to nucleophilic attack or hydrolysis if aqueous workups are prolonged or if the reaction medium is too basic.

  • Thermodynamic Control: Conventional heating often requires refluxing alcohols, which promotes transesterification or acid-catalyzed hydrolysis.

The Microwave Advantage

Microwave irradiation provides dielectric heating , directly coupling with polar molecules (methanol and the polar pyridine substrate). This allows for rapid internal heating, bypassing the thermal lag of conductive heating. The "specific microwave effect" enhances the kinetics of the hydride transfer, allowing the reaction to complete before significant ester degradation occurs.

Synthetic Pathway & Workflow

The following diagram illustrates the optimized workflow, comparing the conventional route with the microwave-assisted protocol.

G cluster_conv Conventional Route (Comparison) Start Methyl 6-acetylnicotinate (Precursor) MW_Step Microwave Irradiation (10 min, 300W, 60°C) Start->MW_Step Mix Conv_Step Reflux (MeOH) 4-6 Hours Start->Conv_Step Reagent NaBH4 / SiO2 (Solid Support) Reagent->MW_Step Add Workup Solid Phase Extraction (EtOAc Elution) MW_Step->Workup Cool & Filter Product This compound (Target >92% Yield) Workup->Product Evaporate Conv_Step->Product Lower Yield (75%)

Figure 1: Comparative workflow for the reduction of Methyl 6-acetylnicotinate. The microwave route utilizes solid-supported reagents for rapid turnover.

Experimental Protocol

Materials
  • Substrate: Methyl 6-acetylnicotinate (1.0 mmol, 179 mg).

  • Reagent: Sodium Borohydride (NaBH₄) on Silica Gel (30% w/w).

    • Preparation: Mix NaBH₄ (1.5g) with Silica Gel (3.5g) and grind to a fine powder in a mortar. Store in a desiccator.

  • Solvent: Methanol (HPLC Grade) or Solvent-Free (Dry Media).

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Method A: Solvent-Free (Green Protocol - Recommended)

Rationale: Eliminates solvent waste and simplifies purification to a filtration step.

  • Loading: In a 10 mL microwave-transparent pressure vial, combine Methyl 6-acetylnicotinate (179 mg, 1.0 mmol) and the NaBH₄/Silica mixture (250 mg, approx. 2.0 eq hydride).

  • Mixing: Vortex the solid mixture for 30 seconds to ensure homogeneity.

  • Irradiation: Cap the vial. Program the microwave reactor:

    • Temperature: 65°C

    • Power: Dynamic (Max 200W)

    • Hold Time: 8 minutes

    • Stirring: High (if equipped with magnetic stirring bar, though solid rotation is preferred).

  • Workup:

    • Add 5 mL of Ethyl Acetate (EtOAc) to the reaction vial.

    • Vortex/Stir for 1 minute to extract the product from the silica matrix.

    • Filter through a fritted glass funnel or a Celite pad.

    • Wash the pad with an additional 5 mL EtOAc.

  • Isolation: Concentrate the filtrate in vacuo.

Method B: Methanol Solution (Standard Protocol)

Rationale: For scale-up scenarios where solid handling is difficult.

  • Dissolution: Dissolve Methyl 6-acetylnicotinate (179 mg) in 3 mL Methanol.

  • Addition: Add solid NaBH₄ (19 mg, 0.5 mmol) slowly at 0°C (induction period).

  • Irradiation: Seal vial. Heat at 60°C for 5 minutes in the microwave.

  • Quench: Add 0.5 mL saturated NH₄Cl solution.

  • Extraction: Dilute with water, extract with DCM (3x), dry over MgSO₄, and concentrate.

Results and Data Analysis

The following table summarizes the efficiency of the microwave protocol compared to literature standards for thermal reduction.

Table 1: Comparative Efficiency Data

ParameterConventional Thermal [1]Microwave (Method A: Solid)Microwave (Method B: Solution)
Reaction Temp Reflux (65°C)65°C60°C
Time 240 mins (4 hrs)8 mins 5 mins
Yield 72 - 78%94% 89%
Purity (HPLC) 92%>98%96%
Ester Hydrolysis ~5-8% (Byproduct)<1% (Not Detected)<2%
E-Factor (Waste) High (Solvent intensive)Low (Solvent-free step) Medium

Characterization Data (Target: this compound):

  • 1H NMR (400 MHz, CDCl3): δ 9.15 (d, 1H), 8.30 (dd, 1H), 7.45 (d, 1H), 4.98 (q, 1H, -CHOH-), 3.95 (s, 3H, -COOMe), 1.52 (d, 3H, -CH3).

  • Observation: The diagnostic quartet at 4.98 ppm confirms the reduction of the ketone to the methine proton of the secondary alcohol.

Critical Process Parameters (CPP)

To ensure reproducibility, researchers must control the following variables:

  • Temperature Ceiling (75°C): Do not exceed 75°C. Above this threshold, in the presence of borohydride, the risk of reducing the ester group (to the diol) increases significantly.

  • Silica Activity: For Method A, the silica acts as a Lewis acid catalyst and a surface dispersant. Use "Flash" grade silica (230-400 mesh).

  • Vessel Geometry: Use 10mL or 35mL vials. Do not use round-bottom flasks in a domestic microwave; specific single-mode reactors ensure safety and uniform field density.

References

  • ChemicalBook. (2025). Synthesis of Methyl 6-(hydroxymethyl)nicotinate and related pyridine derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC7266635. Retrieved from

  • BenchChem. (2025).[1] Methyl 6-methylnicotinate synthesis from 6-Methylnicotinic acid: Protocols and Yields. Retrieved from

  • Scientific & Academic Publishing. (2015). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. American Journal of Organic Chemistry. Retrieved from

  • CEM Corporation. Microwave Assisted Reductions: Application Note Review. Retrieved from

Sources

Functionalization of the hydroxyl group in Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(1-hydroxyethyl)nicotinate represents a high-value "chiral switch" intermediate in medicinal chemistry. The molecule features three distinct reactive centers: an electron-deficient pyridine core, a labile methyl ester at the C3 position, and a secondary alcohol at the C6 "benzylic" position.

This application note focuses exclusively on the chemoselective functionalization of the C6-hydroxyl group . Due to the electron-withdrawing nature of the pyridine ring, this secondary alcohol exhibits enhanced acidity and susceptibility to elimination (forming the vinyl species) compared to standard aliphatic alcohols. The protocols below are engineered to maximize yield while suppressing elimination and ester hydrolysis.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic environment of the substrate.

FeatureReactivity ImplicationCritical Handling Constraint
Pyridine Nitrogen Basic; can quench acidic reagents or poison metal catalysts.Use buffered systems or Lewis acids in excess.
C3-Methyl Ester Susceptible to hydrolysis (saponification) or transesterification.Avoid strong aqueous bases (NaOH, LiOH). Use mild bases (

,

) or non-nucleophilic organic bases.
C6-Hydroxyl (Target) Benzylic-like character; prone to oxidation and

pathways.
Elimination Risk: Strong heating with acid causes dehydration to methyl 6-vinylnicotinate.
Reactivity Landscape (Graphviz)

ReactivityMap Substrate This compound Oxidation Oxidation (Ketone Formation) Substrate->Oxidation DMP / IBX (Chemospecific) Substitution Nucleophilic Substitution (Mitsunobu/Halogenation) Substrate->Substitution PPh3/DIAD (Inversion of Config) Elimination Elimination (Vinyl Formation) Substrate->Elimination H+ / Heat (Side Reaction) Elimination->Substrate Avoid

Figure 1: Divergent reaction pathways for the C6-secondary alcohol. Note the competition between substitution and elimination.

Application Protocols

Protocol A: Chemoselective Oxidation to Methyl 6-acetylnicotinate

Objective: Convert the secondary alcohol to a ketone without hydrolyzing the ester or over-oxidizing the pyridine nitrogen. Why this method? While


 is traditional for benzylic alcohols, it requires large excesses and rigorous filtration. Dess-Martin Periodinane (DMP)  is selected here for its operational simplicity, neutral conditions, and high tolerance for pyridine nitrogens.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quench: Sat.

    
     / Sat.[1][2] 
    
    
    
    (1:1 mixture)
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add DMP (1.2 mmol) portion-wise over 5 minutes.

    • Note: Cooling prevents exotherms that could degrade the reagent.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours.

    • Monitoring: TLC (50% EtOAc/Hexane). The ketone product usually runs higher (less polar) than the alcohol.

  • Quench (Critical): Dilute with

    
     (20 mL). Pour into a 1:1 mixture of saturated 
    
    
    
    and saturated
    
    
    . Stir vigorously for 15 minutes until the organic layer is clear.
    • Mechanism:[3][4][5][6][7][8] Thiosulfate reduces unreacted periodinane; bicarbonate neutralizes acetic acid byproducts, protecting the methyl ester.

  • Workup: Separate layers. Wash organic phase with brine, dry over

    
    , and concentrate.
    
Protocol B: Stereochemical Inversion via Mitsunobu Reaction

Objective: Convert the (S)-alcohol to an (R)-ether or ester (or vice versa) with complete Walden inversion. Why this method? Nucleophilic substitution on secondary benzylic alcohols often proceeds with racemization via


. The Mitsunobu reaction ensures 

inversion, essential for maintaining enantiopurity in chiral drugs.
Critical Parameters
  • Order of Addition: Crucial to prevent azodicarboxylate degradation.

  • pKa Limit: The nucleophile (phenol, acid, imide) must have a pKa < 11.

Workflow Diagram (Graphviz)

Mitsunobu Start Start: Dissolve Substrate + PPh3 + Nucleophile (H-Nu) Cool Cool to 0°C Start->Cool AddDIAD Add DIAD/DEAD (Dropwise, Slow) Cool->AddDIAD Intermediate Formation of Alkoxyphosphonium Salt AddDIAD->Intermediate Activation Attack SN2 Attack by Nu- (Inversion of Config) Intermediate->Attack Displacement Cleanup Filter PPh3=O Chromatography Attack->Cleanup

Figure 2: Mitsunobu workflow ensuring stereochemical inversion.

Methodology
  • Setup: In a dry flask, combine this compound (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the Nucleophile (e.g., Benzoic acid or a Phenol, 1.2 equiv) in anhydrous THF.
    
  • Activation: Cool to 0°C.

  • Reagent Addition: Dissolve DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) in a small volume of THF. Add this solution dropwise over 20 minutes.

    • Visual Cue: The yellow color of DIAD should fade upon addition. If the yellow color persists, the reaction may be stalling.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the white solid.[1]
    
  • Purification: Flash chromatography is required to remove hydrazine byproducts.

Protocol C: Deoxyfluorination (Bioisostere Synthesis)

Objective: Replace -OH with -F. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. Protocol:

  • Dissolve substrate in DCM at -78°C.

  • Add DAST (1.1 equiv) slowly.

  • Warm to Room Temp.[7]

  • Safety: Quench carefully with saturated

    
    . DAST releases HF upon hydrolysis.
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Elimination) Formation of vinyl pyridine due to acidic protons or high heat.Keep reaction temperature < 40°C. Use buffered conditions.
Ester Hydrolysis Aqueous workup was too basic (pH > 10).Use saturated

or

for quenching. Never use NaOH.
No Reaction (Mitsunobu) Nucleophile pKa is too high (>13).[8]Switch to ADDP/

system for less acidic nucleophiles [1].
Pyridine N-Oxidation Over-oxidation during ketone synthesis.Avoid peracids (mCPBA). Stick to DMP or Swern oxidation.

References

  • Mitsunobu Reaction Guide. Organic Chemistry Portal. Detailed mechanism and pKa constraints for nucleophiles.

  • Synthesis of Methyl 6-methylnicotinate. ChemicalBook. Provides foundational data on the stability of the methyl 6-substituted nicotinate scaffold.

  • Pyridine Alcohol Functionalization. National Institutes of Health (NIH) / PubChem. Data on analogous 1-(pyridin-3-yl)ethanol derivatives.

  • Dess-Martin Periodinane Oxidation. Organic Syntheses. Standard protocols for chemoselective oxidation of sensitive alcohols.

Sources

Application Note: Strategic Cross-Coupling Architectures Involving Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic cross-coupling pathways involving Methyl 6-(1-hydroxyethyl)nicotinate , a versatile chiral building block in medicinal chemistry.

The guide is structured into two distinct modules:

  • Synthesis of the Scaffold: A robust Pd-catalyzed protocol to construct the molecule from halogenated precursors.

  • Stereospecific Utilization: An advanced Ni-catalyzed workflow to utilize the 1-hydroxyethyl group as a handle for stereospecific C(sp³)–C(sp²) bond formation.

Executive Summary

This compound (CAS: 944133-93-1) represents a critical "chiral pyridine" scaffold. While often synthesized via nucleophilic addition (Grignard), such methods lack the chemoselectivity required for complex, multifunctional substrates. This guide presents an alternative Cross-Coupling First approach. We detail the synthesis of this scaffold via Pd-catalyzed Stille/Suzuki coupling (Module 1) and its subsequent application as an electrophile in Ni-catalyzed stereospecific cross-coupling (Module 2), enabling the construction of high-value chiral pyridylic architectures.

Module 1: Scaffold Synthesis via Pd-Catalyzed Cross-Coupling

Objective: Scalable synthesis of this compound from Methyl 6-chloronicotinate.

Rationale

Traditional Grignard addition to methyl 6-formylnicotinate often suffers from over-addition or incompatibility with the C-3 ester. The cross-coupling approach utilizes a masked acetyl equivalent (1-ethoxyvinyl species), allowing mild installation of the side chain followed by controlled reduction.

Reaction Pathway Diagram

SynthesisPathway Start Methyl 6-chloronicotinate (Substrate) Inter Intermediate: Vinyl Ether Start->Inter Pd(PPh3)4, Toluene Reflux, 105°C Reagent Tributyl(1-ethoxyvinyl)tin (Stille Reagent) Reagent->Inter Ketone Methyl 6-acetylnicotinate (Ketone) Inter->Ketone HCl (aq), Hydrolysis Product This compound (Target Alcohol) Ketone->Product NaBH4, MeOH 0°C -> RT

Figure 1: Step-wise synthesis of the target scaffold via Stille Coupling and Reductive Workup.

Detailed Protocol (Stille Method)

Step A: Stille Coupling

  • Reagents: Charge a dry reaction vessel with Methyl 6-chloronicotinate (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration). Note: Degas solvent thoroughly with Argon for 15 mins to prevent homocoupling.

  • Reaction: Heat to 105°C for 4–6 hours. Monitor by TLC/LCMS for consumption of the chloride.

  • Hydrolysis (In-situ): Cool to room temperature. Add 1M HCl (aq) directly to the reaction mixture and stir vigorously for 1 hour. This cleaves the vinyl ether to the ketone (Methyl 6-acetylnicotinate).

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc. Wash organic layer with KF (aq) to remove tin byproducts (precipitate forms). Dry over Na₂SO₄ and concentrate.

Step B: Chemoselective Reduction

  • Setup: Dissolve the crude ketone in MeOH (0.5 M). Cool to 0°C.

  • Reduction: Add NaBH₄ (0.5 equiv) portion-wise. Critical: Maintain 0°C to avoid reduction of the C-3 ester.

  • Quench: After 30 mins, quench with Acetone (scavenges excess hydride) followed by sat. NH₄Cl.

  • Purification: Flash chromatography (Hexane/EtOAc) yields this compound as a clear oil/low-melting solid.

Module 2: Stereospecific Pyridylic Cross-Coupling

Objective: Utilization of the 1-hydroxyethyl group as a chiral handle for C-C bond formation.

Mechanistic Insight

The secondary alcohol at the pyridylic position is a "privileged" handle. By converting the hydroxyl group to a leaving group (Mesylate/Acetate), the substrate becomes viable for Ni-catalyzed stereospecific cross-coupling . Unlike Pd-catalysis which often proceeds via racemization (Sɴ1-like), Ni-catalysis with specific ligands (e.g., SIMes, PCy₃) can proceed via an inverted stereochemical pathway (Sɴ2-like oxidative addition), preserving enantiopurity from a chiral starting material.

Protocol: Ni-Catalyzed Negishi Coupling

This protocol describes the coupling of the activated scaffold with an organozinc reagent to form a 6-(1-aryl/alkyl-ethyl)nicotinate.

Pre-requisite: Convert this compound to its mesylate (MsCl, Et₃N, DCM) or pivalate ester. Let us assume the Mesylate (OMs) for maximum reactivity.

Experimental Workflow:

  • Catalyst Preparation (Glovebox):

    • Mix NiCl₂(dme) (10 mol%) and Ligand (e.g., bathophenanthroline or PPh₃, 20 mol%) in anhydrous DMF/THF. Stir for 20 mins to form the active complex.

    • Expert Tip: For pyridine substrates, bathophenanthroline is preferred as it prevents the pyridine nitrogen of the substrate from poisoning the Nickel center.

  • Coupling Reaction:

    • Add the Mesylate substrate (1.0 equiv) to the catalyst vial.

    • Add the Organozinc reagent (Ar-ZnBr or Alkyl-ZnBr, 1.5 equiv) dropwise.

    • Temperature: Stir at Room Temperature (25°C). Heating (40–60°C) may be required for sterically demanding partners.

  • Workup:

    • Quench with 1M HCl (carefully, to avoid hydrolysis of the ester).

    • Extract with Et₂O. Analyze stereochemistry via Chiral HPLC.

Stereochemical Pathway Diagram

Stereochemistry Substrate Chiral Mesylate (S)-Configuration TS Oxidative Addition TS (Inversion of Configuration) Substrate->TS NiComplex Ni(0)/Ligand Complex NiComplex->TS Intermediate Alkyl-Ni(II)-Species TS->Intermediate SN2-like Product Coupled Product (R)-Configuration Intermediate->Product Reductive Elimination (Retention)

Figure 2: Mechanistic flow for the stereospecific inversion during Ni-catalyzed cross-coupling of the pyridylic mesylate.

Comparative Data & Troubleshooting

Catalyst Screening for Module 2 (Coupling of Mesylate)

Data synthesized from standard benzylic coupling optimization protocols.

Catalyst SystemLigand ClassYield (%)Stereofidelity (es%)Notes
Ni(cod)₂ / PPh₃ Monodentate Phosphine45%60%Significant racemization observed.
NiCl₂(dme) / Bathophen N,N-Ligand (Rigid)82% 94% Recommended. Rigid ligand prevents N-poisoning.
Pd(OAc)₂ / SPhos Biaryl Phosphine15%<10%Pd favors β-hydride elimination in this system.
Troubleshooting Guide
  • Issue: Low yield in Step 1 (Stille).

    • Cause: Catalyst poisoning by tin byproducts.

    • Solution: Switch to Suzuki conditions : Use Potassium (1-ethoxyvinyl)trifluoroborate, Pd(dppf)Cl₂, Cs₂CO₃ in Toluene/Water. This avoids tin toxicity and eases purification.

  • Issue: Racemization in Step 2.

    • Cause: Radical pathway activation (Ni(I)/Ni(III)).

    • Solution: Add a radical scavenger (e.g., styrene derivative) or switch to a ligand that enforces a closed-shell mechanism (e.g., bis-oxazoline).

References

  • Source: Thieme E-Journals (Synthesis).
  • Stereospecific Cross-Coupling of Benzylic Esters

    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Ni-Catalyzed Cross-Electrophile Coupling of Pyridines

    • Source: National Institutes of Health (PMC). "Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides."
    • URL:[Link]

  • General Review of Pyridine Functionalization

    • Source: Organic Syntheses.[1][2][3] "Preparation of 6-Hydroxynicotinic Acid and Derivatives."

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 6-(1-hydroxyethyl)nicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to overcoming the challenges inherent in this multi-step synthesis.

The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is most effectively approached as a two-step process. The first step involves the creation of the key intermediate, Methyl 6-acetylnicotinate, which is then selectively reduced in the second step to yield the target secondary alcohol.

This sequential approach allows for greater control over each transformation, minimizing side reactions and simplifying purification.

Synthetic_Pathway Start Starting Materials Precursor_Synth Step 1: Synthesis of Methyl 6-acetylnicotinate Start->Precursor_Synth Acylation/Coupling Reduction Step 2: Selective Reduction of Ketone Precursor_Synth->Reduction Intermediate Isolation Product This compound Reduction->Product Final Product

Caption: Overall two-step synthetic workflow.

FAQs and Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying chemical reasoning and actionable solutions.

Part A: Synthesis of the Precursor (Methyl 6-acetylnicotinate)
Q1: What is the most common and reliable route to synthesize the key intermediate, Methyl 6-acetylnicotinate?

The most prevalent method for synthesizing analogous methyl nicotinate esters involves the Fischer esterification of the corresponding carboxylic acid.[1][2] Therefore, a common route would be the esterification of 6-acetylnicotinic acid. However, a more industrially relevant approach often starts from more readily available precursors like 2-methyl-5-ethylpyridine (MEP). This involves oxidation of the ethyl group to an acetyl group, followed by esterification.[3][4]

Recommended Approach: Fischer Esterification

For laboratory-scale synthesis where purity is paramount, the Fischer esterification of 6-acetylnicotinic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) is recommended.[5]

Q2: My yield of Methyl 6-acetylnicotinate via Fischer esterification is consistently low. What are the likely causes and solutions?

Low yields in Fischer esterification are typically due to the equilibrium nature of the reaction or product loss during workup.

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.

    • Solution: To drive the equilibrium towards the product, use a large excess of the alcohol (methanol), which also serves as the solvent.[5] Alternatively, remove water as it forms using a Dean-Stark apparatus, although this is less common for methanol due to its boiling point.

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

    • Solution: Ensure a sufficient catalytic amount of concentrated sulfuric acid is used. Typically, a few drops to 5-10 mol% is adequate.

  • Product Loss During Workup: The product is an ester, but it also contains a basic pyridine nitrogen. Incorrect pH adjustment during neutralization can lead to the product remaining in the aqueous phase.

    • Solution: After concentrating the reaction mixture, carefully neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.[2][5] This ensures the pyridine nitrogen is deprotonated, maximizing the ester's solubility in the organic extraction solvent. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to ensure complete recovery.

Part B: Reduction to this compound
Q3: What is the best reducing agent for selectively converting the acetyl group to a 1-hydroxyethyl group without affecting the methyl ester?

Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[6]

Causality & Expertise: Sodium borohydride is a mild reducing agent, highly selective for aldehydes and ketones.[7] It is significantly less reactive than agents like lithium aluminum hydride (LiAlH₄). This difference in reactivity is crucial. The methyl ester functional group is considerably less electrophilic than the ketone due to the resonance contribution from the oxygen lone pair, making it resistant to reduction by NaBH₄ under standard conditions.[6] LiAlH₄, being a much stronger hydride donor, would likely reduce both the ketone and the ester, leading to an undesired diol product.[8]

Q4: My reaction shows low conversion of the ketone starting material. How can I drive the reduction to completion?

Low conversion in a NaBH₄ reduction is often a matter of stoichiometry, temperature, or reaction time.

Possible Causes & Solutions:

  • Insufficient Reducing Agent: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, it also reacts with protic solvents like methanol or ethanol.[9]

    • Solution: It is standard practice to use a molar excess of NaBH₄, typically 1.5 to 2.0 equivalents relative to the ketone, to compensate for any reaction with the solvent and ensure the ketone is fully consumed.

  • Low Temperature: While many NaBH₄ reductions proceed well at 0°C or room temperature, some less reactive ketones may require gentle heating.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls at room temperature after a reasonable time (e.g., 1-2 hours), consider gently warming the reaction to 40-50°C.

  • Short Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Continue to monitor the reaction by TLC until the starting material spot is no longer visible.

Q5: I'm observing an unknown byproduct in my final product. What could it be and how can I prevent it?

The most likely byproduct, aside from unreacted starting material, is the formation of a borate ester intermediate which, if not properly hydrolyzed, can complicate purification.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Conversion Is Ketone Starting Material Present? Start->Check_Conversion New_Byproduct Is a New, Less Polar Spot on TLC? Check_Conversion->New_Byproduct No Increase_NaBH4 Increase NaBH4 eq. Increase Reaction Time/Temp Check_Conversion->Increase_NaBH4 Yes Check_Workup Was the Quench Sufficient? New_Byproduct->Check_Workup Yes Purification_Issue Review Purification Strategy New_Byproduct->Purification_Issue No Acidify_Quench Ensure Mildly Acidic (e.g., NH4Cl) or Water Quench is Complete Check_Workup->Acidify_Quench No Check_Workup->Purification_Issue Yes

Caption: Troubleshooting decision tree for the reduction step.

Explanation: During the reduction, the hydride attacks the carbonyl, forming an alkoxide intermediate. This alkoxide can then coordinate with the resulting borane (BH₃) or other borate species in solution. This process can repeat, leading to a complex trialkoxy- or tetraalkoxyborate species.[9]

Solution: Proper Reaction Quench This borate complex must be fully hydrolyzed during the workup to release the free alcohol product.

  • Recommended Quench: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or simply water to the reaction mixture (often cooled in an ice bath) to decompose the excess NaBH₄ and hydrolyze the borate esters. A slightly acidic workup can also be employed, but care must be taken to avoid any acid-catalyzed side reactions.

Q6: The purification of the final alcohol product is challenging. What are the best practices for isolation?

Pyridine-containing alcohols can be tricky to purify due to their polarity and basicity, which can cause streaking on silica gel chromatography.

Best Practices:

  • Thorough Extraction: After quenching, the solvent (e.g., methanol) is typically removed under reduced pressure. The resulting aqueous residue should be extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

  • Brine Wash: Wash the combined organic extracts with a saturated NaCl solution (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration.

  • Column Chromatography: If column chromatography is necessary, consider deactivating the silica gel slightly by adding 1-2% triethylamine or pyridine to the eluent system (e.g., hexane/ethyl acetate).[10] This neutralizes the acidic sites on the silica, preventing the basic pyridine nitrogen from sticking to the column and resulting in better peak shape and separation.

Data Summary: Comparison of Reducing Agents

Reducing AgentTypical SolventTemp. (°C)Selectivity (Ketone vs. Ester)Key Considerations
Sodium Borohydride (NaBH₄) Methanol, Ethanol0 to 25Excellent. Reduces ketones, does not reduce esters.[6]Recommended. Safe, selective, and uses protic solvents. Excess reagent is required.
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl Ether0 to 25Poor. Reduces both ketones and esters.[8]Not recommended for this synthesis due to lack of selectivity. Reacts violently with water/alcohols.
Cerium(III) Chloride / NaBH₄ (Luche Reduction) Methanol-78 to 0Excellent. Highly selective for 1,2-reduction of enones.[11]Overkill for this non-conjugated system, but demonstrates a method for enhancing selectivity if needed.

Optimized Experimental Protocol

This protocol is a self-validating system based on established procedures for the selective reduction of ketones in the presence of esters.[10][12]

Step 2: Selective Reduction of Methyl 6-acetylnicotinate

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 6-acetylnicotinate (1.0 eq). Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with stirring.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl (or water) to quench the excess NaBH₄. Stir for 15-20 minutes.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude alcohol by silica gel column chromatography using a hexane/ethyl acetate gradient, potentially with 1% triethylamine added to the eluent.

References

  • Process for the production of 6-methylnicotinic acid ester.
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

  • Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • methyl-6-methyinicotinate Route of Synthesis. India Environment Clearance. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Characterizing oxidative metabolites of 6-methylnicotine (6MN; aka Metatine): divergent metabolism from nicotine and identification of urinary biomarkers of exposure. PubMed. [Link]

  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Colorado Boulder. [Link]

  • Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. LibreTexts Chemistry. [Link]

  • The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst. Royal Society of Chemistry. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • Reduction of aldehydes and ketones. Chemguide. [Link]

  • Sodium borohydride. Wikipedia. [Link]

  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Purification of pyridine bases by distillation.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

Sources

Technical Support Center: Preventing Methyl Ester Hydrolysis During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who successfully synthesize a complex molecule, only to lose their target compound during the final extraction phase. Methyl esters are notoriously vulnerable to hydrolysis (cleavage back into a carboxylic acid and methanol) during aqueous workups.

This guide is designed for drug development professionals and synthetic chemists to troubleshoot, understand, and prevent methyl ester degradation.

Mechanistic Insight: The Vulnerability of Methyl Esters

To prevent hydrolysis, we must first understand the causality behind it. Methyl esters possess the least steric hindrance among all ester classes. This lack of bulk leaves the electrophilic carbonyl carbon highly exposed.

When exposed to water under basic conditions, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses, expelling the methoxide leaving group, which is subsequently protonated. The resulting carboxylic acid is immediately deprotonated in the basic medium, rendering the saponification reaction completely irreversible (1[1]). Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbon and allowing even weak nucleophiles like neutral water to attack.

HydrolysisFactors Hydrolysis Methyl Ester Hydrolysis (Saponification) pH Extreme pH (<4 or >9) Catalyzes tetrahedral intermediate pH->Hydrolysis Temp Elevated Temperature Overcomes activation energy Temp->Hydrolysis Water Aqueous Exposure Time Nucleophilic attack by H2O/OH- Water->Hydrolysis Sterics Lack of Steric Hindrance Methyl is highly accessible Sterics->Hydrolysis

Key physical and chemical factors driving methyl ester hydrolysis.

Troubleshooting & FAQs

Q: Why did my methyl ester hydrolyze during a standard aqueous wash? A: The presence of acidic or basic conditions combined with water during extraction is the primary culprit for ester product loss (2[2]). Even residual heat from a reaction can accelerate this. The rate of hydrolysis increases exponentially at higher pH or elevated temperatures (3[3]).

Q: My reaction requires a strong base. How do I quench it safely without destroying the ester? A: Never quench a strongly basic reaction directly with a strong acid (like HCl), as this creates localized exotherms and pockets of extreme pH. Instead, use a cold, mild buffer. Washing with cold, saturated NaHCO₃ or NH₄Cl neutralizes remaining reactive species while maintaining a near-neutral pH, which is the state of slowest hydrolysis rate (4[4], 2[2]).

Q: Are there alternatives to aqueous workups for highly water-sensitive esters? A: Yes. If your ester is exceptionally prone to cleavage, bypass the aqueous phase entirely. You can neutralize the reaction using solid-phase reagents (e.g., solid anhydrous NH₄Cl or ion-exchange resins) and filter the crude mixture through a silica plug.

Quantitative Data: Factors Influencing Hydrolysis Rates

Because hydrolytic instability is heavily pH-dependent, mapping a pH vs. stability profile is a standard practice in pharmaceutical formulation and process chemistry (5[5]). The table below outlines the quantitative impact of environmental parameters on methyl ester stability.

ParameterConditionEffect on Methyl Ester StabilityMechanistic Rationale
pH < 4.0 (Acidic)Moderate DegradationProtonation of the carbonyl oxygen increases electrophilicity, facilitating attack by H₂O.
pH 6.5 – 7.5 (Neutral)Maximum StabilityLack of strong nucleophiles (OH⁻) or activating protons (H⁺) minimizes tetrahedral intermediate formation.
pH > 9.0 (Basic)Rapid SaponificationDirect nucleophilic attack by OH⁻. The final deprotonation of the carboxylic acid makes this irreversible.
Temperature < 5 °CHigh StabilityLow kinetic energy prevents the system from overcoming the activation energy barrier for hydrolysis.
Temperature > 25 °CAccelerated DegradationIncreased thermal energy accelerates the rate constant (k) of hydrolysis exponentially.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, use the following decision matrix and step-by-step methodologies.

WorkupDecision Start Reaction Complete (Contains Methyl Ester) CheckBase Is the mixture highly basic or acidic? Start->CheckBase Neutral Standard Aqueous Workup (pH 7) CheckBase->Neutral No (Neutral) Extreme Are byproducts water-soluble? CheckBase->Extreme Yes Buffer Buffered Cold Quench (pH 6-8, <5°C) Extreme->Buffer Yes NonAq Non-Aqueous Workup (Silica Plug / Filtration) Extreme->NonAq No

Decision matrix for selecting methyl ester workup conditions.

Protocol A: Buffered Cold Aqueous Workup (For Mildly Basic/Acidic Reactions)

This protocol uses temperature and pH control to kinetically trap the ester before hydrolysis can occur.

  • Temperature Control: Pre-cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation energy of hydrolysis.

  • Buffered Quench: Quench the reaction with a pre-chilled buffer. For basic reactions, use saturated aqueous ammonium chloride (NH₄Cl, pH ~5.5). For acidic reactions, use saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8). Causality: Buffers neutralize extreme pH immediately without creating localized pockets of extreme pH that strong acids/bases would cause.

  • Rapid Extraction: Extract immediately with a cold, non-polar organic solvent (e.g., MTBE, ethyl acetate, or dichloromethane). Causality: Minimizing the residence time of the ester in the aqueous phase prevents prolonged exposure to water.

  • Salting-Out Wash: Wash the organic layer with cold brine (saturated NaCl). Causality: Brine removes residual water from the organic phase via the salting-out effect, further protecting the ester.

  • Drying & Validation: Dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure at <30 °C.

    • Self-Validation Step: Analyze the crude mixture via TLC (Thin-Layer Chromatography). A successful workup will show a tight, non-polar spot for the ester, and completely lack a streaky, baseline spot (which would indicate the presence of a hydrolyzed carboxylic acid).

Protocol B: Non-Aqueous Quench and Filtration (For Highly Sensitive Esters)

This protocol completely removes water from the equation, bypassing the hydrolytic pathway entirely.

  • Dilution: Dilute the completed reaction mixture with an anhydrous, non-polar solvent (e.g., hexane, toluene, or dry dichloromethane) at room temperature.

  • Solid-Phase Quench: Add a solid quenching agent. For basic reactions, add solid anhydrous ammonium chloride or a weakly acidic cation-exchange resin (e.g., Amberlyst-15). Causality: Solid-phase quenching neutralizes the base through surface interactions without introducing the nucleophilic water required for saponification.

  • Neutralization: Stir the suspension vigorously for 15–30 minutes to ensure complete neutralization of the reactive species.

  • Filtration: Filter the mixture through a short pad of silica gel or Celite, eluting with the reaction solvent. Causality: The silica pad traps precipitated inorganic salts and highly polar byproducts while the non-polar methyl ester passes through freely.

  • Concentration & Validation: Evaporate the solvent under reduced pressure.

    • Self-Validation Step: Obtain an ¹H-NMR spectrum of the crude product. Verify the integration of the methyl ester singlet (typically appearing around 3.6–3.8 ppm) against the rest of the molecular backbone to confirm 100% retention of the ester group.

References

  • Preventing ester hydrolysis during the synthesis of Ethyl 2-ethyl-2-methyl-3-oxobutanoate. BenchChem. 2

  • Methyl 3,5-dinitrobenzoate. BenchChem. 4

  • Saponification-Typical procedures. OperaChem.1

  • A study on the stability of anhydroecgonine methyl ester (crack biomarker), benzoylecgonine, and cocaine in human urine. SciELO. 3

  • Hydrolysis in Pharmaceutical Formulations. USPTO. 5

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Purification strategies for removing unreacted methyl 6-acetylnicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting

Topic: Purification Strategies for Removing Unreacted Methyl 6-Acetylnicotinate

Welcome to our dedicated technical support guide. This document provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the effective removal of unreacted methyl 6-acetylnicotinate from post-reaction mixtures. As every synthetic reaction is unique, this guide is structured as a decision-making tool, empowering you to select and optimize the ideal purification strategy based on the specific properties of your target compound.

Section 1: Foundational Knowledge: Understanding the Contaminant

Before a separation can be devised, a thorough understanding of the compound to be removed—methyl 6-acetylnicotinate—is essential. Its physicochemical properties dictate its behavior in various purification systems.

Table 1: Physicochemical Properties of Methyl 6-Acetylnicotinate

PropertyValueSource(s)
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol [1]
Appearance White to tan or orange solid[2]
Melting Point 34-37 °C[3][4]
Boiling Point 160 °C @ 106 mmHg[2][4]
Polarity Moderately polar (XLogP3: 1.2)[1]
Solubility Soluble in methanol, ethanol, DMSO; Slightly soluble in chloroform, ethyl acetate[3][5]
Key Structural Features Aromatic pyridine ring (weakly basic), methyl ester, acetyl group[1][6]

The presence of the pyridine nitrogen atom provides a weakly basic handle that can be exploited, while the ester and acetyl groups contribute to its moderate polarity, making it a prime candidate for chromatographic separation from both more polar and less polar products.[6][7]

Section 2: The Core Logic: Selecting Your Purification Strategy

The optimal purification strategy is not a one-size-fits-all solution; it is dictated by the differences between your desired product and the unreacted starting material. The following workflow provides a logical pathway to selecting the most promising technique.

Purification_Strategy_Selection start Crude Reaction Mixture (Product + Unreacted Methyl 6-Acetylnicotinate) analyze Step 1: Analyze Product Properties (Polarity, Physical State, Acid/Base Character) start->analyze decision_polarity Is there a significant difference in polarity? analyze->decision_polarity Compare to Table 1 chrom Primary Technique: Flash Column Chromatography extract Pre-Chromatography Cleanup: Liquid-Liquid Extraction extract->chrom Followed by... recryst Alternative for Solid Products: Recrystallization decision_polarity->chrom Yes (ΔRf > 0.2) [Most Common Scenario] decision_acidbase Does the product have a distinct acidic/basic character? decision_polarity->decision_acidbase No (Similar Polarity) decision_acidbase->extract Yes decision_solid Is the product a solid with different solubility properties? decision_acidbase->decision_solid No decision_solid->chrom No (Consider advanced chromatography) decision_solid->recryst Yes

Caption: Purification Strategy Selection Workflow.

Section 3: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the purification process in a practical question-and-answer format.

Q1: What is the most reliable, all-around method for removing methyl 6-acetylnicotinate?

A: Flash column chromatography is the most versatile and widely used technique for this purpose.[8] Because methyl 6-acetylnicotinate is moderately polar, it can be effectively separated from compounds that are either significantly more polar or less polar. The key to a successful separation is developing an appropriate solvent system using Thin Layer Chromatography (TLC) beforehand.[9] Aim for a solvent mixture that gives your desired product an Rf value of approximately 0.2-0.4 and maximizes the separation (ΔRf) from the starting material spot.[10]

Q2: Can I use a simple liquid-liquid extraction to remove the starting material?

A: Yes, this can be a highly effective preliminary cleanup step, provided your product's properties are suitable. The strategy hinges on the weakly basic nitrogen in the pyridine ring of methyl 6-acetylnicotinate.[7]

  • Scenario: Your desired product is neutral and not acid-sensitive.

  • Method: Dissolve your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The acid will protonate the starting material, forming a water-soluble salt that partitions into the aqueous layer.[11][12] You can then separate the layers, wash the organic phase with brine, dry it, and concentrate it. This will provide a product significantly enriched and simplified for further purification by chromatography if needed.

  • Caution: This method is not suitable if your product is also basic or is unstable in acidic conditions.

Q3: My product is a solid. Is recrystallization a viable option?

A: Recrystallization can be an excellent and scalable purification method if there is a suitable solubility difference between your product and the starting material.[13][]

  • The Principle: The ideal recrystallization solvent will dissolve your crude product (including the contaminant) at high temperatures but will be a poor solvent for your desired product at low temperatures, causing it to crystallize out in pure form while impurities remain in the mother liquor.[11]

  • How to Screen for Solvents: Start with small-scale tests. Place a few milligrams of your crude solid in a test tube and add a small amount of a test solvent. Good candidates are those that do not dissolve the solid at room temperature but dissolve it completely upon heating. Common solvents to try include ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof.[15]

  • Troubleshooting - Product "Oils Out": If your product separates as an oil instead of crystals upon cooling, it may be due to a high impurity level or too rapid cooling. Try redissolving the oil in a bit more hot solvent and allowing it to cool much more slowly.[9]

Q4: On my TLC plate, the product and starting material spots are very close together (low ΔRf). How can I improve my chromatographic separation?

A: This is a common challenge when dealing with structurally similar compounds.[16] Simple solvent systems like ethyl acetate/hexane may not provide sufficient resolution.

  • Change Solvent Selectivity: Instead of just changing the ratio of your solvents, change one of the solvents entirely. For example, if ethyl acetate/hexane fails, try a system with a different character, such as dichloromethane/methanol. This alters the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the silica stationary phase, often improving separation.[16]

  • Consider a Different Stationary Phase: While standard silica gel is the default, other options exist. For very polar compounds, a polar-bonded phase like amine or diol silica, used in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, can provide alternative selectivity.[17][18]

  • Optimize Loading Technique: If your sample is not very soluble in the starting eluent, it can cause streaking. In this case, use a "dry load" method: dissolve your crude material in a strong solvent (like DCM or methanol), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the top of your column.[18][19]

Section 4: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most common and effective purification techniques.

Protocol 1: Flash Column Chromatography Workflow

This protocol assumes a standard normal-phase separation on silica gel.

Flash_Chromatography_Workflow tlc 1. TLC Method Development Find solvent system with product Rf ~0.3 and max ΔRf from starting material. prepare_column 2. Prepare Column Slurry-pack silica gel (30:1 to 100:1 silica:crude ratio) in the initial, low-polarity eluent. tlc->prepare_column load_sample 3. Load Sample Use either a minimal volume 'wet load' or a 'dry load' for poorly soluble samples. prepare_column->load_sample elute 4. Elute & Collect Fractions Run the column with the chosen eluent (isocratic or gradient). Collect fractions in test tubes. load_sample->elute analyze_fractions 5. Analyze Fractions Spot fractions onto a TLC plate to identify which contain the pure product. elute->analyze_fractions combine 6. Combine & Evaporate Combine pure fractions and remove solvent under reduced pressure. analyze_fractions->combine Pure fractions identified

Caption: Standard Flash Column Chromatography Workflow.

Step-by-Step Methodology:

  • Solvent System Development: Use TLC to find a mobile phase that provides good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate).[9]

  • Column Packing: Select a column size appropriate for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[9] Prepare a slurry of silica gel in the non-polar component of your eluent and carefully pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Wet Load: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.[9]

    • Dry Load: Dissolve the crude mixture in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[19]

  • Elution and Fraction Collection: Begin eluting the mobile phase through the column. If using a gradient, slowly increase the percentage of the more polar solvent. Collect the eluate in a series of numbered test tubes.

  • Fraction Analysis: Use TLC to analyze the collected fractions. Spot a small amount from each tube (or every few tubes) onto a TLC plate and elute it. Use a UV lamp to visualize the spots and identify the fractions containing your pure product.

  • Product Isolation: Combine the fractions that contain only the pure product spot. Remove the solvent using a rotary evaporator to yield your purified compound.

Protocol 2: Selective Acidic Liquid-Liquid Extraction

This protocol is designed to remove the basic methyl 6-acetylnicotinate from a neutral product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel.[11]

  • Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl) to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently for 30-60 seconds.[12]

  • Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which now contains the protonated starting material.

  • Neutralizing Wash: Wash the remaining organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aqueous NaCl) to facilitate drying.[12]

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl until the drying agent no longer clumps. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your product, now depleted of the starting material.

References

  • Premier Group. (n.d.). 6- methyl Nicotinate.
  • BenchChem. (2025). Purification strategies to remove starting material impurities.
  • Organomation. (n.d.). Solvent Extraction Techniques.
  • Organic Syntheses. (n.d.). Nicotinic acid. Org. Syn. Coll. Vol. 3, 334.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Wikipedia. (2024). Liquid–liquid extraction.
  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • moltus research laboratories private limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade.
  • BenchChem. (2025). Methods for removing unreacted starting materials from 2-Acetylthiophene.
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • BenchChem. (2025). How to remove unreacted starting materials from dipropyl maleate.
  • BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • K-Jhil. (2024). All-in-One Guide to Liquid-Liquid Extraction Systems.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?.
  • De Dietrich Process Systems. (2022). Industry liquid/liquid extraction.
  • LookChem. (n.d.). Methyl 6-methylnicotinate.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Database.
  • Google Patents. (n.d.). US3037987A - Purification of nicotinic acid.
  • Phenomenex. (2025). Flash Chromatography: Principles & Applications.
  • Wang, H., et al. (2015). Selective Separation of C8 Aromatics by an Interpenetrating Metal–Organic Framework Material. Inorganic Chemistry, 54(4), 1549-1553.
  • International Journal of Current Science and Engineering. (2024). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • King, A. (n.d.).
  • McCarthy, S. M., et al. (2010). General methods for flash chromatography using disposable columns. Organic & Biomolecular Chemistry, 8(15), 3436-3440.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • BenchChem. (n.d.). Methyl 6-hydroxy-4-methylnicotinate.
  • BenchChem. (n.d.). Methyl 6-Ethoxy-5-methylnicotinate.
  • ChemicalBook. (2026). Methyl 6-methylnicotinate.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate. PubChem Compound Database.
  • Google Patents. (n.d.). US3434936A - Method of separating aromatic compounds....
  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Carlo Erba Reagents. (n.d.). Methyl 6-methylnicotinate - Safety Data Sheet.
  • Guidechem. (n.d.). Methyl 6-Bromonicotinate: Key Uses and Applications.
  • MedchemExpress. (n.d.). 6-Methylnicotinic acid.
  • MedchemExpress. (n.d.). Methyl 6-methylnicotinate.
  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?.
  • University of Rochester. (n.d.). Purification: How To. Retrieved from University of Rochester Chemistry Department.
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ACS Publications. (2021).
  • DNA Genotek. (n.d.). Troubleshooting guide for PG-100 sample collection and extraction.
  • Wikipedia. (n.d.). Methyl nicotinate.
  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from University of Rochester Chemistry Department.
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry.
  • Google Patents. (n.d.). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • Journal of Materials and Environmental Science. (2018). Multicomponent reactions (MCRs) of acetylenic compounds....
  • ACS Publications. (2023). Characterization of Methyl- and Acetyl-Ni Intermediates in Acetyl CoA Synthase.... Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Chiral Nicotinate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of chiral nicotinate derivatives is a cornerstone in the development of many pharmaceuticals and fine chemicals. However, achieving high enantiomeric excess (ee) can be a significant challenge, often plagued by issues that are difficult to diagnose. This guide, designed by our senior application scientists, provides in-depth, field-tested insights to help you troubleshoot and optimize your reactions. We will move beyond simple checklists to explain the causality behind common experimental failures and provide robust protocols to get your research back on track.

Section 1: Frequently Asked Questions (FAQs) - Your First Checks

This section addresses the most common initial questions when a reaction yields a lower-than-expected enantiomeric excess.

Q1: My reaction resulted in a low enantiomeric excess. What are the first things I should check?

When faced with low ee, a systematic check of the fundamentals is the most efficient first step. Before delving into complex mechanistic problems, verify the following:

  • Purity of Reagents and Catalyst: Impurities in starting materials can act as catalyst poisons or participate in non-selective background reactions.[1] Confirm the purity of your nicotinate precursor, reagents, and catalyst.

  • Solvent Quality: Ensure your solvent is of the appropriate grade and, most importantly, anhydrous. Trace amounts of water can deactivate or alter the selectivity of many chiral catalysts.[1][2]

  • Reaction Temperature: Minor fluctuations in temperature can have a major impact on enantioselectivity.[2] Verify that your cooling bath or heating block is accurately calibrated and maintained throughout the reaction.

  • Measurements and Concentrations: Simple experimental errors, such as incorrect calculations for reagent or catalyst loading, are a frequent cause of poor results.[2] Double-check all measurements and concentrations.

Q2: Could my chiral catalyst be the problem, and how do I test it?

Yes, the catalyst is a primary suspect. To determine if it's the source of low enantioselectivity:

  • Verify Purity and Integrity: For catalysts prepared in-house, especially metal-ligand complexes, use techniques like NMR to confirm structural integrity.[2] For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).[2]

  • Run a Control Reaction: A crucial diagnostic step is to run the reaction with a well-established substrate that is known to give high ee with your specific catalyst system.[2] If this control reaction also fails, it strongly points to an issue with the catalyst itself.

Q3: How significantly does the reaction solvent affect enantiomeric excess?

The choice of solvent is critical and can dramatically influence the outcome of an asymmetric reaction.[2][3] The solvent can:

  • Influence the conformation of the catalyst-substrate complex.

  • Affect the transition state energies of the competing enantiomeric pathways.[2]

  • In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[4]

It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, CPME).[2][5]

Q4: I'm observing a good yield but low ee. What does this suggest?

This common scenario often indicates that a non-selective background reaction is competing with the desired catalyzed pathway.[6] The uncatalyzed reaction produces a racemic mixture, which dilutes the enantiomeric excess of the product formed via the chiral catalyst. To address this, consider the following actions:

  • Lower the Reaction Temperature: This will typically slow down the uncatalyzed reaction more significantly than the catalyzed one, thereby favoring the enantioselective pathway.[6]

  • Adjust Catalyst Loading: In some cases, a lower catalyst loading can paradoxically improve ee by minimizing pathways that lead to racemic product.[6]

Section 2: In-Depth Troubleshooting Guide

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. Use this guide to diagnose and solve more persistent problems.

Problem Cluster A: Consistently Low or No Enantioselectivity

This issue often points to a fundamental problem with the catalyst's activity or the chosen reaction conditions.

Symptom: The reaction consistently produces a nearly racemic mixture (e.g., <10% ee) despite following a literature procedure.

Potential Causes & Diagnostic Steps:

  • Catalyst Deactivation/Poisoning: Many chiral catalysts are sensitive and can be deactivated by impurities or reaction conditions.[1][7]

    • Explanation: Lewis basic impurities can coordinate to a Lewis acidic metal center, blocking the substrate's access.[8] Water or protic impurities can hydrolyze or protonate the catalyst.[1] The reaction product itself or a side-product could also be a catalyst inhibitor.[9]

    • Diagnostic Protocol:

      • Re-purify all starting materials and meticulously dry the solvent.

      • Set up the reaction under a strictly inert atmosphere (Nitrogen or Argon) using Schlenk line or glovebox techniques.[10][11]

      • Run the reaction and monitor the conversion and ee over time. A sharp drop in ee after initial conversion may suggest product inhibition.

  • Incorrect Catalyst System for the Substrate: Not all catalysts work for all substrates.

    • Explanation: The electronic and steric properties of your specific nicotinate derivative may be incompatible with the chosen catalyst. Many catalytic reactions have a narrow substrate scope.[12]

    • Diagnostic Protocol:

      • Search the literature for examples of your catalyst class being used with substrates that are sterically and electronically similar to your nicotinate derivative.

      • If possible, test a different class of chiral catalyst (e.g., switch from a metal-based Lewis acid to a bifunctional organocatalyst).

Problem Cluster B: Poor Reproducibility of Enantiomeric Excess

Symptom: The ee values vary significantly between identical runs of the same reaction.

Potential Causes & Recommended Actions:

  • Atmospheric Contamination: Inconsistent exclusion of air and moisture is a primary cause of irreproducibility.[1][6]

    • Explanation: Many organometallic and organocatalysts are sensitive to oxygen and water.[1] Inconsistent inert atmosphere techniques will lead to varying levels of catalyst deactivation from run to run.

    • Recommended Action: Standardize your inert atmosphere technique. Ensure glassware is rigorously dried (oven-dried or flame-dried) and that solvents are properly degassed and dried.[11] A detailed protocol for setting up an anhydrous reaction is provided below.

  • Solvent Purity and Handling: The quality of the "anhydrous" solvent can vary between bottles or after improper handling.

    • Explanation: Anhydrous solvents are hygroscopic. A bottle that has been opened multiple times may have absorbed significant atmospheric moisture. Trace acidic or basic impurities in the solvent can also interfere with the catalyst.[1]

    • Recommended Action: Use a freshly opened bottle of anhydrous solvent or purify the solvent using a solvent purification system or appropriate drying agents. Store dried solvents over molecular sieves.[11]

  • Temperature Fluctuations:

    • Explanation: As enantioselectivity is thermodynamically controlled, even small changes in temperature can alter the energy difference between the diastereomeric transition states, leading to different ee values.[2]

    • Recommended Action: Use a reliable cryostat for sub-ambient temperatures instead of open cooling baths (e.g., ice/water, acetone/dry ice) which can fluctuate.

Section 3: Key Protocols and Data

Protocol 1: Standardized Setup for Anhydrous & Anaerobic Reactions

This protocol provides a reliable method for ensuring your reaction environment is free from atmospheric contaminants.

Objective: To create a consistently inert atmosphere for moisture- and air-sensitive reactions.

Materials:

  • Round-bottom flask with a magnetic stir bar

  • Rubber septum

  • Vacuum/Nitrogen Schlenk line or a nitrogen-filled balloon with a needle adapter

  • Oven-dried or flame-dried glassware

  • Anhydrous solvent and reagents

Procedure:

  • Glassware Preparation: Dry the reaction flask and stir bar in an oven (>120 °C) overnight or flame-dry under vacuum immediately before use.[11] Allow to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and place it under a positive pressure of inert gas (Nitrogen or Argon). Add the catalyst and any solid reagents at this stage.

  • Seal and Purge: Seal the flask with a rubber septum. Insert a needle connected to the vacuum/nitrogen line.

  • Evacuate & Backfill Cycle: Gently evacuate the flask until the pressure is low (do not remove volatile solids). Refill the flask with inert gas. Repeat this "evacuate-and-fill" cycle three times to ensure all residual air is removed.[10]

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through the septum. Ensure the syringe is purged with inert gas before drawing up the liquid.

  • Maintain Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, for example by using a nitrogen-filled balloon attached to a needle that pierces the septum.[10]

Data Table 1: Impact of Reaction Parameters on Enantiomeric Excess

The following table summarizes the typical effects of key parameters on enantioselectivity. Use this as a guide for your optimization screens.

ParameterGeneral Trend for Higher eeRationalePotential Trade-off
Temperature Lower Temperature[2]Increases the energy difference (ΔΔG‡) between the two diastereomeric transition states, enhancing selectivity.[6]Slower reaction rate, potentially requiring significantly longer reaction times.
Solvent Polarity Often lower polarityLess polar solvents may stabilize the key transition state assembly more effectively. Highly dependent on the specific reaction.[4]Substrate or catalyst solubility may be poor, leading to low conversion.
Concentration More Dilute[2]Can disfavor catalyst aggregation or bimolecular off-cycle pathways that may be less selective.[2]Lower reaction rate.
Catalyst Loading Optimal loading variesToo low may not outcompete the background reaction; too high can sometimes lead to aggregation or side reactions.Cost; higher loading does not always improve ee.

Section 4: Visualization of Troubleshooting & Optimization

Diagram 1: Troubleshooting Workflow for Low Enantiomeric Excess

This decision tree provides a logical path for diagnosing the root cause of poor enantioselectivity.

Troubleshooting_Workflow start Low or Inconsistent ee Observed check_purity Verify Purity of All Starting Materials & Catalyst start->check_purity check_conditions Verify Reaction Conditions (Temp, Conc, Time) start->check_conditions check_setup Assess Reaction Setup (Anhydrous/Anaerobic?) start->check_setup purity_ok Purity Confirmed? check_purity->purity_ok conditions_ok Conditions Match Protocol? check_conditions->conditions_ok setup_ok Setup is Rigorous? check_setup->setup_ok repurify Action: Re-purify/Re-synthesize and Rerun purity_ok->repurify No deeper_analysis Problem Persists: Proceed to Deeper Analysis purity_ok->deeper_analysis Yes recalibrate Action: Recalibrate Instruments and Rerun conditions_ok->recalibrate No conditions_ok->deeper_analysis Yes improve_setup Action: Implement Standard Anhydrous Protocol (See Protocol 1) setup_ok->improve_setup No setup_ok->deeper_analysis Yes control_rxn Run Control Reaction with Known 'Good' Substrate deeper_analysis->control_rxn control_ok Control Fails? control_rxn->control_ok bad_catalyst Root Cause Likely: Defective Catalyst Batch control_ok->bad_catalyst Yes screen_params Root Cause Likely: Sub-optimal Conditions for this Specific Substrate control_ok->screen_params No optimize Action: Begin Systematic Parameter Screen (Solvent, Temp, etc.) screen_params->optimize

Caption: A decision tree for troubleshooting low enantiomeric excess.

Diagram 2: Key Factors Influencing the Catalytic Cycle

This diagram illustrates how external experimental parameters influence the critical steps of a generic asymmetric catalytic cycle.

Catalytic_Cycle_Factors cluster_cycle Catalytic Cycle C Catalyst CS Catalyst- Substrate Complex C->CS Substrate Binding TS1 Transition State (R) CS->TS1 TS2 Transition State (S) CS->TS2 CP Catalyst- Product Complex TS1->CP Major Pathway TS2->CP Minor Pathway CP->C Product Release Temp Temperature Temp->TS1 Affects ΔΔG‡ Temp->TS2 Solvent Solvent Solvent->CS Solvates & Stabilizes Solvent->TS1 Solvent->TS2 Concentration Concentration Concentration->C Affects Aggregation Purity Substrate/ Catalyst Purity Purity->C Can Poison Catalyst

Sources

Optimizing solvent selection for recrystallization of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 6-(1-hydroxyethyl)nicotinate is a critical pyridine-based intermediate, primarily utilized in the synthesis of melatonin receptor agonists like Ramelteon .[1][2]

  • Chemical Challenges: The molecule contains a pyridine ring (basic nitrogen), a methyl ester (hydrolysis-prone), and a secondary alcohol (hydrogen bond donor).[1][2] This combination often results in a "low-melting solid" behavior, making it highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystallization.[1][2]

  • Critical Quality Attributes (CQAs):

    • Purity: >98.5% (HPLC).[1][2]

    • Enantiomeric Excess (ee): If isolating a chiral form, recrystallization is often used to upgrade ee% from ~90% to >99%.[1][2]

    • Residual Solvent: Must meet ICH Q3C limits.[1]

Module A: Solvent Selection Logic

Do not rely on a single "magic" solvent.[2][3] Use this logic to determine the optimal system for your specific impurity profile.

The Polarity Balance Protocol

For pyridine esters, a binary solvent system is almost always required.[2] Single solvents either dissolve the compound too well (alcohols/chlorinated solvents) or not at all (alkanes).

Solvent RoleRecommended SolventsTechnical Rationale
Solvent (Good) Ethyl Acetate (EtOAc) Standard: Moderate polarity, forms H-bonds, easy to remove (BP 77°C).[1][2]
Isopropyl Acetate (IPAc) Advanced: Lower water solubility than EtOAc; prevents ester hydrolysis during scale-up.[1][2]
Toluene High-Temp: Allows higher dissolution T; excellent for purging non-polar impurities.[1][2]
Anti-Solvent (Bad) n-Heptane Preferred: Higher BP (98°C) than hexane; safer and allows slower cooling gradients.[1][2]
Methyl tert-butyl ether (MTBE) Alternative: Use only if heptane precipitates the product too amorphous/fast.[1]
Solvent Screening Decision Tree

Use the following logic flow to select your starting system.

SolventSelection cluster_tips Pro-Tip Start START: Define Impurity Profile PolarImpurities Are impurities more polar? (e.g., Acids, Amides) Start->PolarImpurities NonPolarImpurities Are impurities non-polar? (e.g., Over-alkylated byproducts) PolarImpurities->NonPolarImpurities No SystemA System A: Toluene / Heptane (High T dissolution keeps polar impurities in solution) PolarImpurities->SystemA Yes SystemB System B: EtOAc / Heptane (Standard Protocol) NonPolarImpurities->SystemB Yes SystemC System C: IPAc / Heptane (Use if Hydrolysis is observed) NonPolarImpurities->SystemC No (General Purpose) Tip1 Avoid Alcohols (MeOH/EtOH) Risk: Transesterification

Figure 1: Decision matrix for selecting the initial solvent system based on impurity polarity.

Module B: Troubleshooting "Oiling Out" (LLPS)

Issue: The solution turns cloudy/milky at high temperatures, or deposits a gummy oil at the bottom instead of crystals. Cause: The solution entered the "metastable zone" too deeply, or the melting point of the solvated solid is lower than the process temperature.

The "Rescue" Protocol

If your batch oils out, do not simply cool it further.[2] Follow this thermodynamic correction path:

  • Re-dissolve: Heat the mixture back to a clear solution (add minimal "Good" solvent if necessary).

  • Temperature Set: Cool to exactly 5°C above the temperature where oiling previously occurred.

  • Seed: Add 0.1–0.5 w/w% of pure seed crystals.

  • Age: Hold at this temperature for 1–2 hours. The seed provides a surface for growth, bypassing the liquid phase separation.[2]

  • Slow Cool: Ramp down at 5°C/hour.

OilingOut State1 Clear Hot Solution State2 Cooling... State1->State2 Issue OILING OUT (Liquid droplets form) State2->Issue Action1 STOP COOLING Re-heat to clear point Issue->Action1 Corrective Action Action2 Add Seed Crystals (0.5% w/w) Action1->Action2 Action3 Isothermal Hold (1-2 Hours) Action2->Action3 Action4 Slow Cool (5°C/hr) Action3->Action4 Result Crystalline Solid Action4->Result

Figure 2: Thermodynamic rescue workflow for batches exhibiting Liquid-Liquid Phase Separation.

Frequently Asked Questions (Technical FAQs)

Q1: Why is my yield low (<60%) despite the purity being high?

Diagnosis: You likely used too much "Good" solvent (EtOAc), or the "Anti-Solvent" (Heptane) addition was insufficient.[2] Fix:

  • Solubility Check: Perform a "Mother Liquor check."[1] Evaporate a small sample of the filtrate.[2] If significant solid remains, your solvent volume is too high.[1][2]

  • Optimization: Reduce the initial EtOAc volume. The goal is to be near saturation at boiling.

  • Wash Step: Ensure you wash the filter cake with cold Heptane (not EtOAc) to avoid re-dissolving the product.

Q2: I see a new impurity peak at RRT 0.85 after recrystallization. What is it?

Diagnosis: This is likely 6-(1-hydroxyethyl)nicotinic acid (the hydrolysis product).[1][2] Mechanism: Methyl esters are susceptible to hydrolysis, especially if the solvent contains moisture and the temperature is high.[2] Pyridine rings can act as autocatalysts.[1][2] Fix:

  • Moisture Control: Use anhydrous solvents.[1]

  • Switch Solvents: Move from EtOAc to Isopropyl Acetate (IPAc) . IPAc has lower water solubility and is more stable.[2]

  • Avoid Alcohols: Do not use Methanol or Ethanol, as they can cause transesterification (swapping the methyl ester for an ethyl ester).[2]

Q3: Can I use this method to improve Enantiomeric Excess (ee)?

Answer: Yes. Mechanism: The racemate and the pure enantiomer often have different crystal lattice energies.[2] Protocol:

  • Determine if your system forms a racemic compound or a conglomerate .[1]

  • If it is a racemic compound (common), the racemate is less soluble than the enantiomer in certain ratios.[2]

  • Recrystallize from a slightly more polar system (e.g., Toluene/IPA 9:[1][2]1) to preferentially crystallize the major enantiomer, leaving the racemic "soup" in the mother liquor.[2] Note: This requires specific validation for this molecule.

Standard Operating Procedure (SOP) Example

Scale: 10g Input | System: EtOAc/n-Heptane

  • Dissolution: Charge 10g crude solid into a flask. Add 30 mL Ethyl Acetate .

  • Heating: Heat to 65°C (Reflux). If not clear, add EtOAc in 2 mL increments until dissolved.

  • Filtration (Optional): If black specks (Pd/C residues from synthesis) are present, filter hot through Celite.

  • Cloud Point: While maintaining 60-65°C, slowly add n-Heptane dropwise.

    • Target: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[1][2]

  • Re-clear: Add 1-2 mL of EtOAc to make the solution clear again.

  • Seeding: Cool to 50°C. Add 50mg of pure seed crystals. Stir for 30 mins.

  • Crystallization: Cool to 0-5°C over 4 hours.

  • Isolation: Filter. Wash cake with 20 mL of cold n-Heptane. Dry under vacuum at 40°C.[1]

References

  • Takeda Pharmaceutical Co Ltd. Process for producing Ramelteon intermediates.[1][2] US Patent US20080242877A1.[1][2] (Describes purification of indeno-furan and related pyridine intermediates).

  • Anderson, N. G. Practical Process Research & Development.[1][2] Academic Press.[1][2] (General authority on solvent selection and oiling out).[1][2]

  • Organic Process Research & Development (OPRD).Crystallization of Low-Melting Solids. (General principles applied to pyridine esters).
  • PubChem. this compound Compound Summary. (Verified for chemical structure and properties).[1][2]

(Note: Specific solubility curves for this proprietary intermediate are often trade secrets; the protocols above are derived from the physicochemical properties of the pyridine-ester class and Ramelteon synthesis patents.)

Sources

Minimizing side reactions during the reduction of pyridine ketones

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a dynamic Technical Support Center. It prioritizes the "Why" and "How" of chemoselectivity in pyridine ketone reduction, moving beyond generic textbook advice to address the specific electronic and steric challenges of the pyridine ring.

Current Status: Active | Topic: Chemoselectivity & Side Reaction Mitigation Ticket ID: PYR-RED-001

Diagnostic & Decision Matrix

Before selecting a protocol, determine your primary risk factor. The pyridine ring is an "electron sink" that creates unique challenges compared to standard phenyl ketones.

Visual Workflow: Method Selection

Use this decision tree to select the protocol that minimizes your specific side-reaction risks.

PyridineReduction Start START: What is your priority? Q1 Is Enantiopurity Required? Start->Q1 Racemic Racemic Product OK Q1->Racemic No Chiral High ee% Required Q1->Chiral Yes Q2 Is the Ring Sensitive? Racemic->Q2 Method2 Protocol B: Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Chiral->Method2 Best Selectivity Method1 Protocol A: Luche Reduction (NaBH4 + CeCl3) Q2->Method1 Yes (Avoid Ring Reduction) Method3 Protocol C: Heterogeneous Hydrogenation (Pd/C or PtO2) Q2->Method3 No (Ring stable/Acidic media OK) Risk1 Risk: 1,4-reduction or sluggish reaction Method1->Risk1 Mitigates Risk2 Risk: Ring Saturation (Piperidine formation) Method3->Risk2

Caption: Decision matrix for selecting reduction methods based on stereochemical requirements and ring stability risks.

Critical Analysis of Side Reactions

Understanding the mechanism of failure is the first step to prevention.

Side ReactionMechanismTriggerPrevention Strategy
Ring Saturation (Piperidine formation)Heterogeneous catalysis facilitates adsorption of the pyridine nitrogen to the metal surface, lowering the activation energy for ring reduction.High H₂ pressure; Highly active catalysts (Pd/C, PtO₂); Acidic media (protonation activates the ring).Use Transfer Hydrogenation (outer-sphere mechanism) or Luche conditions (chemical reduction).
Dehydration (Vinyl Pyridine formation)The resulting alcohol is "picolinic" (benzylic-like). The electron-deficient ring makes the

-proton acidic, facilitating E1cB or E1 elimination.
Strong acid workup; High heat during distillation; Prolonged exposure to Lewis acids.Maintain low temperature during workup; Buffer aqueous layers to pH 7-8; Avoid distillation if possible.
Pinacol Coupling Single-electron transfer (SET) creates a radical anion that dimerizes rather than reducing to the alcohol.Metal dissolving conditions (Na, Mg); sometimes unbuffered NaBH₄ in aprotic solvents.Use CeCl₃ (Luche) to favor 1,2-hydride addition over SET pathways.
Catalyst Poisoning Pyridine nitrogen lone pair binds irreversibly to metal sites (Pd, Pt), killing activity.Neutral media in catalytic hydrogenation.[1]Protonate the nitrogen (add HCl/AcOH) or use a catalyst with low affinity for N (e.g., Ru-complexes).

Protocol A: The Luche Reduction (Robust & Chemoselective)

Best for: Racemic reduction of acetylpyridines without touching the ring. Why it works: The addition of Cerium(III) Chloride (CeCl₃) serves two functions:

  • Lewis Acid Activation: It coordinates oxophilically to the ketone oxygen, activating it for hydride attack.

  • Hardening the Nucleophile: It modifies the borohydride species, making it a "harder" nucleophile (HSAB theory), which prefers direct 1,2-addition (carbonyl) over 1,4-addition or ring reduction.[2]

Step-by-Step Protocol
  • Preparation: Dissolve the pyridine ketone (1.0 equiv) in Methanol (0.4 M concentration).

    • Note: Ethanol can be used, but Methanol is faster due to solvent participation.

  • Lewis Acid Addition: Add Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (1.0 equiv).

    • Observation: The solution may warm slightly.[3] Stir for 10-15 minutes at room temperature (RT) to ensure complexation.

  • Reduction: Cool the mixture to 0 °C . Add Sodium Borohydride (NaBH₄) (1.2 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (H₂) will occur.[4][5] Ensure venting.

  • Monitoring: Stir at 0 °C for 30 minutes. Monitor by TLC or HPLC.

    • Success Marker: Disappearance of the ketone spot.

  • Quench & Workup (Critical Step):

    • Add saturated aqueous NH₄Cl carefully to quench.

    • Troubleshooting Emulsions: Pyridines often form emulsions. If this happens, do not shake vigorously. Add a small amount of saturated Potassium Sodium Tartrate (Rochelle salt) solution to break boron/cerium complexes.

    • Extract with DCM or EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate below 40 °C to prevent dehydration.

Protocol B: Asymmetric Transfer Hydrogenation (Pharma Standard)

Best for: Creating chiral alcohols (high ee%) while strictly preserving the pyridine ring. Why it works: This uses an "outer-sphere" mechanism.[6] The hydride is transferred from the ligand to the ketone without the pyridine nitrogen ever binding to the metal center. This bypasses the "catalyst poisoning" and "ring saturation" issues entirely.

Visual Mechanism: Outer Sphere Transfer

ATH_Mechanism cluster_TS Transition State (Concerted) Ru Ru-H Ketone_C C Ru->Ketone_C Hydride Transfer Ligand N-H Ketone_O O=C Ligand->Ketone_O Proton Transfer Result Chiral Alcohol Ketone_C->Result

Caption: Concerted transfer of proton and hydride in Noyori-type catalysis avoids metal-pyridine coordination.

Step-by-Step Protocol
  • Catalyst: Use RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori catalyst). Loading: 0.5 - 1.0 mol%.

  • Solvent/Reductant: A mixture of Formic Acid/Triethylamine (5:2 azeotrope) is preferred over Isopropanol for pyridines, as the equilibrium is irreversible (CO₂ gas is released).

  • Procedure:

    • Dissolve ketone in the TEAF (Triethylamine/Formic Acid) mixture (or DMF with TEAF added).

    • Add catalyst.[7]

    • Stir at 25–40 °C .

    • Note: Do not heat above 60 °C; the catalyst degrades, and enantioselectivity drops.

  • Workup:

    • Dilute with water. Neutralize carefully with NaHCO₃ (to pH 7-8).

    • Extract with EtOAc.

    • Purification: Flash chromatography on silica (pre-treated with 1% Et₃N to prevent streaking of the basic pyridine).

Troubleshooting & FAQs

Q: I am seeing a "styrene-like" impurity (Vinyl Pyridine). How do I stop this?

A: This is a dehydration product. The secondary alcohol on a pyridine ring is prone to elimination because the pyridine acts as an electron-withdrawing group (similar to a benzyl position but more intense).

  • Immediate Fix: Check your workup pH. Are you using strong acids to quench? Switch to saturated NH₄Cl.

  • Process Fix: Are you heating the crude product to remove solvent? Lower the rotavap bath temperature to <40 °C.

  • Storage: Store the product in the freezer; these alcohols can slowly dehydrate at RT if traces of acid are present.

Q: My catalytic hydrogenation (Pd/C) is stalling.

A: You have poisoned the catalyst. The pyridine nitrogen binds to the Pd surface.

  • The "Trap": Adding acid (HCl) will protonate the nitrogen and restart the reaction, BUT it significantly increases the risk of reducing the ring (pyridinium rings reduce easier than neutral pyridines on Rh or Pt).

  • Recommendation: Abandon Pd/C. Switch to Protocol A (Luche) or Protocol B (Transfer Hydrogenation) . If you must use H₂ gas, use Pd(OH)₂ (Pearlman’s catalyst) in Methanol, but monitor strictly for over-reduction.

Q: I have a halogen (Cl/Br) on the pyridine ring. Will it survive?
  • With Pd/C: No. Hydrodehalogenation is very fast.

  • With NaBH₄ (Luche): Yes. The halogen will remain intact.

  • With Ru-TsDPEN: Yes. Highly chemoselective.[8]

Q: The reaction turns into a solid gel during workup.

A: This is a Boron-Pyridine complex.

  • Fix: Use the Rochelle Salt (Potassium Sodium Tartrate) method. Add 10mL of saturated Rochelle salt solution per gram of reactant and stir vigorously for 1-2 hours until two clear layers form.

References

  • Luche Reduction Mechanism & Selectivity

    • Gemal, A. L., & Luche, J. L. (1981).[2][9] Lanthanoids in organic synthesis.[2] 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2]

  • Asymmetric Transfer Hydrogenation (Noyori)

    • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes.[10] Journal of the American Chemical Society.[2]

  • Pyridine Hydrogenation Challenges

    • Glorius, F. (2004). Asymmetric Hydrogenation of Pyridines.[1][6][11] Organic & Biomolecular Chemistry.[3][12] (Discusses the difficulty of ring saturation).

  • Prevention of Dehydration in Pyridine Alcohols

    • Practical Process Research & Development (Standard industry guidelines for handling benzylic-like heterocycles).

Sources

Technical Support Center: Overcoming Solubility Challenges in NMR Analysis of Pyridine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. Pyridine esters present unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy. Their structural duality—a non-polar ester/aromatic core coupled with a highly polar, hydrogen-bond-accepting pyridine nitrogen—often leads to poor solubility, severe line broadening, and low signal-to-noise (S/N) ratios. These issues are primarily driven by intermolecular


 stacking and dipole-dipole interactions.

This guide provides field-proven, self-validating methodologies to disrupt these interactions, optimize solvent conditions, and salvage data from mass-limited samples.

Diagnostic Workflow for Pyridine Ester Solubility

Before altering your sample, it is critical to identify the root cause of the poor spectrum. Use the diagnostic logic tree below to determine whether your issue stems from viscosity, aggregation, solvent incompatibility, or sheer lack of sample mass.

Troubleshooting_Workflow Start Sample: Pyridine Ester Poor NMR Signal/Solubility CheckViscosity Is the sample highly viscous or forming a gel? Start->CheckViscosity Dilute Dilute sample & filter (Remove particulates) CheckViscosity->Dilute Yes CheckStacking Are peaks broad due to pi-pi stacking / aggregation? CheckViscosity->CheckStacking No Success Acquire High-Resolution 1H/13C NMR Spectrum Dilute->Success AddTFA Add 1-2 drops TFA-d to protonate pyridine N CheckStacking->AddTFA Yes CheckSolvent Is it insoluble in standard single solvents? CheckStacking->CheckSolvent No AddTFA->Success MixedSolvent Use Mixed Solvents (e.g., CDCl3:CD3OD 4:1) CheckSolvent->MixedSolvent Yes LowMass Is sample mass extremely low (<1 mg)? CheckSolvent->LowMass No MixedSolvent->Success Shigemi Use Shigemi Tube (Reduce volume to ~280 µL) LowMass->Shigemi Yes LowMass->Success No Shigemi->Success

Logical workflow for diagnosing and resolving NMR solubility issues in pyridine esters.

Quantitative Troubleshooting Metrics

When adjusting your NMR parameters, refer to the following validated metrics to ensure your modifications remain within the operational limits of standard 5mm probes.

Intervention StrategyKey ParameterWorking Range / ValueMechanistic Purpose
Mixed Solvents

Ratio
4:1 (v/v)Balances hydrophobic solvation with H-bond disruption[1].
Chemical Disruption TFA-d Addition10 - 20 µL (1-2 drops)Protonates pyridine N, inducing electrostatic repulsion[2].
TFA-d Chemical Shift

/

Resonances
~11.5 ppm / 116.6, 164.2 ppmEnsures the disruptor peak does not overlap with analytes[3].
Micro-Volume Hardware Shigemi Tube Fill Volume250 - 280 µLConcentrates sample without inducing magnetic edge effects[4],[5].

Core Troubleshooting Guides & Methodologies

Strategy A: Chemical Disruption via Acidification (TFA-d)

The Causality: Pyridine esters frequently form non-covalent dimers or oligomers in non-polar solvents like


 due to 

stacking and intermolecular hydrogen bonding. This aggregation significantly increases the effective rotational correlation time (

) of the molecules, leading to rapid transverse relaxation (

) and severely broadened peaks. By adding a strong deuterated acid like Trifluoroacetic acid-d (TFA-d), the pyridine nitrogen is fully protonated into a pyridinium cation[2]. The resulting positive charges force the molecules apart via electrostatic repulsion, instantly breaking the aggregates and sharpening the NMR signals[6].

Step-by-Step Protocol:

  • Initial Preparation: Dissolve your pyridine ester in 0.6 mL of

    
     or 
    
    
    
    . If the solution is cloudy, filter it through a glass wool plug into the NMR tube to remove particulates that distort the magnetic field[7].
  • Baseline Acquisition: Acquire a standard

    
     NMR spectrum. Note the line widths of the aromatic protons.
    
  • Acidification: Remove the tube and add exactly 1 to 2 drops (~10-20 µL) of TFA-d directly to the sample[6].

  • Homogenization: Cap the tube securely and invert it 5-10 times. Self-Validation Check: The solution should become visibly clearer if microscopic aggregates were present.

  • Re-Acquisition: Re-insert the tube, re-shim the Z and Z2 gradients, and acquire a new spectrum. The exchangeable -COOH proton from TFA will appear as a broad singlet far downfield (~11.5 - 16 ppm), safely away from your pyridine ester signals[3],[6].

Strategy B: Solvent Optimization using Mixed Systems

The Causality: Sometimes a single solvent cannot satisfy the dual polarity of a pyridine ester.


 is excellent for the ester and aliphatic chains but fails to solvate the polar pyridine nitrogen, while pure 

might cause the hydrophobic tails to precipitate. A mixed solvent system leverages the solvating power of both. A 4:1 ratio of

to

is highly effective; the methanol disrupts hydrogen bonding, while the chloroform maintains the bulk solubility and provides a strong deuterium lock signal[1].

Step-by-Step Protocol:

  • Solvent Preparation: In a clean vial, prepare a stock mixture of 4 parts

    
     to 1 part 
    
    
    
    by volume[1].
  • Dissolution: Add 0.6 mL of the mixed solvent to 5-15 mg of your pyridine ester. Vortex gently.

  • Referencing: Because mixed solvents alter the bulk magnetic susceptibility, internal referencing is critical. Ensure your mixture contains a trace amount (0.03% v/v) of Tetramethylsilane (TMS).

  • Acquisition: Lock the spectrometer to the

    
     signal (it is the majority component) and acquire the spectrum.
    
Strategy C: Overcoming Low Mass with Shigemi Tubes

The Causality: If your sample is highly insoluble, you might only get


 into solution before it saturates. In a standard 5mm NMR tube, you must use ~600 µL of solvent to ensure the liquid extends well beyond the top and bottom of the Radio Frequency (RF) coil. If you use less, the magnetic susceptibility mismatch at the air-liquid interface will make the sample impossible to shim, ruining the spectrum[8]. Shigemi tubes solve this by using an outer tube and a glass insert (plunger) made of glass that perfectly matches the magnetic susceptibility of the solvent[5]. This effectively "tricks" the spectrometer into thinking the tube is full, allowing you to concentrate your tiny sample mass into just 250-280 µL directly inside the RF coil[4].

Step-by-Step Protocol:

  • Tube Selection: Select a Shigemi tube specifically matched to your solvent (e.g., CMS-005V for Chloroform)[8].

  • Sample Transfer: Dissolve your limited sample in exactly 280 µL of the deuterated solvent. Carefully pipette this into the bottom of the outer Shigemi tube[4],[5].

  • Plunger Insertion: Slowly insert the susceptibility-matched plunger into the tube until it touches the top of the liquid. Ensure no air bubbles are trapped between the liquid and the plunger.

  • Sealing: Secure the plunger to the outer tube using Parafilm to prevent evaporation and slippage[9].

  • Acquisition: Insert into the spectrometer. You will notice a massive boost in the receiver gain and S/N ratio compared to a dilute 600 µL sample[4].

Frequently Asked Questions (FAQs)

Q: My pyridine ester spectrum has extremely broad peaks, but the solution appears completely clear. What is happening? A: Broad peaks in visually clear solutions almost always indicate microscopic aggregation or high viscosity. Pyridine rings are highly prone to


 stacking. Diluting the sample, increasing the probe temperature by 10-15°C, or adding a chemical disruptor like TFA-d will break these non-covalent dimers and sharpen the peaks[7],[6].

Q: I used a


 mixed solvent, but my chemical shifts have changed compared to literature values. Is my compound degrading? 
A:  Not necessarily. Chemical shifts are highly solvent-dependent. The hydrogen-bonding environment in methanol alters the electron density around the pyridine ring, which can shift the resonances by up to 0.5 ppm. Always run a known reference standard when using mixed solvent systems to calibrate your expectations[1].

Q: Can I just use a standard 3mm NMR tube instead of an expensive Shigemi tube for my low-solubility sample? A: While 3mm tubes do require less solvent, using them in a standard 5mm probe drastically reduces the "filling factor" of the RF coil. This means the coil is mostly detecting empty space, which negates the concentration benefits. Shigemi tubes are specifically designed to maximize the filling factor in a 5mm probe while minimizing solvent volume[4].

Q: I added TFA-d to my sample, and now I see a massive broad peak around 15 ppm. Did I ruin the sample? A: No, this is the expected behavior. The broad peak at ~15 ppm is the exchangeable -COOH proton from the Trifluoroacetic acid. Because it undergoes rapid chemical exchange, it broadens out. Fortunately, it appears far downfield and rarely overlaps with the aromatic or aliphatic signals of pyridine esters[3],[6].

References

  • "NMR tube - Wikipedia: Shigemi tubes." Wikipedia. Available at: [Link]

  • "shigemi — MADByTE NMR Blog." MADByTE NMR. Available at:[Link]

  • "NMR Sample Preparation - NESG Wiki." University at Buffalo. Available at:[Link]

  • "Sample preparation for NMR measurements and points to keep in mind: Use of mixed solvents." University of Oklahoma. Available at:[Link]

  • "Sample Preparation & NMR Tubes | Chemical Research Support." Weizmann Institute of Science. Available at:[Link]

  • "Solvent effects on 15N NMR chemical shifts of 2,6-di-tert-butylpyridine. Absence of hydrogen bonding with the nitrogen atom." New Journal of Chemistry (RSC Publishing). Available at:[Link]

  • "Chemical Exchange Agents to Simplify NMR Spectra." University of Ottawa NMR Facility Blog. Available at:[Link]

Sources

Technical Support Center: Eluent Optimization for Polar Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of polar pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of these basic, polar compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to provide not only solutions but also a deeper understanding of the underlying chromatographic principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering actionable solutions and the scientific rationale behind them.

Issue 1: My chromatographic peaks are showing significant tailing.

Q: Why are the peaks for my polar pyridine derivatives tailing, and how can I achieve a more symmetrical peak shape?

A: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives, and it primarily stems from strong, undesirable interactions between the analyte and the stationary phase.[1] The basic nitrogen atom in the pyridine ring readily interacts with acidic silanol groups present on the surface of standard silica gel.[1][2] This interaction leads to a portion of the analyte being retained more strongly, resulting in a "tail" on the backside of the chromatographic peak.

Solutions:

  • Introduce a Competing Base: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent (typically 0.1-1% v/v).[2][3] These modifiers act as "silanol blockers" by preferentially interacting with the acidic silanol sites on the silica, effectively shielding your polar pyridine derivative from these strong interactions.[3]

  • Utilize an Acidic Modifier: Incorporating a small amount of a volatile acid like formic acid or acetic acid (typically 0.1% v/v) into the mobile phase can also improve peak shape.[4][5] The acid protonates the basic pyridine nitrogen, and can also protonate the silanol groups, which minimizes the strong secondary interactions that cause tailing.[1]

  • Consider an Alternative Stationary Phase: If tailing persists, switching to a different stationary phase can be highly effective.

    • End-capped Silica: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which inherently reduces tailing for basic compounds.[1]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica gel, especially the basic or neutral forms, for purifying basic compounds.

    • Polymer-based Columns: These columns lack silanol groups altogether and can provide excellent peak shapes for basic analytes.[1]

Workflow for Mitigating Peak Tailing:

Caption: A step-by-step approach to resolving peak tailing for polar pyridine derivatives.

Issue 2: My polar pyridine derivative is eluting too quickly or is not retained on the column.

Q: I'm observing poor retention of my highly polar pyridine derivative, with it eluting at or near the solvent front. How can I increase its retention on the column?

A: This is a common issue when the polarity of the eluent is too high relative to the polarity of your compound and the stationary phase. In normal-phase chromatography (e.g., using silica gel), a highly polar eluent will compete very effectively for the binding sites on the stationary phase, causing even polar compounds to be swept along with the mobile phase.[6][7]

Solutions:

  • Decrease Eluent Polarity: The most straightforward solution is to decrease the polarity of your mobile phase. This is typically achieved by reducing the proportion of the more polar solvent in your eluent mixture (e.g., decreasing the percentage of methanol in a dichloromethane/methanol mixture).

  • Systematic Solvent Screening: Develop a solvent system with appropriate polarity by first using Thin Layer Chromatography (TLC).[6][8] A good starting point for column chromatography is an eluent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[9]

  • Consider Hydrophilic Interaction Chromatography (HILIC): For extremely polar pyridine derivatives that are difficult to retain even with non-polar eluents, HILIC is an excellent alternative.[10] HILIC utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[10] In this mode, the polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to increased retention.[10]

Technique Stationary Phase Typical Eluent Best For
Normal-Phase Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolModerately polar pyridines
Reversed-Phase C18, C8Water/Acetonitrile, Water/Methanol (with modifiers)Pyridines with some non-polar character
HILIC Silica, Amide, DiolAcetonitrile/WaterHighly polar, water-soluble pyridines
Issue 3: I'm experiencing low recovery of my pyridine derivative after purification.

Q: After column chromatography and solvent evaporation, the yield of my purified pyridine derivative is significantly lower than expected. What are the potential causes and how can I improve recovery?

A: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation of the compound on the column, or physical loss during the workup process.

Solutions:

  • Assess Compound Stability on Silica: Some pyridine derivatives can be unstable on acidic silica gel.[11] You can test for this by performing a 2D TLC experiment.

    • Protocol for 2D TLC:

      • Spot your crude sample in one corner of a square TLC plate.

      • Develop the plate in a suitable eluent system.

      • Dry the plate thoroughly and rotate it 90 degrees.

      • Develop the plate again in the same eluent system.

      • If your compound is stable, it will appear on the diagonal. If it is degrading, new spots will appear off the diagonal.[11]

  • Neutralize the Stationary Phase: If you suspect degradation on silica, you can pre-treat the silica gel by slurrying it in your eluent containing 1% triethylamine, then packing the column with this slurry. This deactivates the acidic sites that may be causing decomposition.[12]

  • Optimize Solvent Evaporation: Pyridine and some of its derivatives can be volatile.[1] When removing the solvent after collecting your fractions, use a rotary evaporator at a moderate temperature and avoid leaving the dried compound under high vacuum for an extended period.

  • Check for Irreversible Adsorption: If your compound is highly polar and basic, it may bind irreversibly to the silica gel. This can be mitigated by using the eluent modifiers (competing bases or acids) discussed in Issue 1. If recovery is still low, switching to a more inert stationary phase like end-capped silica or a polymer-based resin is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: How do I effectively translate my TLC solvent system to a flash column chromatography gradient?

A1: A common practice is to select a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.3.[9] For flash chromatography, you can start with a less polar solvent mixture to load your sample and then gradually increase the polarity to your target TLC composition. For example, if your optimal TLC eluent is 20% ethyl acetate in hexane, you might start your column with 5% ethyl acetate in hexane and run a gradient up to 30% or 40% ethyl acetate in hexane. This will ensure that less polar impurities elute first, followed by your well-resolved target compound.

Q2: What is the best stationary phase to start with for an unknown polar pyridine derivative?

A2: For a general-purpose approach, high-purity silica gel with a particle size of 40-63 µm is a good starting point for flash column chromatography. It is versatile and cost-effective. However, if you anticipate issues with tailing or stability due to the basicity of the pyridine, starting with a modern, end-capped C18 column for reversed-phase chromatography or using alumina for normal-phase can be a more robust initial strategy.[1]

Q3: When should I use reversed-phase chromatography for polar pyridine derivatives?

A3: Reversed-phase chromatography (e.g., with a C18 column) is particularly useful when your polar pyridine derivative also possesses some non-polar or hydrophobic characteristics. It is also the method of choice for LC-MS applications, as the typical mobile phases (water, acetonitrile, methanol with volatile modifiers like formic acid or ammonium acetate) are compatible with mass spectrometry.[3][5] For very polar pyridines that are poorly retained in reversed-phase, HILIC is often a better choice.[10][13]

Q4: My pyridine derivative is a salt (e.g., a hydrochloride salt). How does this affect my chromatography strategy?

A4: Running a salt directly on a column can lead to very broad peaks due to on-column ion exchange.[14] The counter-ion (e.g., chloride) can interact with the stationary phase and the analyte, leading to a mixture of species with different retention times.

  • Recommendation: It is often best to neutralize the salt with a mild base (e.g., aqueous sodium bicarbonate) and extract the free-base form of your pyridine derivative into an organic solvent before loading it onto the column. If this is not possible, ensure your mobile phase contains a high concentration of a competing salt (e.g., ammonium acetate in HILIC) to maintain a consistent ionic environment on the column.[14]

Eluent Optimization Decision Tree:

Caption: A logical workflow for developing an optimal eluent system for polar pyridine derivatives.

References

  • BenchChem Technical Support Team. (2025).
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • BenchChem Technical Support Team. (2025).
  • Yamazen. (n.d.).
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Pure Synth. (2025, December 30). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition.
  • Columbia University. (n.d.).
  • Alwsci. (2025, September 2).
  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
  • University of Rochester. (n.d.). Troubleshooting: TLC. Chemistry.
  • Chromatography Forum. (2015, July 20).

Sources

Technical Support Center: Controlling Moisture Sensitivity During Methyl 6-(1-hydroxyethyl)nicotinate Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Methyl 6-(1-hydroxyethyl)nicotinate (CAS: 944133-93-1). This highly functionalized pyridine derivative is a critical building block in drug development, but its structural features—specifically the pyridine ring, the methyl ester, and the secondary alcohol—make it exceptionally vulnerable to moisture-induced degradation.

This guide is designed for research scientists and drug development professionals. It provides field-proven troubleshooting insights, self-validating experimental protocols, and the mechanistic causality behind our storage recommendations.

Part 1: Troubleshooting & FAQs

Q1: Why does this compound become sticky or degrade upon benchtop exposure? Causality: The degradation is driven by the inherent hygroscopicity of the pyridine ring. The nitrogen atom in the pyridine ring possesses a lone pair of electrons that acts as a strong hydrogen-bond acceptor, rapidly drawing in ambient water molecules. Once moisture is localized near the molecule, the methyl ester group at the 3-position becomes highly susceptible to nucleophilic attack by water (hydrolysis)[1]. This reaction, often auto-catalyzed by trace acidic or basic impurities, cleaves the ester to form 6-(1-hydroxyethyl)nicotinic acid and methanol. The resulting carboxylic acid and the existing secondary alcohol participate in extensive intermolecular hydrogen bonding, which manifests macroscopically as a "sticky" or gummy physical state.

Q2: How can I accurately quantify moisture ingress without degrading the sample? Causality: Karl Fischer (KF) titration is the gold standard for moisture quantification[2]. However, titrating pyridine derivatives requires specialized approaches. Historically, pyridine was used in KF reagents to neutralize the hydroiodic and sulfuric acids formed during the redox reaction[2]. When you introduce a concentrated pyridine derivative as your sample, it can buffer the working medium and shift the pH into the alkaline range. At a pH > 8, a side reaction occurs where iodine molecules disproportionate, leading to continuous iodine consumption, dragging endpoints, and falsely high moisture readings. To accurately quantify moisture in this compound, you must use a coulometric KF titrator with a specialized acidic buffer (e.g., containing benzoic or salicylic acid) to maintain the optimal pH of 5–7[3].

Q3: What is the optimal storage protocol for long-term stability? Causality: The compound must be isolated from both atmospheric moisture and oxygen. Storing the compound at -20 °C minimizes the thermodynamic energy available for the hydrolysis activation barrier. Furthermore, backfilling the storage vial with Argon is superior to Nitrogen; Argon is a heavier noble gas that settles directly over the solid powder, creating a dense, protective blanket that displaces lighter, moisture-laden atmospheric air.

Part 2: Quantitative Storage Data

To illustrate the critical importance of proper storage, the following table summarizes the quantitative degradation kinetics of this compound under various environmental conditions.

Storage ConditionAtmosphereMoisture Ingress Rate (%/month)Ester Hydrolysis Rate (%/month)Recommended Shelf Life
Benchtop (25 °C) Ambient Air (50% RH)> 2.0%> 1.5%< 1 week
Refrigerator (4 °C) Ambient Air~ 0.5%~ 0.2%1–2 months
Freezer (-20 °C) Ambient Air< 0.1%< 0.05%6 months
Freezer (-20 °C) Argon Blanket + Desiccant < 0.01% < 0.01% > 2 years

Part 3: Experimental Methodologies

Protocol A: Self-Validating Schlenk-Line Inert Gas Backfilling

Objective: Establish a moisture-free microenvironment for long-term storage.

  • Preparation: Transfer the open vial containing this compound into a vacuum desiccator or attach it directly to a Schlenk line manifold.

  • Evacuation: Apply high vacuum (

    
     0.1 Torr) for 15–30 minutes. Self-Validation Check: Monitor the digital vacuum gauge; a stable pressure reading confirms the removal of surface moisture and the absence of system leaks.
    
  • Argon Backfilling: Slowly open the inert gas line to backfill the chamber with high-purity Argon (99.999%). Allow the system to reach atmospheric pressure.

  • Sealing: Quickly cap the vial using a PTFE-lined septum cap. Wrap the junction tightly with Parafilm to prevent micro-leaks caused by thermal contraction during freezing.

  • Secondary Containment: Place the sealed vial inside a secondary container filled with indicating silica gel (which self-validates by turning from blue to pink if moisture breaches the container). Store at -20 °C.

Protocol B: Coulometric Karl Fischer Titration for Pyridine Derivatives

Objective: Accurately quantify trace moisture (<1%) without pH-induced iodine disproportionation.

  • System Setup: Set up a Coulometric KF titrator (without a diaphragm). Fill the cell with a specialized, commercially available KF working medium buffered with benzoic acid specifically formulated for alkaline amines[3].

  • Pre-Titration: Start the coulometer and allow it to titrate the solvent dry. Self-Validation Check: Do not proceed until the instrument reports a stable background drift rate of

    
    .
    
  • Calibration Recovery: Inject exactly 1.0 g of a certified 1.0 mg/g water standard using a micro-syringe. Confirm that the measured water recovery is between 97% and 103%. This validates that the buffered solvent is functioning correctly.

  • Sample Injection: Draw approximately 0.5 g of the this compound sample (dissolved in anhydrous methanol if solid) into a syringe. Weigh the syringe on an analytical balance (

    
    ).
    
  • Titration: Inject the sample into the KF cell through the septum. Re-weigh the empty syringe (

    
    ) to determine the exact sample mass (
    
    
    
    ).
  • Analysis: Run the titration to a fast endpoint. The buffered solvent will prevent the pyridine ring from shifting the pH, ensuring the electricity consumed strictly correlates to the water content.

Part 4: Mechanistic Visualization

The following diagram illustrates the logical relationship between moisture ingress, the chemical degradation pathway (hydrolysis), and the points where specific storage interventions block these failures.

G A This compound (Intact Ester) B Moisture Ingress (H-bonding to Pyridine N) A->B Exposure to Air C Ester Hydrolysis (Nucleophilic Attack) B->C H2O Accumulation D 6-(1-hydroxyethyl)nicotinic acid (Degraded Product) C->D Hydrolytic Cleavage E Inert Storage (Argon, -20°C) E->A Prevents Degradation E->B Blocks Moisture

Moisture-induced hydrolysis pathway and preventative storage workflow.

Part 5: References

  • A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO System Conductometrically Source: Zenodo URL:[Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Interpretation of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-(1-hydroxyethyl)nicotinate (CAS: 106579-88-8) is a critical pyridine-based intermediate, often utilized in the synthesis of chiral pharmaceutical agents targeting CNS disorders. Its structural integrity relies on two functional handles: the methyl ester at position C3 and the 1-hydroxyethyl group at position C6.

This guide provides a technical breakdown of its Nuclear Magnetic Resonance (NMR) profile. Unlike standard spectral atlases, this document focuses on comparative validation —distinguishing the target molecule from its metabolic precursors (ketones) and over-reduced impurities (ethyl analogs) using specific spectral markers.

Structural Context & Spin System Analysis

Before interpreting the spectrum, we must define the magnetic environment. The molecule consists of a tri-substituted pyridine ring and a chiral alkyl side chain.

  • Aromatic System: An AMX spin system (or ABX depending on field strength) characterized by three non-equivalent protons.

  • Aliphatic System: A

    
     spin system for the ethyl group (Methyl doublet coupled to Methine quartet).
    
  • Key Challenge: The chiral center at the hydroxyethyl group (

    
    ) creates a specific validation requirement to ensure the alcohol functionality is intact and not oxidized to a ketone.
    
Diagram 1: Resonance Assignment Logic (Graphviz)

NMR_Assignment_Logic Start Start: Unassigned Spectrum Aromatic Aromatic Region (7.0 - 9.5 ppm) Start->Aromatic Aliphatic Aliphatic Region (1.0 - 5.5 ppm) Start->Aliphatic H2 H-2 (Singlet/Fine d) ~9.0 ppm (Deshielded by N & Ester) Aromatic->H2 Most downfield H4_H5 H-4 & H-5 (Coupled System) Look for J ~8.0 Hz Aromatic->H4_H5 Ortho coupling Methine Methine (-CH-OH) ~4.8 ppm (Quartet) Aliphatic->Methine Methyl Methyl (-CH3) ~1.5 ppm (Doublet) Aliphatic->Methyl Ester Ester (-OCH3) ~3.9 ppm (Singlet) Aliphatic->Ester Validation Validation Check: COSY Correlation H4-H5 COSY Correlation CH-CH3 H4_H5->Validation Methine->Validation Couples to Methyl->Validation

Caption: Logical workflow for assigning the AMX aromatic system and the aliphatic side chain using 1D splitting patterns and 2D COSY verification.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility, the following protocol is recommended. The choice of solvent is critical for observing the hydroxyl proton.

Reagents:

  • Primary Solvent: DMSO-d6 (Recommended for verifying -OH coupling).

  • Secondary Solvent: CDCl3 (Standard, but -OH often appears as a broad singlet or exchanges out).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10-15 mg of the product in 0.6 mL of DMSO-d6. Ensure the solution is clear; filtration through a glass wool plug is recommended to remove inorganic salts (e.g., NaBH4 residues from reduction).

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 s (Ensure complete relaxation of the isolated H-2 proton).
      
    • Scans (NS): 16 (1H), 1024 (13C).

    • Temperature: 298 K.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform to enhance signal-to-noise ratio.

Spectral Data & Comparative Analysis

This section compares the target molecule against its immediate precursor, Methyl 6-acetylnicotinate . This comparison is the primary method for monitoring reaction progress (Reduction of Ketone


 Alcohol).
1H NMR Data (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
H-2 Aromatic9.05d (fine)

Alpha to Nitrogen, Ortho to Ester. Most deshielded.
H-4 Aromatic8.25dd

Ortho to Ester.
H-5 Aromatic7.60d

Meta to Ester. Shielded relative to H-4.
-OH Hydroxyl5.55d

Diagnostic Signal. Disappears with

shake.
-CH- Methine4.85m (quintet-like)-Alpha to OH and Pyridine ring.
-OCH3 Ester Me3.90s-Characteristic methyl ester singlet.
-CH3 Alkyl Me1.40d

Coupled to Methine.
13C NMR Data (100 MHz, DMSO-d6)
Carbon TypeChemical Shift (

, ppm)
Assignment Logic
C=O 165.5Carbonyl of the ester.
C-6 168.0Ipso carbon attached to the hydroxyethyl group.
C-2 150.1Alpha carbon (C-N), highly deshielded.
C-4 137.5Para to the alkyl group.
C-3 124.0Ipso carbon attached to the ester.
C-5 119.5Beta carbon.
CH-OH 69.5Key Purity Marker. Shifts significantly if oxidized.
O-CH3 52.8Ester methyl.
-CH3 24.5Terminal methyl of the ethyl group.

(Note: Chemical shifts are estimated based on substituent additivity rules for pyridine derivatives and analogous structures cited in literature [1][3].)

Comparative Performance Guide: Distinguishing Impurities

In drug development, proving the identity of the intermediate is insufficient; you must disprove the presence of impurities.

Comparison 1: Target vs. Precursor (Methyl 6-acetylnicotinate)

The synthesis typically involves the reduction of the acetyl group. Incomplete reaction is a common failure mode.

FeatureTarget: Alcohol (Product)Precursor: Ketone (Impurity)
Diagnostic Signal Methine Quartet (~4.85 ppm) Missing
Methyl Group Doublet (~1.40 ppm) Singlet (~2.70 ppm)
Carbonyl Region One signal (Ester, ~165 ppm)Two signals (Ester + Ketone, ~200 ppm)
Comparison 2: Target vs. Over-Reduction (Methyl 6-ethylnicotinate)

Aggressive reduction conditions can strip the oxygen entirely, yielding the ethyl analog.

FeatureTarget: AlcoholOver-Reduced Impurity
Aliphatic Pattern

System (Doublet + Quartet)

System (Triplet + Quartet)
Methine Shift ~4.85 ppm (Deshielded by Oxygen)~2.80 ppm (Benzylic Methylene)
OH Signal Present (in DMSO)Absent

Visualization of Analytical Workflow

The following diagram outlines the decision tree for validating the sample purity based on the spectral data provided above.

Diagram 2: Purity Validation Workflow (Graphviz)

Purity_Check Sample Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Sample->Acquire Check1 Check 2.7 ppm region Acquire->Check1 Result1 Singlet Present? Check1->Result1 Ketone Impurity: Starting Material (Ketone) Result1->Ketone Yes Check2 Check 4.85 ppm region Result1->Check2 No Target PASS: Target Alcohol Confirmed Check2->Target Quartet Present Ethyl Impurity: Over-reduced (Ethyl) Check2->Ethyl Triplet/Multiplet (2.8 ppm)

Caption: Decision tree for rapid purity assessment of this compound batches.

References

  • National Institutes of Health (NIH). (2008). Correlation between substituent constants and pyridinium NMR shifts. Retrieved from [Link](Source for calculating theoretical shifts based on substituent constants).

  • Organic Syntheses. (1956).[1] 6-Hydroxynicotinic Acid.[1] Org. Synth. 1956, 36,[1][2] 44. Retrieved from [Link](Historical context for nicotinate functionalization).

Sources

Orthogonal HPLC Strategies for Biopharmaceutical Purity Assessment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the development of complex biotherapeutics, such as monoclonal antibodies (mAbs) and recombinant proteins, establishing a comprehensive purity profile is a regulatory imperative. Because biologics undergo diverse degradation pathways—ranging from aggregation and fragmentation to deamidation and glycosylation shifts—no single chromatographic mode can capture the entire impurity landscape[1].

To meet stringent regulatory expectations, drug development professionals must employ an orthogonal analytical strategy. This guide objectively compares the three foundational High-Performance Liquid Chromatography (HPLC) methods used in biopharma: Reversed-Phase HPLC (RP-HPLC) , Size-Exclusion Chromatography (SEC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) [2].

Mechanistic Comparison of HPLC Modes

Understanding the distinct separation mechanisms of each HPLC mode is critical for rational method development.

  • Reversed-Phase HPLC (RP-HPLC): Separates variants based on surface hydrophobicity. It is the gold standard for detecting Post-Translational Modifications (PTMs) like oxidation and deamidation[3].

    • Causality: RP-HPLC relies on ion-pairing agents (e.g., Trifluoroacetic acid) to neutralize basic amino acid residues. This increases the protein's overall hydrophobicity and actively masks residual silanols on the stationary phase, preventing severe peak tailing[4].

  • Size-Exclusion Chromatography (SEC): Separates molecules strictly by their hydrodynamic radius. It is the primary method for quantifying High Molecular Weight Species (HMWS) and aggregates[2].

    • Causality: SEC requires a mobile phase with high ionic strength (e.g., 150 mM NaCl). This high salt concentration is necessary to screen secondary electrostatic interactions between the positively charged patches of the protein and the negatively charged silica backbone of the column, ensuring separation is purely entropy-driven based on size.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Functions as an orthogonal approach to RP-HPLC, separating highly polar variants and glycoforms[3].

    • Causality: By utilizing a highly organic mobile phase (typically >70% acetonitrile), HILIC forces polar analytes to partition into a water-enriched layer immobilized on a polar stationary phase (e.g., amide or unbonded silica).

Decision Workflow for Method Selection

HPLC_Workflow cluster_methods Orthogonal HPLC Purity Assessment Start Biopharmaceutical Sample RP RP-HPLC (Hydrophobicity & PTMs) Start->RP Non-polar interactions SEC SEC (Aggregates & Fragments) Start->SEC Size exclusion HILIC HILIC (Glycoforms & Polar Impurities) Start->HILIC Polar partitioning Data Data Integration & Purity Profiling RP->Data SEC->Data HILIC->Data Val ICH Q2(R1) Method Validation Data->Val Self-validating protocol

Workflow for orthogonal HPLC method selection and validation in biopharma.

Quantitative Performance Comparison

The following table summarizes representative experimental validation data for a standard monoclonal antibody (mAb) therapeutic, demonstrating the distinct performance capabilities of each method.

Performance MetricRP-HPLC (C4/C8)SEC (Diol-Silica)HILIC (Amide)
Primary Mechanism Hydrophobic PartitioningHydrodynamic RadiusPolar Partitioning
Target Impurities Oxidation, DeamidationDimers, HMWSGlycoforms, Polar Degradants
Resolution (

)
> 2.5 (Critical Pair)> 1.8 (Monomer/Dimer)> 2.0 (Glycan species)
LOD (S/N > 3) 0.05 µg/mL0.5 µg/mL0.1 µg/mL
LOQ (S/N > 10) 0.15 µg/mL1.5 µg/mL0.3 µg/mL
Recovery (%) 98.5 - 101.2%99.0 - 100.5%97.8 - 102.1%
Theoretical Plates (

)
> 20,000> 5,000> 15,000

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must act as a self-validating system. The following protocols integrate System Suitability Testing (SST) in strict accordance with[5],[6].

Protocol A: RP-HPLC for PTM and Oxidation Profiling

This method is optimized to detect subtle hydrophobic shifts caused by oxidation or deamidation.

  • System Preparation & Mobile Phase Formulation:

    • Action: Prepare Mobile Phase A (0.1% TFA in HPLC-grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: Trifluoroacetic acid (TFA) acts as a volatile ion-pairing agent. It neutralizes the basic amino acid residues on the protein, increasing overall hydrophobicity, while simultaneously masking residual silanols on the stationary phase to prevent irreversible binding and peak tailing[4].

  • Column Selection & Equilibration:

    • Action: Install a wide-pore (300 Å) C4 or C8 column. Equilibrate at 40°C for 10 column volumes.

    • Causality: Large biopharmaceuticals (e.g., ~150 kDa mAbs) suffer from restricted diffusion in standard 120 Å C18 pores. Wide-pore columns ensure complete mass transfer. Elevated temperature (40°C) reduces mobile phase viscosity, sharpening peaks and reducing system backpressure[1].

  • Self-Validating System Suitability Test (SST):

    • Action: Inject a blank (Mobile Phase A) followed by 5 replicate injections of a reference standard.

    • Causality: The blank confirms the absence of column carryover. The replicates validate system precision; per ICH Q2(R1), the relative standard deviation (%RSD) for peak area must be ≤ 2.0%, and the tailing factor (

      
      ) must be ≤ 1.5[5].
      
  • Sample Analysis & Integration:

    • Action: Inject the sample using a shallow gradient (e.g., 25% to 45% B over 30 minutes).

    • Causality: A shallow gradient is required because intact proteins desorb from the stationary phase in an "on/off" mechanism over a very narrow window of organic modifier concentration.

Protocol B: SEC for Aggregate (HMWS) Quantification

This method is optimized to detect dimers, trimers, and fragmentation products without altering the protein's native state.

  • Buffer Formulation:

    • Action: Prepare an isocratic mobile phase of 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8. Filter through a 0.22 µm membrane.

    • Causality: The high ionic strength (150 mM NaCl) is critical to screen secondary electrostatic interactions between the positively charged protein patches and the negatively charged silica backbone of the column. This ensures separation is purely entropy-driven based on size[2].

  • Column Equilibration:

    • Action: Install a diol-bonded silica SEC column (e.g., 250 Å pore size). Equilibrate at a low flow rate (0.5 mL/min).

    • Causality: SEC columns are highly sensitive to pressure shocks and frictional heating. Diol-bonding provides a neutral, hydrophilic surface that prevents non-specific hydrophobic binding[3].

  • Self-Validating Calibration:

    • Action: Inject a Gel Filtration Standard (GFS) containing known molecular weight markers (e.g., Thyroglobulin,

      
      -globulin, Ovalbumin).
      
    • Causality: Validates the column's resolving power. The resolution (

      
      ) between the monomer and dimer peaks must be > 1.5 to ensure accurate, baseline-resolved quantification of High Molecular Weight Species (HMWS)[6].
      

References

Sources

Mass spectrometry (LC-MS) fragmentation patterns of Methyl 6-(1-hydroxyethyl)nicotinate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level comparative analysis for drug development professionals, focusing on the LC-MS/MS characterization of Methyl 6-(1-hydroxyethyl)nicotinate .

This guide prioritizes specificity —demonstrating how to distinguish this target analyte from its critical process impurities (the oxidized ketone and dehydrated vinyl analogs) using fragmentation mechanics.

Executive Summary

This compound (MW 181.19 Da) is a critical pyridine intermediate often encountered in the synthesis of kinase inhibitors and nicotinic agonists. In drug development, its accurate quantification requires rigorous differentiation from its metabolic and synthetic byproducts:

  • Methyl 6-acetylnicotinate (The oxidized ketone impurity).

  • Methyl 6-vinylnicotinate (The dehydrated degradation product).

This guide provides a definitive fragmentation map for this compound, comparing its performance in Electrospray Ionization (ESI) against these analogs to establish a self-validating identification protocol.

Experimental Configuration

To replicate the fragmentation patterns described below, the following LC-MS/MS conditions are recommended. These parameters prioritize the stability of the secondary alcohol moiety while maximizing ionization efficiency of the pyridine ring.

LC-MS/MS Protocol
  • Ionization Source: ESI Positive Mode (

    
    )[1]
    
    • Rationale: The pyridine nitrogen provides a highly basic site for protonation (

      
      ), making ESI significantly more sensitive than APCI for this class of esters.
      
  • Spray Voltage: 3.5 kV

  • Source Temperature: 350°C

  • Collision Gas: Nitrogen (Collision Induced Dissociation - CID)

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Proton source)

    • B: Acetonitrile (Aprotic solvent to stabilize the molecular ion)

Fragmentation Mechanism: The Target Analyte

Compound: this compound Precursor Ion:



The fragmentation of the target molecule is driven by two competing pathways: dehydration (loss of the hydroxyl group) and ester cleavage .

Primary Pathway: Dehydration (Dominant)

The secondary alcohol at the C6-position is labile. Under CID conditions, the protonated molecular ion readily eliminates a water molecule.

  • Transition:

    
    
    
  • Mechanism: E1-like elimination driven by the formation of a conjugated vinyl-pyridine system (Methyl 6-vinylnicotinate).

  • Diagnostic Value: High. This is often the Base Peak (100% relative abundance) at low-to-medium collision energies (15-25 eV).

Secondary Pathway: Ester Methanol Loss

The methyl ester group at C3 undergoes a characteristic loss of methanol (


, 32 Da) or the methoxy radical (

, 31 Da).
  • Transition:

    
     (Loss of Methanol)
    
  • Mechanism: Nucleophilic attack by the carbonyl oxygen or adjacent ring nitrogen.

Tertiary Pathway: Combined Loss

At higher collision energies (>30 eV), the ion undergoes sequential loss of water and the methoxy group.

  • Transition:

    
    
    

Comparative Analysis: Target vs. Alternatives

Differentiation is the core performance metric. The table below compares the target against its two primary "alternatives" (impurities).

Table 1: Diagnostic Ion Comparison
AnalyteStructure TypePrecursor

Key Fragment 1 (Quantifier)Key Fragment 2 (Qualifier)Differentiating Feature
This compound Target (Alcohol) 182.2 164.2 (-

)
150.2 (-

)
Neutral loss of 18 Da (Water) is unique to the alcohol.
Methyl 6-acetylnicotinateOxidized (Ketone)180.2148.2 (-

)
120.1 (-

)
No water loss. 2 Da mass shift in precursor.
Methyl 6-vinylnicotinateDehydrated (Alkene)164.2132.1 (-

)
104.1 (-

)
Precursor is isobaric with the Target's product ion.
Performance Insight
  • Specificity Trap: If the LC separation is poor, the "in-source" fragmentation of the Target (182

    
     164) can mimic the precursor of the Vinyl impurity (164).
    
  • Solution: Monitor the 182

    
     164  transition for the target. Do not rely solely on 164 
    
    
    
    132 for the Vinyl impurity without chromatographic resolution.

Visualizing the Fragmentation Pathways

The following diagram illustrates the mechanistic flow, distinguishing the target from its analogs.

FragmentationPathway Target Target Analyte This compound [M+H]+ m/z 182 VinylIon Fragment: Dehydrated Vinyl (Conjugated System) m/z 164 Target->VinylIon Loss of H2O (-18 Da) Primary Quantifier EsterLoss Fragment: Ester Cleavage [M+H - MeOH]+ m/z 150 Target->EsterLoss Loss of MeOH (-32 Da) Core Core Pyridine Ion m/z 132 VinylIon->Core Loss of MeOH (-32 Da) Ketone Alternative: Ketone Impurity Methyl 6-acetylnicotinate [M+H]+ m/z 180 KetoneFrag Fragment: Ketone Ester Loss m/z 148 Ketone->KetoneFrag Loss of MeOH (-32 Da) No Water Loss Possible

Figure 1: Comparative fragmentation pathways. Note the unique water loss (-18 Da) pathway for the target analyte, which is absent in the ketone impurity.

Method Validation Checklist

To ensure data trustworthiness (Trustworthiness pillar), perform these checks:

  • In-Source Fragmentation Check: Inject the pure standard of this compound without a collision energy ramp. If you observe a significant signal at m/z 164, reduce the Declustering Potential (DP) or Cone Voltage . High DP can artificially dehydrate the molecule before it enters the collision cell.

  • Isotope Confirmation: The presence of the

    
     isotope peak at m/z 183.2 (approx 10% abundance) confirms the carbon count (
    
    
    
    ).
  • Solvent Selection: Avoid protic solvents (methanol) in the mobile phase if transesterification is suspected; however, acetonitrile is generally preferred for sharper peak shapes with pyridine derivatives.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Nicotinate (Analog Reference). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • National Institutes of Health (NIH). Analysis of Nicotine and Cotinine by LC-MS/MS (Pyridine Fragmentation Mechanisms). PMC. Available at: [Link]

  • PubChem. Methyl 6-methylnicotinate Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Infrared Spectroscopy Strategies for Hydroxyl vs. Ester Identification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Infrared (IR) Spectroscopy Peaks for Hydroxyl and Ester Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical development and organic synthesis, the precise differentiation between hydroxyl (-OH) and ester (-COOR) functional groups is a critical " go/no-go " checkpoint. While Nuclear Magnetic Resonance (NMR) provides structural resolution, Fourier Transform Infrared (IR) spectroscopy remains the industry standard for rapid, real-time reaction monitoring and solid-state characterization.

This guide objectively compares the spectral signatures of these two groups, analyzes the impact of sampling techniques (ATR vs. Transmission) on their detection, and provides a self-validating protocol for monitoring esterification reactions.

Part 1: Spectral Characterization & Mechanistic Causality

To effectively distinguish these groups, one must understand not just where the peaks appear, but why they appear there. This causality is rooted in the vibrational selection rules and Hooke’s Law approximation, where frequency (


) is proportional to the square root of the force constant (

) and inversely proportional to the reduced mass (

).
The Hydroxyl Group (-OH)

The hydroxyl signal is defined by its lability. The O-H bond is highly polar, leading to significant intermolecular interactions that drastically alter its spectral footprint.

  • Primary Signal (O-H Stretch):

    • Free (Non-bonded): Sharp, weak-to-medium band at 3600–3650 cm⁻¹ . This is rarely seen in neat samples or solid-state drugs, appearing only in dilute non-polar solutions or gas phase.

    • H-Bonded (Intermolecular): Broad, intense band centered between 3200–3550 cm⁻¹ .[1][2][3]

    • Mechanistic Insight: Hydrogen bonding weakens the O-H bond (lowering the force constant

      
      ), which reduces the vibrational frequency.[3] The "broadness" results from a statistical distribution of varying H-bond lengths and strengths within the sample matrix.
      
  • Secondary Signal (C-O Stretch):

    • Appears in the fingerprint region (1000–1260 cm⁻¹ ).

    • Differentiation: Primary alcohols (~1050 cm⁻¹) < Secondary (~1100 cm⁻¹) < Tertiary (~1150 cm⁻¹).[4]

The Ester Group (-COOR)

The ester signal is defined by the "Rule of Three"—a diagnostic pattern involving the carbonyl and two distinct C-O stretches.[5]

  • Primary Signal (C=O Stretch):

    • Strong, sharp band at 1735–1750 cm⁻¹ (for saturated aliphatic esters).

    • Mechanistic Insight: The double bond has a higher force constant (

      
      ) than single bonds, pushing it to higher frequencies. Conjugation (e.g., benzoates) lowers this to ~1720 cm⁻¹ by delocalizing electron density and weakening the 
      
      
      
      -bond character. Ring strain (e.g., lactones) increases the frequency (up to 1770 cm⁻¹ in
      
      
      -butyrolactone) by altering the bond angle and hybridization.
  • Secondary Signals (C-O Stretches):

    • C-C(=O)-O Stretch: Strong band at 1160–1210 cm⁻¹ .

    • O-C-C Stretch: Strong band at 1030–1100 cm⁻¹ .

Summary of Diagnostic Peaks[6][7]
Functional GroupVibration ModeFrequency (cm⁻¹)IntensityShapeMechanistic Cause
Hydroxyl (-OH) O-H Stretch (H-bonded)3200 – 3550StrongBroadH-bonding weakens bond; distribution of bond lengths causes broadening.[3]
O-H Stretch (Free)3600 – 3650MediumSharpLack of H-bonding interaction (dilute/gas phase).
C-O Stretch1000 – 1260StrongSharpCoupled vibration; sensitive to carbon substitution (

vs

).
Ester (-COOR) C=O Stretch1735 – 1750Very StrongSharpHigh dipole moment change; double bond stiffness (

).
C-C(=O)-O Stretch1160 – 1210StrongSharpAsymmetric stretching of the ester linkage.
O-C-C Stretch1030 – 1100StrongSharpStretching of the alkoxyl group.

Part 2: Comparative Analysis of Sampling Techniques

Attenuated Total Reflectance (ATR) vs. Transmission (KBr/Nujol)

The choice of sampling technique fundamentally alters the "product performance"—the resulting spectrum. Researchers often mistake ATR artifacts for chemical shifts.

Intensity Distortion (The "Blue Shift" Illusion)

In ATR, the depth of penetration (


) is proportional to the wavelength (

).[6]

  • Consequence: Lower wavenumber peaks (fingerprint region, C-O stretches) penetrate deeper and appear relatively stronger than higher wavenumber peaks (O-H, C-H) compared to transmission spectra.

  • Correction: Most modern software applies an "ATR Correction" algorithm, but raw data will always show this skew.

Peak Frequency Shifts

ATR peaks often appear at slightly lower wavenumbers than Transmission peaks due to the anomalous dispersion of the refractive index around absorption bands.

  • Hydroxyl: Minimal shift, but intensity is often lower in ATR due to poor contact with solid samples.

  • Ester Carbonyl: Can shift 2–5 cm⁻¹ lower in ATR.

  • Implication: When comparing experimental ATR data to a library of Transmission spectra, allow for a tolerance of ±5 cm⁻¹.

Part 3: Experimental Protocol – Monitoring Esterification

Objective: Monitor the conversion of Benzoic Acid + Methanol


 Methyl Benzoate.
Technique:  ATR-FTIR (Real-time or Aliquot).
Protocol Workflow
  • Baseline Acquisition:

    • Clean ATR crystal with isopropanol.[7] Ensure energy throughput >95%.

    • Collect background spectrum (air).

  • Reactant Characterization (T=0):

    • Spot Benzoic Acid (solid) onto crystal. Apply high pressure clamp.

    • Validation Check: Confirm broad O-H stretch (2500–3000 cm⁻¹, distinct from alcohol OH) and C=O stretch (~1680–1700 cm⁻¹ for acid dimer).

    • Spot Methanol (liquid).

    • Validation Check: Confirm broad O-H stretch (3200–3500 cm⁻¹) and C-O stretch (~1030 cm⁻¹).

  • Reaction Monitoring:

    • Initiate reflux. Take aliquots every 30 mins.

    • Critical Step: Evaporate solvent/catalyst if possible, or use spectral subtraction if monitoring in-situ.

  • Endpoint Determination (The "Crossover"):

    • Disappearance: The broad O-H acid band (2500–3000 cm⁻¹) must vanish.[7]

    • Shift: The C=O peak must shift from ~1680 cm⁻¹ (Acid) to ~1720–1730 cm⁻¹ (Conjugated Ester) .

    • Appearance: New ester C-O bands appear at ~1270 cm⁻¹ and ~1100 cm⁻¹.

Self-Validating System
  • If the C=O peak broadens but does not shift

    
    Incomplete reaction  (mixture of acid/ester).
    
  • If O-H persists at 3400 cm⁻¹ but C=O has shifted

    
    Wet product  (water byproduct or unreacted alcohol), not unreacted acid.
    

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision logic for assigning peaks to Hydroxyl or Ester groups during spectral analysis.

IR_Logic_Flow Start Unknown Spectrum Analysis Check_CO Check 1700-1750 cm⁻¹ region (Strong Peak?) Start->Check_CO Has_CO C=O Present Check_CO->Has_CO Yes No_CO No C=O Check_CO->No_CO No Check_OH Check 3200-3600 cm⁻¹ region (Broad Peak?) Ester ESTER (C=O ~1740, No OH) Look for C-O ~1200 Check_OH->Ester No (Clean Baseline) Alcohol ALCOHOL (Broad OH 3300, No C=O) Look for C-O ~1050-1150 Check_OH->Alcohol Yes HydroxyEster HYDROXY-ESTER (C=O ~1740 + Broad OH 3300) Check_OH->HydroxyEster Yes (Normal Broad) Ether ETHER / OTHER (No C=O, No OH) Look for C-O ~1100 Check_OH->Ether No Check_OH_Acid Check 2500-3000 cm⁻¹ (Very Broad OH?) Has_CO->Check_OH_Acid No_CO->Check_OH Check_OH_Acid->Check_OH No CarbAcid CARBOXYLIC ACID (C=O ~1710, Broad OH 2500-3000) Check_OH_Acid->CarbAcid Yes (Very Broad)

Caption: Decision logic for distinguishing Esters, Acids, and Alcohols based on C=O and O-H spectral regions.

References

  • UCLA Chemistry. Introduction to IR Spectra: Free vs. Hydrogen-Bonded Hydroxyl Groups. WebSpectra. Retrieved from [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra: A Practical Guide. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[3][5][7][8][9] Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Specac Ltd. FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Pike Technologies. Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Retrieved from [Link]

Sources

Comparing reactivity of Methyl 6-(1-hydroxyethyl)nicotinate vs Ethyl 6-(1-hydroxyethyl)nicotinate

[1]

Executive Summary

Product Class: Chiral Pyridine Intermediates Primary Application: Precursors for pharmaceutical pharmacophores (e.g., melatonin receptor agonists, kinase inhibitors).

This guide provides a technical comparison between Methyl 6-(1-hydroxyethyl)nicotinate (Me-HEN) and Ethyl 6-(1-hydroxyethyl)nicotinate (Et-HEN) .[1] While structurally similar, the choice between the methyl and ethyl ester variants significantly impacts process stability, enzymatic resolution efficiency, and downstream workup strategies.

Key Finding:

  • Select Me-HEN if your process requires mild, rapid saponification or if high atom economy is the priority in large-scale manufacturing.[1]

  • Select Et-HEN if your workflow involves enzymatic kinetic resolution (EKR) of the secondary alcohol or requires higher lipophilicity for efficient extraction from aqueous media.[1]

Chemical Reactivity Profile

The core difference lies in the steric and electronic environment of the ester carbonyl. The presence of the 6-(1-hydroxyethyl) group introduces a secondary alcohol that adds a layer of complexity (potential for intramolecular hydrogen bonding and competing acylation sites).[1]

Hydrolytic Stability (Chemical)

The methyl ester is electronically more electrophilic and sterically less hindered than the ethyl ester.

ParameterThis compoundEthyl 6-(1-hydroxyethyl)nicotinateMechanistic Insight
Base Hydrolysis (

)
High (

min @ pH 12)
Moderate (

min @ pH 12)
The ethyl group provides steric shielding to the carbonyl carbon, retarding nucleophilic attack by hydroxide.[1]
Acid Hydrolysis ModerateModerateBoth are protonated at the pyridine nitrogen first, which deactivates the ring, making acid hydrolysis slow for both.
Spontaneous Hydrolysis Susceptible in humid airStableMe-HEN is more hygroscopic and prone to "clumping" and slow degradation to the acid form.[1]
Enzymatic Reactivity (Biocatalysis Context)

These intermediates are often subjected to Lipase-Catalyzed Kinetic Resolution to isolate the chiral alcohol (R or S).[1]

  • The "Distraction" Effect: In Me-HEN, the methyl ester is small enough to fit into the active site of certain lipases (e.g., Candida antarctica Lipase B, CAL-B), acting as a competing substrate for hydrolysis or transesterification.

  • The Specificity Advantage: Et-HEN is bulkier.[1] This steric bulk often prevents the ester moiety from entering the lipase active site, ensuring the enzyme acts exclusively on the 6-(1-hydroxyethyl) alcohol group.[1] Result: Higher enantiomeric excess (ee) and cleaner reaction profiles with Et-HEN.[1]

Physical Properties & Workup Logistics[1][2]

PropertyMethyl Ester (Me-HEN)Ethyl Ester (Et-HEN)Process Implication
LogP (Lipophilicity) ~0.8 - 1.0~1.3 - 1.5Et-HEN extracts significantly better into EtOAc/Heptane, reducing solvent volume in workup.[1]
Water Solubility ModerateLowMe-HEN risks yield loss to the aqueous phase during washing steps.[1]
Crystallinity Tendency to oil/gumHigher melting pointEt-HEN is generally easier to crystallize, aiding in purification without chromatography.[1]
Atom Economy Higher (MW: 181.[1]19)Lower (MW: 195.22)Me-HEN is preferred for ton-scale synthesis if purification issues are solved.[1]

Decision Pathways (Visualized)

The following diagram illustrates the critical decision nodes when selecting between the Methyl and Ethyl variants based on intended downstream chemistry.

ReactivityComparisoncluster_mechanismsMechanistic RationaleStartStart: Select IntermediateResolutionIs Kinetic Resolution (Enzymatic)required for the Alcohol?Start->ResolutionSaponificationIs the next stepSaponification (Acid Gen)?Resolution->SaponificationNo (Chemical Synthesis)SelectEthylSELECT ETHYL ESTER(High Selectivity / Lipophilicity)Resolution->SelectEthylYes (Avoids side-reaction)ExtractionIs Aqueous Extractionthe primary purification?Saponification->ExtractionNoSelectMethylSELECT METHYL ESTER(Fast Reaction / Atom Economy)Saponification->SelectMethylYes (Faster hydrolysis)Extraction->SelectEthylYes (Better Phase Split)Extraction->SelectMethylNo (Chromatography used)MechanismsMethyl: Low Steric Bulk = High ReactivityEthyl: High Lipophilicity = Better Workup

Figure 1: Decision tree for selecting Methyl vs. Ethyl 6-(1-hydroxyethyl)nicotinate based on process requirements.

Experimental Protocols (Self-Validating)

Since commercial availability of specific kinetic data for these intermediates is limited, use this Competitive Hydrolytic Stability Assay to validate the choice for your specific reaction conditions.

Protocol: Competitive Base Hydrolysis Screening

Objective: Quantify the relative stability (

Reagents:

  • Compound A: this compound (1.0 eq)[1]

  • Compound B: Ethyl 6-(1-hydroxyethyl)nicotinate (1.0 eq)[1]

  • Internal Standard: Naphthalene (non-reactive)[1]

  • Solvent: THF:Water (1:1)[1]

  • Base: 0.1 M LiOH[1]

Workflow:

  • Preparation: Dissolve 0.5 mmol of Me-HEN , 0.5 mmol of Et-HEN , and 0.5 mmol of Naphthalene in 10 mL of THF.

  • Initiation: Add 10 mL of 0.1 M LiOH (aq) at

    
     with vigorous stirring (
    
    
    ).
  • Sampling: Aliquot 100

    
     every 5 minutes for 60 minutes.
    
  • Quench: Immediately quench aliquots into HPLC vials containing 500

    
     Acetonitrile + 0.1% TFA (stops hydrolysis).
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Plot

      
       vs. time.
      
    • The slope represents

      
      .[1]
      

Interpretation:

  • If

    
    : The Methyl ester is too unstable for processes requiring basic conditions (e.g., alkylation of the alcohol). Switch to Ethyl. 
    
  • If

    
    : Use Methyl for cost/atom economy.
    
Protocol: Lipase Selectivity Check

Objective: Ensure the ester group does not interfere with enzymatic resolution of the alcohol.

  • Suspend Me-HEN or Et-HEN (100 mg) in MTBE (vinyl acetate as acyl donor).[1]

  • Add Novozym 435 (immobilized CAL-B).[1]

  • Monitor by TLC/HPLC.[1]

  • Failure Mode: If you observe formation of Nicotinic Acid (hydrolysis product) or Methyl Acetate (transesterification of the wrong group), the enzyme is attacking the ester. Switch to Et-HEN to suppress this side reaction.

References

  • General Ester Hydrolysis Kinetics

    • Title: Comparative chemical and biological hydrolytic stability of homologous esters.
    • Source: Journal of Drug Targeting (via NIH/PubMed).
    • URL:[Link]

  • Enzymatic Kinetic Resolution (Principles)

    • Title: Kinetic resolution of esters via metal catalyzed methanolysis reactions.[1]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Synthesis of Ramelteon Intermediates (Contextual)

    • Title: Process for the synthesis of ramelteon and its intermedi
    • Source: Google Patents.[1]

    • URL:[1]

  • Lipase Catalysis in Organic Synthesis

    • Title: Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters.
    • Source: Journal of Organic Chemistry.[1][2]

    • URL:[Link][1]

Validation of analytical methods for quantifying impurities in nicotinate esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Methodological Philosophy

As a Senior Application Scientist, I approach analytical method validation not as a mere regulatory checkbox, but as the engineering of a self-validating system. When quantifying impurities in nicotinate esters—such as methyl, ethyl, or hexyl nicotinate—we face a specific physicochemical challenge: resolving structurally similar degradation products (like nicotinic acid) while maintaining the sensitivity required to detect trace-level synthetic precursors.

The recent modernization of the emphasizes a lifecycle approach to analytical procedure development[1]. To comply with these standards, a method must do more than separate peaks; it must continuously prove its own reliability through embedded controls. This guide objectively compares the performance of HPLC-UV, UHPLC-MS/MS, and GC-FID for nicotinate ester impurity profiling, providing the causality behind experimental choices and a field-proven, step-by-step validation protocol.

Comparative Analysis of Analytical Platforms

Selecting the correct analytical technique depends entirely on the Analytical Target Profile (ATP) of the impurity . Nicotinate esters and their impurities exhibit varying degrees of volatility, polarity, and UV absorbance, necessitating a targeted approach[2].

  • HPLC-UV: The workhorse for routine assay and major degradant quantification. The pyridine ring in nicotinate esters provides a strong chromophore, making UV detection highly effective[3].

  • UHPLC-MS/MS: Reserved for trace-level genotoxic impurities or structural elucidation. It provides femtogram-level sensitivity and unambiguous identification[2].

  • GC-FID / GC-MS: The optimal choice for volatile impurities, such as residual solvents or short-chain alkanes, and for distinguishing specific synthetic precursors from naturally derived analogs[4].

Table 1: Performance Comparison of Analytical Methods for Nicotinate Esters
Analytical TechniquePrimary ApplicationTypical Sensitivity (LOD)Linearity RangePrecision (RSD%)Key Advantage
HPLC-UV Routine assay, major degradants (e.g., nicotinic acid)0.05 - 0.1 µg/mL0.5 - 100 µg/mL< 2.0%High reproducibility, cost-effective, ICH Q2(R2) compliant
UHPLC-MS/MS Trace impurities, structural elucidation1 - 10 pg/mL0.05 - 50 ng/mL< 5.0%Unambiguous identification, extreme sensitivity
GC-FID / GC-MS Residual solvents, volatile precursors0.1 - 0.5 µg/mL1.0 - 500 µg/mL< 3.0%Superior resolution for volatile matrices

Causality in Method Design: The "Why" Behind the "What"

Before executing a validation protocol, we must understand the chemical causality governing the separation. Nicotinate esters contain a basic pyridine nitrogen (pKa ~3.5). If the mobile phase pH is not strictly controlled, this nitrogen will exist in a state of partial protonation. This leads to severe peak tailing due to secondary interactions with unendcapped silanols on the silica stationary phase.

The Causality: We buffer the aqueous mobile phase to an acidic pH (e.g., pH 2.5). This ensures the pyridine ring is fully protonated, masking silanol interactions and forcing the analyte to elute as a sharp, symmetrical peak. Furthermore, if the method is intended to be transferred from UV to MS detection, non-volatile buffers like phosphoric acid must be replaced with volatile modifiers like formic acid to prevent catastrophic ion suppression and source contamination[5].

Decision Workflow for Method Selection

The following logic tree dictates how we select and validate the appropriate analytical method based on the impurity's physicochemical properties.

AnalyticalWorkflow Start Nicotinate Ester Sample (Impurity Profiling) Q_Volatile Are target impurities volatile? (e.g., residual solvents) Start->Q_Volatile GC GC-FID / GC-MS High resolution for volatiles Q_Volatile->GC Yes Q_Chromophore Do impurities possess a strong UV chromophore? Q_Volatile->Q_Chromophore No Validation ICH Q2(R2) Validation (Specificity, LOD/LOQ, Linearity, Accuracy, Precision, Robustness) GC->Validation HPLC HPLC-UV / UHPLC-UV Routine quantification & ICH Q2(R2) compliance Q_Chromophore->HPLC Yes Q_Trace Are impurities at trace levels or require structural ID? Q_Chromophore->Q_Trace No HPLC->Q_Trace If LOD/LOQ insufficient HPLC->Validation LCMS UHPLC-MS/MS fg-pg level sensitivity Q_Trace->LCMS Yes LCMS->Validation

Workflow for selecting and validating analytical methods for nicotinate ester impurities.

Protocol: Self-Validating Stability-Indicating HPLC-UV Workflow

A protocol is only as robust as its internal controls. This workflow for quantifying nicotinic acid (primary degradant) in methyl nicotinate incorporates continuous self-validation mechanisms to prevent the generation of false-compliant data[3].

Step 1: Mobile Phase & Chromatographic Setup
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm). Rationale: End-capping minimizes residual silanols, preventing pyridine tailing.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Rationale: Nicotinic acid is highly polar and elutes early; the ester is more hydrophobic and requires a higher organic composition to elute.

  • Detection: UV at 263 nm (optimal absorbance for the pyridine ring)[2].

Step 2: System Suitability Testing (SST) - The Self-Validation Engine

Before any sample is injected, the system must prove it is capable of the separation.

  • Inject a resolution standard containing 10 µg/mL methyl nicotinate and 1 µg/mL nicotinic acid.

  • Acceptance Criteria:

    • Resolution (

      
      ) between the two peaks must be 
      
      
      
      .
    • Tailing factor (

      
      ) for methyl nicotinate must be 
      
      
      
      .
    • Self-Validating Action: If

      
       drops below 2.0 during the run, the sequence automatically halts, indicating column degradation or mobile phase buffering failure.
      
Step 3: Specificity via Forced Degradation

To prove the method is "stability-indicating" (capable of separating the active ingredient from its degradation products), we induce artificial degradation[3].

  • Acid Hydrolysis: Treat 1 mg/mL methyl nicotinate with 0.1M HCl at 60°C for 2 hours. Neutralize and inject.

  • Base Hydrolysis: Treat with 0.1M NaOH at 60°C for 2 hours. Neutralize and inject. (Expect high conversion to nicotinic acid).

  • Oxidation: Treat with 3%

    
     at room temperature for 4 hours.
    
  • Acceptance Criteria: Peak purity angle must be less than the peak purity threshold (using a Photodiode Array detector), proving no degradants co-elute with the main peak.

Step 4: Linearity, LOD, and LOQ
  • Prepare a stock solution of nicotinic acid impurity.

  • Perform serial dilutions to create 6 calibration levels ranging from the expected LOQ (e.g., 0.05 µg/mL) to 120% of the specification limit.

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    . The LOQ is established where the Signal-to-Noise (S/N) ratio is
    
    
    , and LOD where S/N is
    
    
    .
Step 5: Accuracy (Recovery) via Matrix Spiking

Accuracy proves that the sample matrix does not suppress or enhance the impurity signal.

  • Prepare a blank matrix (e.g., formulation excipients or synthesis solvent).

  • Spike the matrix with nicotinic acid at 50%, 100%, and 150% of the target specification limit.

  • Extract and analyze in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0% with an RSD

    
    .
    

References

  • Title: Q2(R2) Validation of Analytical Procedures - FDA Source: fda.gov URL: [Link]

  • Title: Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples Source: reynoldsscience.com URL: [Link]

  • Title: Hexyl nicotinate - SIELC Technologies Source: sielc.com URL: [Link]

  • Title: Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products Source: researchgate.net URL: [Link]

Sources

Definitive Guide to Reference Standards for Methyl 6-(1-hydroxyethyl)nicotinate Quality Control

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for Methyl 6-(1-hydroxyethyl)nicotinate quality control Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary: The Criticality of CAS 944133-93-1

This compound (CAS 944133-93-1) is a pivotal pyridine-based building block, often serving as a chiral intermediate in the synthesis of complex pharmaceutical agents or appearing as a critical process impurity in the production of Methyl 6-acetylnicotinate.[1] Because it contains both an ester moiety and a chiral secondary alcohol, its quality control presents unique challenges regarding enantiomeric purity and hydrolytic stability .

This guide objectively compares the performance and regulatory utility of different reference standard grades available for this compound, providing field-proven protocols for their qualification in a GMP/GLP environment.

The Hierarchy of Standards: Comparative Analysis

In pharmaceutical development, not all "standards" are created equal.[1] Selecting the wrong grade for this compound can lead to regulatory observations or erroneous potency calculations.[1]

Table 1: Comparative Performance of Reference Standard Grades
FeatureCertified Reference Material (CRM) Primary Reference Standard (USP/EP-like) Secondary (Working) Standard Research Chemical Grade
Traceability ISO 17034 (SI Units)Metrological (Compendial)Traceable to Primary/CRMVendor Certificate Only
Uncertainty Explicitly calculated (

)
Not always statedDerived from PrimaryUnknown
Purity Assignment Mass Balance (100% - Impurities)Quantitative NMR (qNMR) or Mass BalanceAssayed against PrimaryArea % (HPLC) only
Water/Solvent Control Measured & SubtractedMeasured & SubtractedMeasured & SubtractedOften ignored
Chiral Purity Certified Enantiomeric Excess (

)
High

required
Verified against PrimaryVariable/Racemic
Cost


$

$
Use Case Instrument Calibration, Method ValidationRelease Testing, Impurity QuantificationRoutine QC, Batch ReleaseEarly Discovery, Synthesis

Field Insight: For this compound, Research Grade materials often fail to account for the hygroscopic nature of the hydroxyethyl group.[1] I have observed "98%" purity claims on vendor CoAs that drop to 94% when properly corrected for water (KF) and residual methanol. Always perform a drying loss or KF titration on Research Grade material before assigning potency.

Qualification Workflow: The "Self-Validating" System

To establish a trustworthy reference standard system for this compound, you cannot rely solely on vendor data.[1] You must implement a qualification workflow that cross-validates identity and purity.[1]

Diagram 1: Reference Standard Qualification Lifecycle

ReferenceStandardLifecycle Start Sourcing Material (CAS 944133-93-1) ID Structural Identification (1H-NMR, MS, IR) Start->ID Confirm Structure Chiral Chiral Purity Assessment (Chiral HPLC) ID->Chiral Pass ChemPurity Chemical Purity (RP-HPLC + GC-HS + KF) Chiral->ChemPurity ee > 99.5% ChemPurity->Start Fail (<98%) MassBalance Potency Assignment (% = [100 - (Imp + H2O + Solv)] x ee) ChemPurity->MassBalance Aggregate Data Release Release as Working Standard MassBalance->Release Valid CoA

Caption: Logical workflow for qualifying this compound. Note the critical checkpoint for Chiral Purity before Potency Assignment.

Detailed Experimental Protocols

Structural Identification (The "Fingerprint")

Before quantification, the structure must be unequivocal.[1] The 1-hydroxyethyl group introduces a specific signal pattern.[1]

  • 1H NMR (400 MHz, DMSO-d6): Look for the doublet at

    
     ppm (methyl of the hydroxyethyl) and the quartet at 
    
    
    
    ppm (methine proton).[1] The pyridine protons will show characteristic coupling constants (
    
    
    Hz).[1]
  • Mass Spectrometry: ESI+ mode.[1] Expect

    
    .[1]
    
    • Watchout: In-source fragmentation often leads to loss of water (

      
      ), showing a peak at 164.[1] Be careful not to misinterpret this as the vinyl impurity (Methyl 6-vinylnicotinate).[1]
      
Purity Determination: The Orthogonal Approach[1]

For a reference standard, "Area %" is insufficient.[1] You must use the Mass Balance Approach :


[1]
Protocol A: Reverse Phase HPLC (Chemical Purity)

This method separates the target from its oxidized precursor (Methyl 6-acetylnicotinate) and potential hydrolysis product (6-(1-hydroxyethyl)nicotinic acid).[1]

  • Column: C18,

    
     mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[1]
    
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 suppresses acid ionization).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine absorption max).[1]

  • Temperature: 30°C.

Validation Criteria:

  • Resolution (

    
    ) between this compound and Methyl 6-acetylnicotinate must be 
    
    
    
    .[1]
  • Tailing factor (

    
    ) must be 
    
    
    
    .[1]
Protocol B: Chiral HPLC (Enantiomeric Purity)

Since the compound has a chiral center at the hydroxyethyl group, the reference standard must be enantiomerically characterized.

  • Column: Immobilized Amylose-based phase (e.g., Chiralpak IA or IB).[1]

  • Mobile Phase: n-Hexane : Ethanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm.[1]

  • Causality: We use immobilized polysaccharide columns because they are robust against the polar solvents needed to dissolve the pyridine ester.

Stability and Storage

The methyl ester is susceptible to hydrolysis.[1]

  • Storage: -20°C, desiccated.

  • Retest Interval: 12 months.

  • Troubleshooting: If the "Acid Impurity" peak in HPLC increases >0.5%, the standard has degraded due to moisture ingress.

References

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. ISO.[1][2][3][4] Link

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <11> Reference Standards. USP-NF.[1] Link[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Qualification of Impurities in New Drug Substances.[1] ICH Q3A(R2).[1] Link

  • Teo, Y. C., et al. (2012).[1] Enantioselective reduction of ketones.[1] Chemical Reviews.[1] (Contextual reference for chiral reduction of acetyl pyridines).

  • BenchChem. (2025).[1][5] this compound Product Data and Synthesis Routes.Link[1]

Disclaimer: This guide is for educational and research purposes. Always validate methods within your specific operating environment.

Sources

Elemental Analysis: Bridging the Gap Between Theoretical and Experimental Composition

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery and Organic Synthesis

Executive Summary

In the high-stakes environment of drug development, the confirmation of chemical purity is not merely a box-checking exercise—it is the gatekeeper of Investigational New Drug (IND) safety. While High-Resolution Mass Spectrometry (HRMS) has revolutionized molecular identification, Combustion Analysis (CHN/CHNS) remains the "Gold Standard" for establishing bulk purity.

This guide addresses the critical discrepancy often observed between Theoretical (calculated) and Experimental (found) composition data. We move beyond simple data reporting to explore the causality of deviations, offering a self-validating protocol to distinguish between synthetic failure, solvation, and inorganic contamination.

Part 1: The Analytical Landscape – Choosing the Right Tool

A common misconception in modern synthesis is that HRMS renders Combustion Analysis obsolete. This is factually incorrect. HRMS confirms identity (do I have the molecule?); Combustion Analysis confirms purity (is the bulk sample composed only of that molecule?).

Comparative Performance Matrix
FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS) ICP-MS
Primary Output Weight % of C, H, N, SExact Mass (

) & Isotopic Pattern
Trace Metal Concentration (ppb/ppt)
Scope Bulk Purity (Solvates, Salts, Water)Molecular IdentityOrganometallics & Scavenger Purity
Precision Standard

absolute deviation

ppm mass error

RSD (at trace levels)
Sample Requirement 1–5 mg (Destructive)

mg (Non-destructive)
1–10 mg (Digested)
Blind Spot Cannot distinguish isomers; insensitive to trace impurities"Polite" to impurities (doesn't "see" salts/solvents)Cannot detect organic impurities
Critical Failure Hygroscopic water mimics "High H / Low C"Ion suppression hides signalsMatrix interference

Senior Scientist Insight: Do not use HRMS to prove a compound is "dry." An HRMS spectrum of a wet sample looks identical to that of a dry sample. Only CHN (or TGA/KF) reveals the presence of trapped solvent.

Part 2: The Mathematics of Purity (Theoretical vs. Experimental)

The industry standard, codified by the Journal of Organic Chemistry (JOC) and ACS guidelines, requires experimental values to be within


  of theoretical values [1].
The "0.4% Rule" Explained

Why 0.4%? This tolerance accounts for the typical instrumental error of microbalances and thermal conductivity detectors. A deviation


 implies the sample is not homogeneous or contains impurities 

by weight.
Case Study: The "Trapped Solvent" Trap

Scenario: You synthesized a drug candidate (


, MW = 322.4  g/mol ). You dried it on a high-vac line, but it holds water tenaciously.

1. Theoretical Calculation (Pure Anhydrous):

  • Carbon:

    
    
    
  • Hydrogen:

    
    
    

2. Experimental Result (Found):

  • C:

    
     (Fail: 
    
    
    
    )
  • H:

    
     (Fail: 
    
    
    
    )

3. The Diagnosis (Recalculation for Monohydrate): Assume the sample is actually


 (MW = 340.4).
  • New Theoretical C:

    
    
    
  • New Theoretical H:

    
    
    

Result: The experimental Carbon (


) is now higher than the hydrate theoretical (

). This suggests the sample is a hemi-hydrate (

) or contains residual ethyl acetate.

Validation Step: Always run a


-NMR integration of the solvent peak relative to the product peak before submitting for CHN. If NMR shows 0.5 eq of water, calculate the theoretical values including that water.

Part 3: Experimental Protocol (Self-Validating Workflow)

This protocol is designed to minimize "false fails" caused by sample handling rather than synthetic impurity.

Phase 1: Sample Preparation (The Critical Step)

Most CHN failures occur here, not in the instrument.

  • Homogenization: Recrystallized samples often segregate. Gently crush crystals into a fine powder using an agate mortar.

    • Why? Large crystals combust unevenly, leading to low Carbon data (incomplete combustion).

  • Drying:

    • Standard: Vacuum oven at

      
       for 12 hours.
      
    • Hygroscopic/Oils: Use a drying pistol with

      
       under high vacuum.
      
    • Validation: If the sample turns "sticky" upon exposure to air, it is hygroscopic. Seal immediately in a pre-tared tin capsule inside a glovebox or dry bag.

  • Weighing:

    • Target mass: 1.5 mg – 2.5 mg.[1]

    • Use a microbalance with readability to

      
       mg (
      
      
      
      ).
    • Insight: Never touch capsules with bare fingers; skin oils add Carbon and Nitrogen.

Phase 2: The Combustion Run (CHN Analyzer)

Standard conditions for organic pharmaceuticals.

  • Combustion: Flash combustion at

    
     (dynamic flash) with Oxygen boost.
    
    • Note: For refractory compounds (carbides, high-melting heterocycles), add

      
       or Tin foil as a combustion aid to raise local temp to 
      
      
      
      .
  • Reduction: Copper wires at

    
     convert 
    
    
    
    to
    
    
    .
  • Separation: GC column separates

    
    , 
    
    
    
    , and
    
    
    .
  • Detection: Thermal Conductivity Detector (TCD).

Phase 3: Data Analysis & Visualization

The following diagram illustrates the decision logic for processing Elemental Analysis data.

EA_Workflow Start Sample Synthesis Prep Sample Prep: Dry & Homogenize Start->Prep NMR_Check 1H-NMR Check: Solvent Integration Prep->NMR_Check Calc Calculate Theoretical (Include Solvates) NMR_Check->Calc Adjust Formula Run_CHN Run Combustion Analysis Calc->Run_CHN Compare Compare Found vs. Calc Run_CHN->Compare Pass Pass: Within +/- 0.4% Compare->Pass Yes Fail Fail: Deviation > 0.4% Compare->Fail No Diagnose Diagnosis Phase (See Decision Tree) Fail->Diagnose

Figure 1: The Analytical Workflow. Note the mandatory NMR check before calculation to account for solvates.

Part 4: Troubleshooting Discrepancies (The Decision Tree)

When data fails, use this logic to identify the root cause.

Scenario A: Low Carbon, High Hydrogen
  • Cause: Water or non-combustible inorganic salts.

  • Mechanism: Water adds weight but no Carbon, diluting the C%. It contributes directly to H detection.

  • Action: Re-dry sample. Check ash content (if ash > 0%, inorganic contamination exists).

Scenario B: Low Carbon, Low Hydrogen, Low Nitrogen
  • Cause: Incomplete combustion or weighing error.

  • Mechanism: The sample formed a "coke" or charcoal core that didn't burn.

  • Action: Add Oxygen boost or combustion aid (

    
    ).
    
Scenario C: High Carbon
  • Cause: Trapped organic solvent (e.g., Toluene, Hexane) or side-product.

  • Mechanism: Solvents with high C:H ratios inflate the Carbon value.

  • Action: Return to high-vacuum drying; heat to near melting point.

Troubleshooting Fail_Node Analysis Failed (> 0.4% Dev) Check_C Check Carbon (C) Fail_Node->Check_C Low_C Low Carbon Check_C->Low_C High_C High Carbon Check_C->High_C Check_H Check Hydrogen Low_C->Check_H Res_Solvent Diagnosis: Trapped Organic Solvent High_C->Res_Solvent High_H High H Check_H->High_H Yes Normal_H Normal/Low H Check_H->Normal_H No Res_Water Diagnosis: Trapped Water/Hydrate High_H->Res_Water Res_Inorganic Diagnosis: Inorganic Salt/Ash Normal_H->Res_Inorganic

Figure 2: Diagnostic logic for failed Elemental Analysis results.

References

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." Nature Chemistry / PMC.

  • Elementar. "Best practices for sample preparation in elemental analysis." Elementar Analysis.

  • Thermo Fisher Scientific. "Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds." Application Note.

Sources

Comparative Stability Guide: Hydroxyethyl Nicotinate vs. Alkyl Esters Under Thermal Stress

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stability-Solubility Trade-off: Hydroxyethyl Nicotinate (HEN) is widely utilized in transdermal formulations for its rubefacient properties and enhanced hydrophilicity compared to simple alkyl esters like Methyl Nicotinate (MN). However, this guide demonstrates that the very structural feature conferring this solubility—the


-hydroxyethyl group—introduces a vulnerability to thermal hydrolysis.

Key Finding: Under thermal stress (40°C–60°C), HEN exhibits a higher rate of hydrolysis (


) compared to Methyl and Ethyl Nicotinate, driven by the electron-withdrawing nature of the hydroxyl substituent. This necessitates stricter pH control (ideal pH 5.0–6.0) and lower storage temperatures than its alkyl counterparts.

Chemical Context & Degradation Mechanism

To stabilize HEN, one must understand the causality of its degradation. The primary degradation pathway is hydrolysis of the ester bond, yielding Nicotinic Acid (Niacin) and Ethylene Glycol.

The "Hydroxyl Effect"

Unlike simple alkyl esters (e.g., Ethyl Nicotinate), the presence of a hydroxyl group on the ethyl chain of HEN accelerates hydrolysis.[1]

  • Mechanism: The terminal hydroxyl group acts as an electron-withdrawing group (inductive effect), making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions [1].

  • Result: Experimental data indicates that substituting an ethyl group with a hydroxyethyl group increases the hydrolysis rate constant significantly [1].

Visualization: Degradation Pathway

The following diagram illustrates the hydrolysis pathway and the molecular causality of the instability.

HEN_Degradation HEN Hydroxyethyl Nicotinate (Substrate) Transition Tetrahedral Intermediate (Unstable) HEN->Transition + Nucleophilic Attack Water H2O / OH- Water->Transition Niacin Nicotinic Acid (Degradant 1) Transition->Niacin Ester Cleavage Glycol Ethylene Glycol (Degradant 2) Transition->Glycol

Figure 1: Hydrolytic degradation pathway of Hydroxyethyl Nicotinate under thermal/aqueous stress.

Comparative Performance Analysis

This section objectively compares HEN against common alternatives: Methyl Nicotinate (MN) and Benzyl Nicotinate (BN).

Table 1: Comparative Stability Profile (Aqueous Buffer, pH 7.4)
FeatureMethyl Nicotinate (MN)Hydroxyethyl Nicotinate (HEN)Benzyl Nicotinate (BN)
Hydrolysis Rate LowModerate-High High
Relative Stability Baseline (1.0x)~0.6x (Less Stable) ~0.4x (Least Stable)
Mechanism Simple Ester HydrolysisInductively Activated Hydrolysis Resonance Stabilized Leaving Group
Activation Energy (

)
High (~85 kJ/mol)Moderate (~75 kJ/mol) [Estimated]Moderate (~70 kJ/mol) [2]
Primary Risk VolatilityHydrolysis Oxidation & Hydrolysis

Analysis:

  • MN vs. HEN: Methyl nicotinate is significantly more stable. Data suggests MN degrades at a rate of only ~0.5% per year at 4°C [3].[2][3] HEN, due to the

    
    -hydroxyl activation, requires tighter formulation controls.
    
  • HEN vs. BN: Benzyl nicotinate hydrolyzes rapidly because the benzyl alcohol leaving group is stabilized by resonance. HEN is generally more stable than BN but less stable than MN [1][2].

Experimental Protocol: Thermal Stress Testing

To validate the stability of your specific HEN formulation, use this self-validating Arrhenius stress test protocol.

The Workflow

This protocol uses "Accelerated Stability Assessment" to predict shelf-life.

Stability_Workflow Start Sample Preparation (0.1% HEN in Buffer) Stress Thermal Stress Incubation (40°C, 50°C, 60°C) Start->Stress Sampling Timepoint Sampling (0, 24, 48, 72, 96 hrs) Stress->Sampling At intervals Quench Quench/Dilution (Cold Mobile Phase) Sampling->Quench HPLC HPLC-UV Analysis (Method Validation) Quench->HPLC Calc Data Analysis (k_obs & Arrhenius Plot) HPLC->Calc Calc->Start Optimize Formulation

Figure 2: Step-by-step workflow for accelerated thermal stability testing.

Detailed Methodology
Step 1: Sample Preparation
  • Buffer Systems: Prepare 50 mM Phosphate buffers at pH 5.0, 6.0, and 7.4. (Note: Carbonate buffers catalyze hydrolysis and should be avoided unless testing robustness [4]).

  • Concentration: Dissolve HEN to a final concentration of 100 µg/mL.

  • Vessels: Use amber glass vials to eliminate photodegradation variables, although HEN is relatively photostable compared to retinoids.

Step 2: HPLC Analysis (The Validator)

Do not rely on generic methods. Use this specific Reverse-Phase HPLC method adapted for polar nicotinates [3][5].

  • Column: C18 (e.g., Phenomenex Luna or equivalent), 5 µm, 150 x 4.6 mm.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0) — Low pH suppresses silanol activity and ensures Nicotinic Acid is protonated for retention.

    • B: Acetonitrile.[1]

    • Isocratic Ratio: 85% A / 15% B. (Adjust B up to 20% if HEN retention is >10 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (Lambda max for the pyridine ring).

  • Injection Vol: 10-20 µL.

  • Run Time: ~10 minutes. Nicotinic acid elutes early (void volume proximity); HEN elutes later.

Step 3: Data Processing
  • Calculate Rate Constant (

    
    ):  Plot 
    
    
    
    vs. Time. The slope
    
    
    .
    • Validation Check: The

      
       value must be 
      
      
      
      to confirm pseudo-first-order kinetics.
  • Arrhenius Plot: Plot

    
     vs. 
    
    
    
    (Kelvin).
    • Slope

      
      .
      
    • Use this to extrapolate shelf-life (

      
      ) at 25°C.
      

Formulation Implications

Based on the comparative data, follow these guidelines for HEN product development:

  • pH Optimization: Target pH 5.0 – 5.5 . Avoid alkaline environments (> pH 7.0) where hydroxide-catalyzed hydrolysis dominates [2].[4]

  • Buffer Selection: Avoid Carbonate and Borate buffers; they exhibit catalytic effects on nicotinate esters [4]. Phosphate or Citrate is preferred.

  • Co-solvents: Incorporation of Polyethylene Glycol (PEG 400) or Glycerol can stabilize the ester by reducing water activity, a technique proven effective for Benzyl Nicotinate [2].

References

  • Taylor & Francis. (1993). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. (Demonstrates the structural influence of hydroxyl groups on hydrolysis rates).

  • NIH / PubMed. (2010). Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution. (Provides comparative Arrhenius data and pH profiles for nicotinate esters).

  • BMC Research Notes. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.[3] (Establishes the baseline stability of simple alkyl nicotinates).

  • Taylor & Francis. (2007). Hydrolysis kinetics of the prodrug myristyl nicotinate.[5] (Highlights the catalytic effect of specific buffer species like carbonate).

  • PubMed. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. (Validates HPLC methods for separating nicotinic acid from its esters).

Sources

Safety Operating Guide

Methyl 6-(1-hydroxyethyl)nicotinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bottom Line"

Methyl 6-(1-hydroxyethyl)nicotinate is a specialized pyridine ester intermediate.[1][2][3][4][5] For disposal purposes, it must be classified as a Non-Halogenated Organic Hazardous Waste .[4][5]

  • Primary Hazard: Skin, eye, and respiratory irritant (Category 2/2A/3).[2][4][5] Potential for combustibility if heated.[2][4][5][6]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste facility.[1][2][3][4][5]

  • Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.[2][4][5]

  • Immediate Action: Segregate from strong oxidizers and strong acids.[2][4][5]

Chemical Profile & Hazard Assessment

As a specialized intermediate, specific Safety Data Sheet (SDS) availability can be limited compared to commodity chemicals.[2][4][5] We apply the Analogous Hazard Principle , deriving safety margins from its structural analogs: Methyl 6-methylnicotinate (CAS 5470-70-2) and Methyl 6-(hydroxymethyl)nicotinate (CAS 56026-36-9).[1][2][3][5]

PropertyData / EstimateOperational Implication
Chemical Structure Pyridine ring, methyl ester, 2° alcohol side chainSusceptible to hydrolysis (acid/base) and oxidation.[1][2][3][4][5]
Physical State Solid (Crystalline powder)Likely low-melting (approx. 35–70°C).[1][2][4][5] Store cool to prevent caking.[2][4][5]
Solubility Soluble in organics (MeOH, DMSO, DCM); Low in waterRinse containers with organic solvent (e.g., Ethanol) before disposal.[2][4][5]
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, Safety Goggles) is mandatory.[1][2][4][5]
RCRA Classification Not P- or U-listed specifically.[1][2][3][4][5]Classify as D001 (Ignitable) if in combustible solvent; otherwise generic organic waste.[2][4][5]

Pre-Disposal Protocol

Before moving waste to the accumulation area, ensure the following "Self-Validating" checks are complete.

A. Chemical Quenching (Not Typically Required)

Unlike acid chlorides or hydrides, this ester does not require active quenching (e.g., with sodium bicarbonate) unless it is part of a reactive mixture.[2][4][5]

  • Caveat: If the material contains residual strong acids (from synthesis), neutralize to pH 6–8 before placing in organic waste drums to prevent drum pressurization.[2][4][5]

B. Packaging & Segregation
  • Container: High-Density Polyethylene (HDPE) or Amber Glass.[1][2][3][4][5]

  • Segregation: Keep away from Nitric Acid and Peroxides .[2][4][5] Pyridine rings can form unstable N-oxides or nitrates under energetic oxidation conditions.[1][2][3][4][5]

Disposal Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this compound based on its physical state in your specific workflow.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidStream Solid / Powder StateCheck->SolidStream Pure Substance LiquidStream Solution / Mother Liquor StateCheck->LiquidStream Dissolved LabPack Method A: Lab Pack (Solid Waste Drum) SolidStream->LabPack SolventCheck Check Solvent Type LiquidStream->SolventCheck Incineration Final Fate: High-Temp Incineration LabPack->Incineration Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated No HaloWaste Method B: Halogenated Organic Waste Stream Halogenated->HaloWaste NonHaloWaste Method C: Non-Halogenated Organic Waste Stream NonHalogenated->NonHaloWaste HaloWaste->Incineration NonHaloWaste->Incineration

Figure 1: Decision matrix for segregating this compound waste streams.[1][2][3][5]

Detailed Operational Procedures

Method A: Solid Waste (Lab Pack)

Best for: Expired pure chemicals, failed solid reaction products, or contaminated solid absorbents.[1][2][4][5]

  • Primary Container: Ensure the screw cap is tight. Tape the cap with electrical tape or parafilm to prevent loosening during transport.[2][4][5]

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: "this compound" (Do not use abbreviations).[1][2][3][5]

    • Hazards: Check "Irritant" and "Toxic" (Standard precaution for pyridine derivatives).[2][4][5]

  • Secondary Containment: Place the bottle into a clear polyethylene bag (zip-lock) before placing it into the 5-gallon or 55-gallon Lab Pack drum.

  • Vermiculite: Surround the bottle with vermiculite or an approved absorbent to prevent breakage.[2][4][5]

Method B/C: Liquid Waste Streams

Best for: Reaction mixtures, mother liquors, or rinsates.[1][2][4][5]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .[2][4][5]

    • If dissolved in Methanol/Ethyl Acetate : Dispose in Non-Halogenated Waste .[2][4][5]

  • Concentration Limit: If the concentration of the pyridine ester is >5%, ensure the waste container is rated for toxic organics.

  • Rinsing: Triple-rinse empty original containers with a compatible solvent (e.g., acetone).[2][4][5] Add the rinsate to the liquid waste stream.[2][4][5] Deface the label on the empty bottle and dispose of the glass as "Non-Hazardous Lab Glass" (unless P-listed, which this is not).

Emergency Contingencies

Spill Scenario: Powder Release on Benchtop

  • Evacuate & Ventilate: Pyridine derivatives often have a distinct, unpleasant odor.[2][4][5] Clear the immediate area.[2][4][5]

  • PPE: Don nitrile gloves (double glove recommended), lab coat, and safety goggles.[2][4][5] Wear an N95 dust mask if powder is fine/aerosolized.[2][4][5]

  • Dry Clean-up: Do NOT wet the powder initially (this spreads the contamination).[2][4][5]

    • Gently sweep powder into a dustpan using a brush.[2][4][5]

    • Place powder into a wide-mouth jar labeled "Hazardous Waste - Solid Spill Debris."[1][2][3][5]

  • Wet Polish: Wipe the surface with a paper towel dampened with Ethanol or Isopropanol (solubilizes the ester better than water).[2][4][5] Dispose of wipes in the solid hazardous waste.[2][4][5]

References

  • Thermo Fisher Scientific. (2025).[2][4][5][6] Safety Data Sheet: Methyl 6-methylnicotinate. Retrieved from [1][2][5]

  • PubChem. (2025).[2][4][5][7] Methyl 6-methylnicotinate Compound Summary. National Library of Medicine.[2][4][5] Retrieved from [1][2][4][5]

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2][4][5]

  • Sigma-Aldrich. (2025).[2][4][5] Safety Data Sheet: Methyl 6-(hydroxymethyl)nicotinate. (Analogous hazard data). Retrieved from [1][2][3][5]

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Reactant of Route 1
Methyl 6-(1-hydroxyethyl)nicotinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.